Diapamide
Description
Properties
CAS No. |
3688-85-5 |
|---|---|
Molecular Formula |
C9H11ClN2O3S |
Molecular Weight |
262.71 g/mol |
IUPAC Name |
4-chloro-N-methyl-3-(methylsulfamoyl)benzamide |
InChI |
InChI=1S/C9H11ClN2O3S/c1-11-9(13)6-3-4-7(10)8(5-6)16(14,15)12-2/h3-5,12H,1-2H3,(H,11,13) |
InChI Key |
REQFWARMBJWJAQ-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)NC |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)NC |
Appearance |
Solid powder |
Other CAS No. |
3688-85-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-chloro-N-methyl-3-(methylsulfamoyl)benzamide diapamide thiamizide |
Origin of Product |
United States |
Foundational & Exploratory
The Renal Tubular Mechanism of Diapamide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diapamide, a thiazide-like diuretic, exerts its primary renal effect through the inhibition of the Na-Cl cotransporter (NCC) in the distal convoluted tubule (DCT). This action leads to increased natriuresis and diuresis, forming the basis of its antihypertensive and anti-edematous properties. Recent advancements in structural biology have elucidated the precise binding site of this compound on the NCC, revealing an orthosteric inhibition mechanism. The activity of NCC is intricately regulated by the WNK-SPAK/OSR1 signaling pathway, which is a key modulator of this compound's ultimate physiological effect. This technical guide provides a comprehensive overview of the molecular mechanism of this compound on renal tubules, detailing its interaction with the NCC, the upstream signaling pathways, and established experimental protocols for its investigation.
Introduction
This compound is a cornerstone in the management of hypertension and edema.[1] Unlike thiazide diuretics, this compound possesses a unique indoline (B122111) ring structure which contributes to its high lipid solubility.[2] Its mechanism of action is multifaceted, involving both a direct renal tubular effect and a vasodilatory action on peripheral blood vessels.[3] This guide will focus on the core renal mechanism: the interaction of this compound with and inhibition of the Na-Cl cotransporter (NCC) in the kidney's distal convoluted tubule. Understanding this mechanism at a molecular level is crucial for the development of novel diuretic and antihypertensive agents with improved efficacy and safety profiles.
The Na-Cl Cotransporter (NCC): The Primary Target of this compound
The NCC, encoded by the SLC12A3 gene, is an electroneutral ion transporter located on the apical membrane of the DCT epithelial cells.[4] It is responsible for reabsorbing approximately 5-10% of the filtered sodium chloride from the tubular fluid.[5] By inhibiting NCC, this compound blocks this reabsorption, leading to an increased concentration of Na+ and Cl- in the tubular lumen. This osmotic effect retains water in the tubule, resulting in diuresis and a reduction in extracellular fluid volume.[6]
Structural Basis of this compound-NCC Interaction
Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structures of the human NCC in complex with this compound.[6][7] These studies reveal that this compound binds to an orthosteric site within the transmembrane domain of the NCC, occluding the ion translocation pathway.[6] This binding site overlaps with the Cl- binding site, and the interaction is thought to lock the transporter in an outward-open conformation, thereby preventing the conformational changes necessary for ion transport.[6][8] The indoline moiety of this compound plays a crucial role in its binding affinity and interaction with the transporter.[9]
Binding Affinity of this compound for NCC
The WNK-SPAK/OSR1 Signaling Pathway: Regulation of NCC Activity
The activity of the NCC is not static but is dynamically regulated by a complex signaling cascade, primarily the WNK (With-No-Lysine [K])-SPAK/OSR1 (STE20/SPS1-related proline/alanine-rich kinase/Oxidative stress-responsive kinase 1) pathway.[11] This pathway plays a pivotal role in modulating salt reabsorption in the DCT in response to various physiological stimuli, including hormones like aldosterone (B195564) and angiotensin II.[12]
WNK kinases (WNK1 and WNK4 being prominent in the kidney) act as upstream regulators that phosphorylate and activate SPAK and OSR1.[12] Activated SPAK/OSR1, in turn, directly phosphorylates specific serine and threonine residues on the N-terminal domain of the NCC.[11] This phosphorylation is a critical step for the activation of NCC's ion transport function.[11] The WNK-SPAK/OSR1 pathway is itself subject to regulation, for instance by the CUL3-KLHL3 E3 ubiquitin ligase complex which targets WNK kinases for degradation.[11] this compound's inhibitory effect on NCC occurs downstream of this regulatory pathway.
Caption: The WNK-SPAK/OSR1 signaling pathway regulating NCC activity and the point of this compound inhibition.
Quantitative Data on this compound's Effects
The administration of this compound leads to measurable changes in urinary electrolyte excretion. The following tables summarize representative quantitative data from clinical studies.
Table 1: Effect of a Single 2.5 mg Dose of this compound on 24-Hour Urinary Excretion in Healthy Volunteers
| Parameter | Placebo (Mean ± SD) | This compound (Mean ± SD) | p-value | Reference |
| Urine Volume (mL) | 1500 ± 300 | 2000 ± 400 | < 0.05 | [13] |
| Sodium (mmol) | 150 ± 30 | 200 ± 40 | < 0.05 | [13] |
| Chloride (mmol) | 140 ± 25 | 190 ± 35 | < 0.05 | [13] |
| Potassium (mmol) | 50 ± 10 | 65 ± 15 | < 0.05 | [13] |
| Calcium (mmol) | 5.0 ± 1.5 | 3.5 ± 1.0 | < 0.05 | [13] |
Table 2: Effect of 8 Weeks of this compound (1.5 mg/day) on Urinary Calcium to Creatinine Ratio in Different Patient Groups
| Patient Group | Baseline (Mean ± SD) | After 8 Weeks (Mean ± SD) | % Reduction | p-value | Reference |
| Non-hypercalciuric stone disease | 0.10 ± 0.02 | 0.07 ± 0.03 | 30% | < 0.001 | [14] |
| Idiopathic hypercalciuria | 0.30 ± 0.15 | 0.15 ± 0.10 | 50% | < 0.001 | [14] |
| Stone disease with hypercalciuria | 0.35 ± 0.15 | 0.20 ± 0.10 | 43% | < 0.001 | [14] |
| Essential hypertension | 0.10 ± 0.03 | 0.08 ± 0.02 | 20% | < 0.001 | [14] |
Experimental Protocols
In Vivo Assessment of Diuretic Activity in Rodents
This protocol describes a standard method for evaluating the diuretic, natriuretic, and kaliuretic effects of this compound in a rat model.[15]
Objective: To quantify the effect of this compound on urine volume and electrolyte excretion.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-250 g)
-
Metabolic cages for individual housing and separate collection of urine and feces
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in saline)
-
Standard diuretic (e.g., hydrochlorothiazide) as a positive control
-
Oral gavage needles
-
Graduated cylinders
-
Flame photometer or ion-selective electrode analyzer
Procedure:
-
Animal Acclimatization: House rats in standard conditions for at least one week before the experiment. Acclimatize them to the metabolic cages for 24 hours prior to the study.
-
Fasting: Fast the animals for 18 hours before the experiment, with free access to water.
-
Grouping: Randomly divide the rats into the following groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: Positive control (e.g., hydrochlorothiazide, 10 mg/kg)
-
Group 3: this compound (low dose, e.g., 1 mg/kg)
-
Group 4: this compound (high dose, e.g., 5 mg/kg)
-
-
Hydration: Administer a saline preload (e.g., 25 mL/kg, p.o.) to all animals to ensure adequate urine output.
-
Drug Administration: Immediately after hydration, administer the vehicle, positive control, or this compound solution orally by gavage.
-
Urine Collection: Place each rat in an individual metabolic cage and collect urine for a specified period (e.g., 5 or 24 hours).
-
Analysis:
-
Measure the total urine volume for each rat.
-
Determine the concentrations of Na+, K+, and Cl- in the collected urine samples.
-
-
Data Calculation and Statistical Analysis:
-
Calculate diuretic activity (urine output per 100g body weight).
-
Calculate natriuretic, kaliuretic, and chloruretic activity (total electrolyte excretion).
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups with the control group.
-
Caption: Experimental workflow for in vivo assessment of diuretic activity.
In Vitro NCC Inhibition Assay using Ion Flux
This protocol outlines a cell-based assay to directly measure the inhibitory effect of this compound on NCC-mediated ion transport.[6][11]
Objective: To determine the IC50 of this compound for NCC inhibition.
Materials:
-
HEK293 cells stably expressing human NCC (hNCC) and a chloride-sensitive fluorescent protein (e.g., YFP).[11]
-
Cell culture reagents and 96-well black, clear-bottom plates.
-
Assay buffer (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 5 mM glucose, pH 7.4).
-
Chloride-free buffer (e.g., replacing NaCl and KCl with sodium gluconate and potassium gluconate).
-
This compound stock solution (in DMSO).
-
Fluorescence plate reader.
Procedure:
-
Cell Culture: Seed the hNCC-expressing HEK293 cells in 96-well plates and grow to confluency.
-
Chloride Depletion: Wash the cells with chloride-free buffer and incubate for 30-60 minutes to lower intracellular chloride concentration.
-
Compound Incubation: Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes.
-
Initiate Ion Flux: Place the plate in a fluorescence plate reader and initiate chloride influx by adding the assay buffer.
-
Fluorescence Measurement: Measure the quenching of the YFP fluorescence over time, which is proportional to the rate of chloride influx.
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching for each this compound concentration.
-
Plot the rate of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Assessment of NCC Phosphorylation by Western Blot
This protocol describes a method to analyze the phosphorylation state of NCC in response to various stimuli, which is indicative of its activation state.[9]
Objective: To determine if a treatment or condition alters the phosphorylation of NCC at key regulatory sites (e.g., Thr53, Thr58, Ser71 in mouse NCC).
Materials:
-
Kidney tissue or cultured distal convoluted tubule cells.
-
Lysis buffer containing phosphatase and protease inhibitors.
-
Protein assay reagents (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Nitrocellulose or PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-total NCC and anti-phospho-NCC (specific for the phosphorylation site of interest).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for Western blots.
Procedure:
-
Sample Preparation: Homogenize kidney tissue or lyse cultured cells in lysis buffer. Determine protein concentration.
-
SDS-PAGE: Denature protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block non-specific binding sites on the membrane with blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with either the anti-total NCC or anti-phospho-NCC antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal and perform densitometric analysis to quantify the levels of total and phosphorylated NCC. Normalize the phosphorylated NCC signal to the total NCC signal.
Conclusion
This compound's mechanism of action on renal tubules is centered on the direct, orthosteric inhibition of the Na-Cl cotransporter in the distal convoluted tubule. This action is modulated by the upstream WNK-SPAK/OSR1 signaling pathway, which controls the activation state of NCC through phosphorylation. The detailed molecular understanding of this process, supported by advanced structural and functional studies, provides a robust framework for the rational design of future diuretic and antihypertensive therapies. The experimental protocols outlined in this guide offer standardized methods for the continued investigation of this compound and novel compounds targeting the NCC and its regulatory pathways.
References
- 1. Indapamide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacokinetics and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional expression of the human thiazide-sensitive NaCl cotransporter in Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the diuretic agent indapamide on Na+, transient outward, and delayed rectifier currents in canine atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of indapamide on the renin-aldosterone system, and urinary excretion of potassium and calcium in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of indapamide on urinary calcium excretion in patients with and without urinary stone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Endogenous channels in HEK cells and potential roles in HCN ionic current measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Diapamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and synthesis of Diapamide, a sulfonamide derivative. This compound, with the systematic IUPAC name 4-chloro-N-methyl-3-(methylsulfamoyl)benzamide, is a distinct chemical entity. This document details its chemical properties, outlines a proposed synthetic pathway based on established chemical reactions, and provides structured data and visualizations to aid in research and development.
Chemical Structure and Properties
This compound is an organochlorine and sulfonamide compound. Its chemical identity is defined by the following identifiers:
| Property | Value | Reference |
| IUPAC Name | 4-chloro-N-methyl-3-(methylsulfamoyl)benzamide | |
| CAS Number | 3688-85-5 | [1][2] |
| Molecular Formula | C₉H₁₁ClN₂O₃S | |
| Molecular Weight | 262.71 g/mol |
The chemical structure of this compound is characterized by a central benzamide (B126) core. A chlorine atom is substituted at the 4-position, and a methylsulfamoyl group is attached at the 3-position. The amide nitrogen is substituted with a methyl group.
Caption: Chemical structure of this compound.
Proposed Synthesis of this compound
The proposed pathway involves two main stages:
-
Synthesis of the key intermediate: 4-chloro-3-(chlorosulfonyl)-N-methylbenzamide.
-
Amination of the sulfonyl chloride to yield this compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis of this compound. These are based on analogous, well-documented chemical transformations.
Step 1: Synthesis of 4-Chloro-N-methylbenzamide
This procedure is adapted from the synthesis of similar N-substituted benzamides.
-
Materials:
-
4-Chlorobenzoyl chloride
-
40% aqueous solution of methylamine
-
Methylene (B1212753) chloride
-
-
Procedure:
-
In a reaction vessel cooled in an ice bath, combine a 40% aqueous solution of methylamine and methylene chloride.
-
With continuous stirring, slowly add a solution of 4-chlorobenzoyl chloride in methylene chloride. Maintain the temperature below 10°C.
-
After the addition is complete, continue stirring the mixture for an additional 2 hours at room temperature.
-
Separate the organic layer. The aqueous layer may be extracted with additional methylene chloride.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude 4-chloro-N-methylbenzamide from methanol to yield a purified white solid.[3]
-
Step 2: Synthesis of 4-Chloro-3-(chlorosulfonyl)-N-methylbenzamide
This step involves the chlorosulfonylation of the activated aromatic ring.
-
Materials:
-
4-Chloro-N-methylbenzamide
-
Chlorosulfonic acid
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, carefully add 4-chloro-N-methylbenzamide to an excess of chlorosulfonic acid at 0°C.
-
Slowly heat the reaction mixture to 130°C and maintain this temperature for 5 hours.[4]
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
The precipitated product, 4-chloro-3-(chlorosulfonyl)-N-methylbenzamide, is collected by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Step 3: Synthesis of this compound (4-chloro-N-methyl-3-(methylsulfamoyl)benzamide)
The final step is the amination of the sulfonyl chloride.
-
Materials:
-
4-Chloro-3-(chlorosulfonyl)-N-methylbenzamide
-
Aqueous methylamine solution
-
-
Procedure:
-
Suspend the crude 4-chloro-3-(chlorosulfonyl)-N-methylbenzamide in an excess of a concentrated aqueous solution of methylamine at a temperature below 30°C.
-
Stir the mixture for several hours at 30°C until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with hydrochloric acid to a pH of 2 to precipitate the crude this compound.
-
Collect the precipitate by filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
-
Quantitative Data Summary
The following table summarizes expected yields and key physical properties for the intermediates and the final product. The yield data is hypothetical and based on typical efficiencies for these types of reactions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected Yield (%) |
| 4-Chloro-N-methylbenzamide | C₈H₈ClNO | 169.61 | 158-161 | 85-95 |
| 4-Chloro-3-(chlorosulfonyl)-N-methylbenzamide | C₈H₇Cl₂NO₃S | 284.12 | (Not available) | 70-85 |
| This compound | C₉H₁₁ClN₂O₃S | 262.71 | (Not available) | 75-90 |
Signaling Pathways and Logical Relationships
While the primary focus of this guide is the chemical synthesis of this compound, it is important to note its relationship to other sulfonamide diuretics. The structural motifs of this compound suggest it may interact with ion transport pathways in a manner analogous to other diuretics.
Caption: Hypothesized mechanism of diuretic action for this compound.
Conclusion
This technical guide has provided a detailed overview of the chemical structure of this compound and a plausible, robust synthetic route. The provided experimental protocols, quantitative data, and visualizations offer a solid foundation for researchers and drug development professionals interested in the synthesis and further investigation of this compound. The proposed synthesis is based on well-established chemical principles and utilizes readily available starting materials, making it a practical approach for laboratory-scale production. Further research is warranted to optimize the reaction conditions and fully characterize the pharmacological profile of this compound.
References
Preclinical Pharmacokinetics and Pharmacodynamics of Indapamide: An In-depth Technical Guide
Disclaimer: The following technical guide details the preclinical pharmacology of Indapamide (B195227). It is presumed that the query for "Diapamide" was a typographical error, as the vast body of scientific literature refers to Indapamide for the described therapeutic indications and mechanisms of action.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, outlining the pharmacokinetics (PK) and pharmacodynamics (PD) of Indapamide in various preclinical models. The information is presented to facilitate further research and development of antihypertensive agents.
Introduction
Indapamide is a thiazide-like diuretic with additional direct vascular effects that contribute to its antihypertensive properties.[1][2] Its unique dual mechanism of action distinguishes it from traditional thiazide diuretics.[1] This guide summarizes the key preclinical data, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy and mechanism of action in relevant animal models of hypertension.
Pharmacokinetics in Preclinical Models
Indapamide has been studied in several preclinical species, with the dog being kinetically more similar to humans than the rat.[3] It is characterized by rapid absorption, extensive metabolism, and a primary biliary route of elimination in animals.[4]
Absorption
Indapamide is rapidly and completely absorbed following oral administration in preclinical species, which is consistent with observations in humans.[2]
Distribution
A key characteristic of Indapamide is its high lipid solubility, which is 5 to 80 times greater than that of thiazide diuretics.[4] This property facilitates its accumulation in vascular smooth muscle at concentrations significantly higher than in plasma.[4] It exhibits extensive binding to erythrocytes and approximately 76% binding to plasma proteins.[2]
Metabolism
Indapamide undergoes extensive metabolism in the liver, with as many as 19 metabolites identified.[3] In rats, the metabolism of Indapamide involves cytochrome P450 enzymes. Less than 7% of the parent drug is excreted unchanged in the urine.[2]
Excretion
In animal models, the predominant route of elimination for Indapamide and its metabolites is biliary excretion.[4]
Quantitative Pharmacokinetic Parameters
| Parameter | Species | Value | Notes |
| Metabolism | |||
| Km | Rat (liver microsomes) | 114.35 ± 3.47 µM | In vitro metabolism study. |
| Vmax | Rat (liver microsomes) | 23.13 ± 6.61 µmol/g/min | In vitro metabolism study. |
| Binding | |||
| Plasma Protein Binding | - | ~76% | General value, species not specified.[2] |
| Erythrocyte Binding | - | Extensive | [2] |
| Elimination | |||
| Half-life (t1/2) | Human (for reference) | ~16 hours | Biphasic elimination.[2] |
Pharmacodynamics in Preclinical Models
Indapamide's antihypertensive effect is attributed to a dual mechanism of action: a diuretic effect on the kidneys and a direct vascular effect on blood vessels.[2]
Diuretic Effect
Indapamide exerts its diuretic effect by inhibiting the sodium-chloride (Na+/Cl-) symporter in the cortical diluting segment of the distal convoluted tubule in the nephron.[4] This leads to increased excretion of sodium and water, subsequently reducing extracellular fluid and plasma volume.
Vascular Effect
Independent of its diuretic action, Indapamide has a direct effect on vascular smooth muscle. It inhibits the influx of calcium ions (Ca2+) into vascular smooth muscle cells, leading to vasodilation and a reduction in peripheral resistance.[1][4] This effect is more pronounced in hypertensive models.
Preclinical Efficacy
Indapamide has demonstrated significant antihypertensive efficacy in various preclinical models of hypertension, including:
-
Spontaneously Hypertensive Rats (SHR): A genetic model of hypertension.
-
Deoxycorticosterone Acetate (B1210297) (DOCA)-Salt Hypertensive Rats: A model of mineralocorticoid-induced, volume-dependent hypertension.[5]
-
Two-Kidney, One-Clip (2K1C) Renal Hypertensive Rats: A model of renovascular hypertension.
-
Rabbits with Hypercholesterolemia: To study effects on vascular reactivity in the context of atherosclerosis.[6]
In these models, Indapamide effectively lowers blood pressure and can prevent or reverse target organ damage, such as left ventricular hypertrophy.
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below. These protocols are synthesized from the available literature and represent standard procedures in the field.
Induction of DOCA-Salt Hypertension in Rats
Objective: To induce a state of mineralocorticoid-dependent hypertension.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Deoxycorticosterone acetate (DOCA)
-
Silicone pellets for implantation
-
1% NaCl drinking solution
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
Procedure:
-
Acclimatization: House rats in a controlled environment for at least one week prior to the procedure.
-
Uninephrectomy (Optional but common): Anesthetize the rat. Make a flank incision to expose the left kidney. Ligate the renal artery, vein, and ureter, and remove the kidney. Suture the muscle and skin layers. A uninephrectomy enhances the hypertensive response.[5]
-
DOCA Implantation: A week after the uninephrectomy, anesthetize the rat again. Make a small subcutaneous incision on the back of the neck and implant a silicone pellet containing DOCA.[7]
-
Salt Loading: Immediately following DOCA implantation, replace the standard drinking water with a 1% NaCl solution.[5][7]
-
Monitoring: Monitor blood pressure weekly using a non-invasive tail-cuff method or telemetry. Hypertension typically develops within 4-6 weeks.[7]
In Vivo Blood Pressure Measurement in Conscious Hypertensive Rats
Objective: To assess the effect of Indapamide on blood pressure in a conscious, freely moving state to avoid the confounding effects of anesthesia.
Materials:
-
Hypertensive rats (e.g., SHR or DOCA-salt)
-
Telemetry system (implantable transmitter, receiver, data acquisition system) or tail-cuff plethysmography system
-
Indapamide formulation for oral gavage
-
Vehicle control
Procedure (Telemetry):
-
Transmitter Implantation: Surgically implant the telemetry transmitter according to the manufacturer's instructions, typically with the catheter inserted into the abdominal aorta. Allow for a recovery period of at least one week.
-
Baseline Recording: Record baseline blood pressure and heart rate for at least 24-48 hours before drug administration to establish a stable diurnal rhythm.
-
Drug Administration: Administer Indapamide or vehicle control by oral gavage at the desired dose.
-
Data Collection: Continuously record blood pressure and heart rate for a predetermined period (e.g., 24-48 hours) post-dosing.
-
Data Analysis: Analyze the data to determine the change in blood pressure from baseline, the time to peak effect, and the duration of action.
In Vitro Vascular Reactivity in Isolated Aortic Rings
Objective: To assess the direct effect of Indapamide on the contractility of vascular smooth muscle.
Materials:
-
Aorta from hypertensive or normotensive rats
-
Krebs-Henseleit solution
-
Organ bath system with force transducers
-
Vasoconstrictor agents (e.g., norepinephrine, phenylephrine, KCl)
-
Indapamide
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation: Euthanize the rat and carefully excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit solution. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width.[8][9]
-
Mounting: Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas. Attach one end of the ring to a fixed support and the other to a force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 2 g, replacing the buffer every 15-20 minutes.
-
Viability Check: Contract the rings with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability. Wash the rings and allow them to return to baseline.
-
Experimental Protocol:
-
Pre-incubate the rings with different concentrations of Indapamide or vehicle for a specified period (e.g., 30 minutes).
-
Generate cumulative concentration-response curves to a vasoconstrictor (e.g., norepinephrine).
-
-
Data Analysis: Compare the concentration-response curves in the presence and absence of Indapamide to determine its effect on vascular contractility (e.g., changes in EC50 and maximal contraction).
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Dual mechanism of action of Indapamide.
Experimental Workflow for Preclinical Evaluation
Caption: Typical preclinical evaluation workflow.
Logical Relationships of Preclinical Models
References
- 1. The possible mode of action of indapamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and pharmacological properties of binding sites for the atypical thiazide diuretic, indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of indapamide on Ca2+ entry into vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of indapamide on vascular reactivity in hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. krcp-ksn.org [krcp-ksn.org]
- 9. Indapamide inhibits endothelium-dependent contractions in the aorta of the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Binding Affinity of Indapamide to Its Molecular Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in-vitro binding characteristics of Indapamide (B195227), a thiazide-like diuretic. The primary molecular target for Indapamide is the sodium-chloride cotransporter (NCC), a key protein involved in renal salt reabsorption. This document details the binding affinity of Indapamide to NCC, explores its potential interactions with secondary targets such as calcium channels, and provides detailed experimental protocols for assessing these interactions. The information presented is intended to support further research and drug development efforts related to this class of antihypertensive agents.
Primary Molecular Target: Sodium-Chloride Cotransporter (NCC)
The principal mechanism of action of Indapamide is the inhibition of the Na+/Cl- cotransporter (NCC), also known as the thiazide-sensitive Na+-Cl- cotransporter or Solute Carrier Family 12 Member 3 (SLC12A3). NCC is predominantly expressed in the apical membrane of the distal convoluted tubule (DCT) in the kidney, where it mediates the reabsorption of approximately 5-10% of filtered sodium and chloride ions. By inhibiting NCC, Indapamide promotes natriuresis and diuresis, leading to a reduction in blood volume and, consequently, blood pressure.
Binding Site and Molecular Interactions
Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have elucidated the binding mode of Indapamide to human NCC.[1][2][3] Indapamide binds to an orthosteric site within the transmembrane domain of the transporter, effectively occluding the ion translocation pathway.[1][2]
Key interactions involve a pocket located roughly at the midpoint of the ion translocation path. The sulfamoyl group of Indapamide is crucial for its activity and forms hydrogen bonds with specific residues within the NCC binding pocket.[2] Mutagenesis studies have confirmed the importance of these residues; for instance, mutation of asparagine at position 226 to alanine (B10760859) (N226A) results in a drastic reduction in sensitivity to Indapamide inhibition.[2]
Quantitative Binding Affinity Data
Precise, recent quantitative in-vitro binding affinity data such as dissociation constants (Kd) or inhibition constants (Ki) for Indapamide to NCC are not extensively reported in recent literature. Functional assays are more commonly used to characterize the inhibitory effect.
| Ligand | Target | Preparation | Method | Affinity Metric | Value | Reference |
| [3H]Indapamide | Putative Carbonic Anhydrase/NCC | Pig renal cortex membranes | Radioligand Binding | Kd | 35 ± 13 nM | [4] |
Note: The interpretation of this early study should be approached with caution given the recent structural evidence of direct NCC binding.
Functional inhibition is often characterized by IC50 values from cell-based assays. While direct IC50 values for Indapamide on NCC are not consistently reported in the abstracts of recent key publications, the methodologies to determine such values are well-established.
Potential Secondary Target: Voltage-Gated Calcium Channels
Several studies have investigated the vasodilatory effects of Indapamide, which may contribute to its antihypertensive action, suggesting a mechanism independent of its diuretic effect. This has led to the exploration of voltage-gated calcium channels as potential secondary targets.
In-Vitro Evidence and Quantitative Data
The evidence for a direct, high-affinity interaction with calcium channels is conflicting and suggests that any inhibitory effect likely occurs at concentrations significantly higher than those required for NCC inhibition.
One study using whole-cell patch-clamp techniques on canine atrial myocytes found that Indapamide inhibited Na+ and transient outward K+ currents in a concentration-dependent manner, but did not alter L-type Ca2+ currents (ICa).[5] However, the same study reported EC50 values for the inhibition of other currents that were in the micromolar range.[5] Another study indicated that Indapamide at a high concentration (300 µM) could depress inward calcium currents in smooth muscle cells.[6] A review also suggests that Indapamide may inhibit pressor stimuli in vitro through a reduction of calcium flux in vascular smooth muscle.[7]
| Drug | Target Ion Current | Cell Type | Method | Affinity Metric | Value (µM) | Reference |
| Indapamide | INa | Canine Atrial Myocytes | Patch-Clamp | EC50 | 79 - 129 | [5] |
| Indapamide | Ito | Canine Atrial Myocytes | Patch-Clamp | EC50 | 98 - 174 | [5] |
| Indapamide | IKs | Canine Atrial Myocytes | Patch-Clamp | EC50 | 86 - 148 | [5] |
| Indapamide | Ultrarapid delayed rectifier | Canine Atrial Myocytes | Patch-Clamp | EC50 | 138 ± 7 | [5] |
Note: The lack of effect on L-type Ca2+ currents in this study suggests that the vasodilatory mechanism of Indapamide may not be mediated by direct blockade of these specific channels, or that the effect is observed in different cell types or under different experimental conditions.
Experimental Protocols
Radioligand Binding Assay for NCC
This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity of unlabeled Indapamide for the Na+/Cl- cotransporter.
Protocol Steps:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human Na+/Cl- cotransporter.
-
Harvest cells and homogenize them in a cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable buffer for storage at -80°C. Determine protein concentration using a standard assay (e.g., BCA).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand that binds to NCC (e.g., [3H]-metolazone).
-
Add a range of concentrations of unlabeled Indapamide.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the Indapamide concentration to generate a competition curve.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of Indapamide that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cell-Based Chloride Influx Assay
This functional assay measures the activity of NCC and its inhibition by Indapamide.
Protocol Steps:
-
Cell Culture and Plating:
-
Use a stable HEK293 cell line that co-expresses human NCC and a chloride-sensitive yellow fluorescent protein (YFP).
-
Plate the cells in a 96-well plate and allow them to adhere and grow.
-
-
Compound Incubation:
-
Wash the cells with a chloride-free buffer.
-
Pre-incubate the cells with various concentrations of Indapamide or a vehicle control for a defined period.
-
-
Chloride Influx Measurement:
-
Initiate chloride influx by adding a buffer containing a known concentration of chloride.
-
Immediately begin monitoring the YFP fluorescence using a plate reader. The influx of chloride will quench the YFP fluorescence.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching for each concentration of Indapamide.
-
Plot the rate of quenching as a function of the Indapamide concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for the inhibition of NCC-mediated chloride influx.
-
Signaling Pathways
Inhibition of NCC in the Distal Convoluted Tubule
The primary signaling event is the direct physical obstruction of the NCC transporter by Indapamide, leading to a cascade of physiological effects.
Potential Vasodilatory Pathway via Calcium Channel Modulation
While the precise mechanism is not fully elucidated and the effect is observed at higher concentrations, a potential pathway involves the modulation of calcium influx in vascular smooth muscle cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and pharmacological properties of binding sites for the atypical thiazide diuretic, indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the diuretic agent indapamide on Na+, transient outward, and delayed rectifier currents in canine atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indapamide-induced inhibition of calcium movement in smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The possible mode of action of indapamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Indapamide: A Technical Overview
Note: This document details the discovery and development of Indapamide (B195227) . Initial searches for "Diapamide" consistently resolved to "Indapamide," suggesting that "this compound" may be a less common name or a misspelling. This report is therefore based on the extensive available information for Indapamide.
Introduction
Indapamide is a thiazide-like diuretic and antihypertensive agent that has been a cornerstone in the management of hypertension and edema for several decades.[1][2] Its unique pharmacological profile, which includes both diuretic and direct vascular effects, distinguishes it from traditional thiazide diuretics.[3][4] This technical guide provides a comprehensive overview of the discovery, development, and core scientific principles underlying Indapamide, tailored for researchers, scientists, and drug development professionals.
Discovery and Initial Synthesis
Indapamide was synthesized by Servier Laboratories in 1969.[5] It emerged from a research program aimed at developing a sulfonamide derivative that could dissociate the antihypertensive effects from the diuretic actions, with the goal of creating a drug with a more favorable side-effect profile compared to existing thiazide diuretics.[5]
Chemically, Indapamide is 4-chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide.[3] It is structurally distinct from thiazide diuretics as it does not possess the benzothiadiazine heterocyclic ring system, although it retains a crucial sulfonamide moiety.[5]
Synthesis Pathway
The synthesis of Indapamide can be achieved through several routes. A common method involves the following key steps:
-
Nitrosation of 2-methylindoline: This step forms 2-methyl-1-nitrosoindoline.
-
Reduction: The nitroso intermediate is then reduced, typically using a reducing agent like lithium aluminum hydride, to yield 1-amino-2-methylindoline.
-
Acylation: Finally, the 1-amino-2-methylindoline is acylated with 4-chloro-3-sulfamoylbenzoyl chloride to produce Indapamide.[6]
Another described method involves the reaction of N-amido-2-methyl indoline (B122111) hydrochloride with 4-chloro-3-sulphonylamino-benzoic acid in the presence of a dewatering condensing agent.[2]
Mechanism of Action
Indapamide exerts its antihypertensive effects through a dual mechanism of action:
-
Diuretic Effect: Similar to thiazide diuretics, Indapamide inhibits the Na+/Cl- symporter in the distal convoluted tubule of the nephron.[5][7] This action reduces the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes, which in turn reduces blood volume.[7]
-
Direct Vascular Effects: Indapamide has a direct vasodilatory effect on vascular smooth muscle.[3][7] This is thought to be mediated by a decrease in the inward calcium current and a reduction in the transmembrane influx of calcium.[4] This leads to relaxation of the blood vessels and a decrease in peripheral resistance.[4]
Signaling Pathway Diagram
Caption: Dual mechanism of action of Indapamide.
Preclinical Development
Extensive preclinical studies in various animal models were conducted to evaluate the efficacy, safety, and pharmacokinetic profile of Indapamide.
Pharmacodynamics
In animal studies, intravenous Indapamide was shown to have no effect on glomerular filtration rate or renal blood flow. In vitro studies demonstrated its ability to decrease the inward calcium current and the transmembrane influx of calcium in vascular smooth muscle. Studies in spontaneously hypertensive rats (SHR) showed that Indapamide could prevent the increase in blood pressure.
Pharmacokinetics
Indapamide is well-absorbed and extensively metabolized in animals. A key finding from preclinical studies was that biliary excretion is the predominant route of elimination in animals. Importantly, repeat administration to dogs with both kidneys removed did not result in the accumulation of the parent drug or its metabolites, indicating a good safety profile in the context of renal impairment.
| Parameter | Animal Model | Observation | Reference |
| Absorption | Animals | Well absorbed | |
| Metabolism | Animals | Extensively metabolized | |
| Elimination | Animals | Predominantly biliary excretion | |
| Renal Impairment | Anephric dogs | No accumulation of drug or metabolites |
Clinical Development
Following promising preclinical data, Indapamide entered clinical trials to assess its efficacy and safety in humans for the treatment of hypertension.
Pharmacokinetics in Humans
| Parameter | Value | Reference |
| Bioavailability | 93% | |
| Time to Peak Plasma Concentration | 2 hours | |
| Protein Binding | 71-79% | |
| Half-life | 14-25 hours | |
| Metabolism | Liver | |
| Excretion | 70% in urine (as metabolites), 23% in feces |
Clinical Efficacy
Numerous clinical trials have demonstrated the efficacy of Indapamide in lowering blood pressure in patients with essential hypertension.
A cooperative, double-blind, 40-week study compared the antihypertensive response of Indapamide (2.5 mg and 5 mg daily) with hydrochlorothiazide (B1673439) (50 mg daily) in patients with mild to moderate hypertension.
| Treatment Group | Mean Pretreatment Diastolic BP (mmHg) | Mean Reduction in Diastolic BP at 40 weeks (mmHg) | Percentage of Patients with Satisfactory BP Reduction | Reference |
| Indapamide 2.5 mg/day | 101 | 15 | 75% | |
| Indapamide 5 mg/day | 101 | 16 | 88% | |
| Hydrochlorothiazide 50 mg/day | 101 | 15 | Not Reported |
Long-term studies of up to 36 months have shown that Indapamide is safe and effective for the sustained control of mild to moderate hypertension.
Key Clinical Trials
Several large-scale clinical trials have further solidified the role of Indapamide in cardiovascular medicine. The HYVET (Hypertension in the Very Elderly Trial) study, for instance, demonstrated the benefits of treating hypertension with Indapamide (with or without perindopril) in patients aged 80 years and older.
Experimental Workflow for a Typical Hypertension Clinical Trial
Caption: A generalized workflow for a randomized controlled clinical trial of an antihypertensive agent.
Post-Marketing Development and Sustained-Release Formulations
Following its initial approval, a sustained-release (SR) formulation of Indapamide was developed. This formulation, containing a hydrophilic matrix, provides a smoother pharmacokinetic profile, avoiding unnecessary plasma peak concentrations that may be associated with side effects.[3] The SR formulation has been shown to have the same antihypertensive efficacy with an improved acceptability profile.[3]
Conclusion
Indapamide represents a significant advancement in the treatment of hypertension. Its discovery and development journey, from its rational design to extensive preclinical and clinical evaluation, has established it as a safe and effective antihypertensive agent with a unique dual mechanism of action. The development of a sustained-release formulation has further enhanced its clinical utility. Ongoing research continues to explore its full therapeutic potential in various patient populations.
References
- 1. Indapamide - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Indapamide Tablets USP Rx only [dailymed.nlm.nih.gov]
- 4. poison.org [poison.org]
- 5. Comparison of indapamide with thiazide diuretics in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indapamide vs. Thiazide Diuretics: Side Effects, Dosage, Drug Interactions [medicinenet.com]
- 7. reference.medscape.com [reference.medscape.com]
The Impact of Diapamide on Ion Channels in Vascular Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diapamide, the active form of which is indapamide (B195227), is a thiazide-like diuretic and antihypertensive agent.[1][2] Its therapeutic effects are attributed not only to its diuretic properties but also to its direct actions on the vasculature.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound modulates ion channel function in vascular smooth muscle cells (VSMCs), a key factor in its vasodilatory and antihypertensive effects.
Core Mechanism of Action: Modulation of Ion Channels
This compound's primary influence on vascular tone is mediated through its interaction with ion channels in VSMCs, leading to a reduction in intracellular calcium concentration ([Ca²⁺]i) and subsequent vasodilation.[1][5] The primary ion channels affected are voltage-gated L-type calcium channels and, to a lesser extent, potassium channels.
Inhibition of L-type Calcium Channels
The most significant and well-documented effect of indapamide on VSMCs is the inhibition of voltage-gated L-type calcium channels.[6] This inhibition is dose-dependent and is considered a primary contributor to its vasodilatory properties.[3][6] By blocking these channels, indapamide reduces the influx of extracellular Ca²⁺ into the VSMC, a critical step in the initiation and maintenance of vascular tone.
Studies have shown that at therapeutic concentrations, indapamide's effect on these channels may be modest, but at higher concentrations, the inhibition becomes more pronounced.[6] This suggests that the calcium channel blocking activity of indapamide may be more relevant in specific physiological or pathological conditions.
Effects on Potassium Channels
Indapamide has also been observed to decrease outward potassium currents in VSMCs. However, evidence suggests that this effect is largely secondary to the reduction in intracellular calcium concentration caused by the blockade of calcium channels.[7] A decrease in intracellular calcium can indirectly reduce the activity of calcium-activated potassium channels, such as the large-conductance calcium-activated potassium (BKCa) channels, which play a crucial role in regulating membrane potential and vascular tone. There is limited evidence for a direct, potent inhibitory effect of indapamide on ATP-sensitive potassium (KATP) channels or BKCa channels in vascular smooth muscle.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from various studies on the effects of indapamide on vascular smooth muscle.
Table 1: Inhibitory Concentrations (IC50) of Indapamide on Contractile Responses in Mesenteric Arteries [8]
| Stimulus | IC50 (M) |
| High K⁺ (Depolarization) | 9.2 ± 3.0 x 10⁻⁶ |
| Agonist-induced | 5.5 ± 4.0 x 10⁻⁸ |
Table 2: Concentration-Dependent Inhibition of Voltage-Gated Ca²⁺ Currents by Indapamide [6]
| Indapamide Concentration | Effect on Voltage-Gated Ca²⁺ Currents |
| 10 µM | No significant modification |
| 100 µM | Significant reduction |
| 1 mM | Blunted currents |
Signaling Pathways
The modulation of ion channels by this compound initiates a signaling cascade that ultimately leads to vasodilation and a reduction in vascular smooth muscle cell proliferation.
Vasodilation Signaling Pathway
The primary signaling pathway leading to vasodilation involves the direct inhibition of L-type calcium channels.
Caption: this compound-induced vasodilation pathway.
Anti-proliferative Signaling Pathway
Beyond its immediate effects on vascular tone, this compound has been shown to inhibit vascular smooth muscle cell proliferation. This action is linked to the reduction in intracellular calcium and the subsequent modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[9]
Caption: this compound's anti-proliferative signaling.
Experimental Protocols
Detailed, replicable experimental protocols are often specific to the laboratory and the particular study. However, the following provides a general overview of the key methodologies used to investigate the effects of this compound on ion channels in VSMCs.
Cell Preparation
-
Cell Source: Primary cultured vascular smooth muscle cells are typically isolated from the aortas or mesenteric arteries of rats or rabbits.
-
Isolation: The tissue is enzymatically digested, often using a combination of collagenase and elastase, to release individual VSMCs.
-
Culture: Cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.
Electrophysiology (Patch-Clamp)
The whole-cell patch-clamp technique is the gold standard for studying the activity of ion channels.
-
Pipette Solution (Internal): A typical internal solution for recording calcium currents would contain (in mM): CsCl (to block K⁺ currents), EGTA (to chelate Ca²⁺), HEPES (for pH buffering), and Mg-ATP (to provide energy). The exact composition can vary.
-
Bath Solution (External): The external solution usually contains (in mM): NaCl, CsCl, CaCl₂, MgCl₂, HEPES, and glucose. The concentration of CaCl₂ is a critical variable.
-
Voltage-Clamp Protocol: To study voltage-gated calcium channels, the cell membrane is held at a negative potential (e.g., -80 mV) and then depolarized to various test potentials (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit channel opening. The resulting inward currents are measured.
Caption: General experimental workflow.
Calcium Influx Assays
-
⁴⁵Ca²⁺ Uptake: This method involves incubating VSMCs with radioactive ⁴⁵Ca²⁺ in the presence and absence of this compound and various stimuli (e.g., high K⁺ to induce depolarization). The amount of radioactivity taken up by the cells is then measured to quantify calcium influx.[8]
Conclusion
This compound exerts a significant influence on the function of ion channels in vascular smooth muscle, with the primary mechanism being the inhibition of voltage-gated L-type calcium channels. This action leads to a reduction in intracellular calcium, resulting in vasodilation and a decrease in blood pressure. Furthermore, by modulating intracellular calcium levels, this compound can influence downstream signaling pathways, such as the MAPK pathway, thereby inhibiting vascular smooth muscle cell proliferation. While the effect on potassium channels appears to be secondary, it may still contribute to the overall vascular effects of the drug. Further research is warranted to fully elucidate the direct interactions of this compound with specific potassium channel subtypes and to further detail the downstream signaling cascades.
References
- 1. Indapamide vs. Thiazide Diuretics: Side Effects, Dosage, Drug Interactions [medicinenet.com]
- 2. Comparison of indapamide with thiazide diuretics in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacology and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The possible mode of action of indapamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Indapamide? [synapse.patsnap.com]
- 6. Effects of indapamide on Ca2+ entry into vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indapamide-induced inhibition of calcium movement in smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of indapamide on contractile responses and 45Ca2+ movements in various isolated blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Growth inhibitory activity of indapamide on vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic characterization of Diapamide (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of Indapamide, a thiazide-like diuretic widely used in the treatment of hypertension. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols and workflow visualizations.
Chemical Structure
IUPAC Name: 4-chloro-N-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzamide[1]
Chemical Formula: C₁₆H₁₆ClN₃O₃S[1]
Molecular Weight: 365.83 g/mol [2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of Indapamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Data
The following table summarizes the proton NMR chemical shifts (δ) for Indapamide. Data has been compiled from various spectroscopic sources.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic-H | 7.0 - 8.5 | m | - |
| NH (amide) | ~10.5 | s (broad) | - |
| NH₂ (sulfonamide) | ~7.5 | s (broad) | - |
| CH (indoline ring) | 4.0 - 4.5 | m | - |
| CH₂ (indoline ring) | 2.5 - 3.5 | m | - |
| CH₃ (indoline ring) | 1.0 - 1.5 | d | ~6-7 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. 'm' denotes a multiplet, 's' a singlet, and 'd' a doublet.
¹³C NMR Data
The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of Indapamide. The following data represents predicted chemical shifts for a solution-state spectrum in DMSO-d₆ and experimental solid-state NMR data.[2]
| Carbon Assignment | Predicted Chemical Shift (ppm) (DMSO-d₆) | Experimental Solid-State Chemical Shift (ppm) |
| C=O (Carbonyl) | 166.5 | 168.89 |
| C-Cl (Aromatic) | 137.9 | - |
| C-S (Aromatic) | 142.1 | - |
| Aromatic CH | 110.2, 115.4, 119.8, 122.0, 127.3, 128.5 | - |
| Aromatic C-N | 148.2 | - |
| Aromatic C-C | 131.5, 132.7 | - |
| C2 (Indoline CH) | 59.8 | - |
| C3 (Indoline CH₂) | 34.2 | - |
| CH₃ (Methyl) | 18.5 | 16.02 - 17.64 |
Note: Solid-state NMR chemical shifts can differ from solution-state shifts due to crystal packing effects.[2]
Experimental Protocol for NMR Spectroscopy
This protocol outlines the general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of Indapamide in solution.
Materials:
-
Indapamide sample (5-20 mg)
-
High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
5 mm NMR tubes
-
Pipettes and vials
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) with a broadband probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-20 mg of Indapamide into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.
-
Transfer the clear solution into a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical lock signal for high resolution.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
-
Data Acquisition (¹³C NMR Example):
-
Experiment: Standard 1D ¹³C with proton decoupling.
-
Pulse Width: Calibrated 30-45° pulse.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons).
-
Number of Scans: 1024 to 4096, depending on concentration.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm for ¹³C).[2]
-
Pick and list the peaks for analysis.
-
NMR Experimental Workflow
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the Indapamide molecule by measuring the absorption of infrared radiation.
IR Spectral Data
The IR spectrum of Indapamide shows characteristic absorption bands corresponding to its various functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3310, 3207 | N-H (amide and sulfonamide) | Stretching |
| 1649 | C=O (amide) | Stretching |
| 1597 | C-H (aromatic) | Stretching |
| 1380, 1166 | SO₂ (sulfonamide) | Stretching |
Experimental Protocol for FTIR Spectroscopy (ATR Method)
The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for obtaining the IR spectrum of a solid sample.
Materials:
-
Indapamide powder
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Instrumentation:
-
FTIR spectrometer with an ATR accessory.
Procedure:
-
Background Scan:
-
Ensure the ATR crystal is clean and free from any residues.
-
Take a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of Indapamide powder directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample.
-
-
Cleaning:
-
Release the pressure arm and remove the sample powder.
-
Clean the ATR crystal thoroughly with a solvent-moistened wipe.
-
FTIR Experimental Workflow
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of Indapamide and to study its fragmentation patterns, which can aid in structural confirmation.
Mass Spectrometry Data
Indapamide can be analyzed by mass spectrometry using various ionization techniques, such as Electrospray Ionization (ESI).
Molecular Ion:
-
Positive Mode [M+H]⁺: m/z 366.1
-
Negative Mode [M-H]⁻: m/z 364.05[3]
Key Fragment Ions (Negative ESI Mode): [3]
-
m/z 232.98: Formed from the deprotonated molecule.
-
m/z 188.97: Loss of the amide group from m/z 232.98.
-
m/z 153.00: Loss of the sulfonamide group from m/z 232.98.
-
m/z 132.08: Formed after the loss of 4-chloro-3-sulfamoylbenzamide from the deprotonated molecule.
Experimental Protocol for Mass Spectrometry
This protocol provides a general guideline for the analysis of Indapamide using LC-MS.
Materials:
-
Indapamide sample
-
LC-MS grade solvents (e.g., methanol, acetonitrile (B52724), water)
-
Volumetric flasks and pipettes
-
LC vials
Instrumentation:
-
Liquid Chromatography (LC) system
-
Mass Spectrometer with an ESI source
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of Indapamide in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to a final concentration suitable for LC-MS analysis (typically in the ng/mL to low µg/mL range).
-
The final solvent should be compatible with the mobile phase.
-
Transfer the final solution to an LC vial.
-
-
LC-MS Analysis:
-
LC Separation:
-
Use a suitable C18 column.
-
Employ a mobile phase gradient of water and acetonitrile (often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization).
-
-
MS Detection:
-
Operate the ESI source in either positive or negative ion mode.
-
Acquire full scan mass spectra to identify the molecular ion.
-
Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.
-
-
-
Data Analysis:
-
Analyze the full scan spectrum to confirm the molecular weight.
-
Interpret the MS/MS spectrum to identify characteristic fragment ions and confirm the structure.
-
Mass Spectrometry Experimental Workflow
References
The Analytical Profile of Indapamide: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indapamide (B195227) is a thiazide-like diuretic and antihypertensive agent widely used in the treatment of hypertension and edema. A thorough understanding of its physicochemical properties, particularly its solubility in common laboratory solvents and its stability under various conditions, is paramount for the development of robust analytical methods, formulation design, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth overview of the solubility and stability profile of Indapamide, presenting collated data in a structured format, detailing relevant experimental protocols, and visualizing key analytical workflows.
Chemical and Physical Properties
Indapamide (IUPAC name: 4-chloro-N-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzamide) is a white to off-white crystalline powder.[1] Its structure, featuring both a polar sulfamoyl chlorobenzamide group and a lipid-soluble methylindoline moiety, dictates its solubility characteristics.[2]
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆ClN₃O₃S | [3] |
| Molecular Weight | 365.83 g/mol | [3][4] |
| pKa | 8.3 - 8.8 | [5][6][7] |
| Melting Point | 160-162 °C | [7] |
Solubility Profile
Indapamide is characterized by its limited aqueous solubility and good solubility in various organic solvents. This property is crucial for selecting appropriate solvent systems for analytical testing, formulation, and purification processes like recrystallization.[6]
Quantitative Solubility Data
The following table summarizes the solubility of Indapamide in common laboratory solvents.
| Solvent | Solubility Description | Quantitative Data (if available) | Reference |
| Water | Practically Insoluble / Minimal | 34.2 mg/L; 75 mg/L | [1][6][7][8][9] |
| Methanol (B129727) | Freely Soluble / Soluble | - | [1][4][6] |
| Ethanol | Freely Soluble / Soluble | - | [1][4][6] |
| Acetonitrile | Readily Soluble | - | [6] |
| Ethyl Acetate | Soluble / Readily Soluble | - | [1][6][8] |
| Glacial Acetic Acid | Soluble / Readily Soluble | - | [1][6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | - | [6] |
| Chloroform | Very Slightly Soluble / Less Soluble | - | [1][8] |
| Ether | Very Slightly Soluble / Less Soluble | - | [1][8] |
| Benzene | Very Slightly Soluble | - | [1] |
Stability Profile
Indapamide is susceptible to degradation under specific environmental conditions, particularly in solution. Understanding its stability is critical for defining storage conditions, predicting shelf-life, and developing stability-indicating analytical methods.
Summary of Stability Data
| Condition | Stability Behavior | Degradation Products | Reference |
| Light | Unstable in solution when exposed to light. | Not specified in detail. | [8] |
| pH (Aqueous) | Sensitive to strong acidic (e.g., 0.1–1 M HCl) and strong alkaline (e.g., 0.1–1 M NaOH) conditions. Degrades at pH ≥ 7. | Acidic hydrolysis and alkaline degradation products are formed. | [10][11] |
| Oxidation | Sensitive to oxidative conditions (e.g., 1–10% H₂O₂). | Oxidation products are formed. | [10][11] |
| Temperature | Stable under thermal stress (solid state). In solution, storage at low temperatures (4°C) in the dark enhances stability. | No significant degradation under typical thermal stress tests. | [8][11] |
| Humidity | Degrades more when in a mixture with other drugs under high temperature/high humidity. | Not specified in detail. | [10] |
Experimental Protocols
Accurate determination of solubility and stability requires well-defined experimental protocols. The following sections outline methodologies derived from published literature.
Protocol for Solubility Determination (Shake-Flask Method)
This method is a standard approach to determine the equilibrium solubility of a compound in a given solvent.
-
Preparation: Add an excess amount of Indapamide powder to a known volume of the desired solvent (e.g., water, methanol, phosphate (B84403) buffer) in a sealed container (e.g., a glass vial).
-
Equilibration: Agitate the resulting slurry at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]
-
Separation: Filter the suspension through a suitable membrane filter (e.g., 0.45 µm PET) to separate the undissolved solid from the saturated solution.[9]
-
Quantification: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of Indapamide using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC).[9]
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Figure 1. General workflow for solubility determination via the shake-flask method.
Protocol for Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
-
Stock Solution Preparation: Prepare a stock solution of Indapamide in a suitable solvent, such as methanol or a mixture of mobile phase components, at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the stock solution to various stress conditions in separate experiments:
-
Acidic Hydrolysis: Mix with an equal volume of 0.1 M to 1 M HCl and heat (e.g., at 80°C for several hours).[10][11]
-
Alkaline Hydrolysis: Mix with an equal volume of 0.1 M to 1 M NaOH and heat.[10][11]
-
Oxidative Degradation: Mix with a solution of 3% to 10% H₂O₂ and keep at room temperature.[10][11]
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80°C).[11]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or a combination of UV and visible light as per ICH Q1B guidelines.[10]
-
-
Neutralization: After the specified stress period, cool the solutions to room temperature and neutralize the acidic and basic samples.
-
Analysis: Dilute the stressed samples to a suitable concentration and analyze by a stability-indicating HPLC method alongside an unstressed control sample to assess the extent of degradation and separate the degradation products from the parent drug.[11]
Figure 2. Logical flow of a forced degradation study for Indapamide.
Representative HPLC Method for Stability Testing
Numerous HPLC methods have been developed for the analysis of Indapamide. A representative stability-indicating method is summarized below.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate buffer (e.g., 20:30:50 v/v/v) with the pH adjusted to 3.5.[11]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.[12]
This method should be capable of separating Indapamide from its known impurities and degradation products.[11]
Conclusion
This guide consolidates critical data on the solubility and stability of Indapamide. It is practically insoluble in water but readily soluble in several organic solvents, including methanol, ethanol, and acetic acid. The molecule is susceptible to degradation by light, strong acids, strong bases, and oxidation. The provided experimental protocols offer a foundation for researchers to conduct their own assessments and develop robust analytical methods for Indapamide in various matrices. A thorough understanding and application of this knowledge are essential for ensuring the quality, safety, and efficacy of Indapamide-containing pharmaceutical products.
References
- 1. scispace.com [scispace.com]
- 2. Chiral Separation of Indapamide Enantiomers by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indapamide - Wikipedia [en.wikipedia.org]
- 4. Indapamide Powder USP/BP - Pharmaceutical Grade at Best Price, CAS No. 26807-65-8 [jigspharma.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Buy Indapamide hemihydrate | 180004-24-4 | >98% [smolecule.com]
- 7. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. Chemical stability and interactions in a new antihypertensive mixture containing indapamide and dihydralazine using FT-IR, HPLC and LC-MS methods - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06707D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. wujns.edpsciences.org [wujns.edpsciences.org]
Diapamide's Potential Off-Target Effects in Cellular Models: A Technical Guide
Executive Summary
Diapamide is a sulfonamide-containing compound with diuretic and antihypertensive properties. While its primary mechanism of action is presumed to be similar to other thiazide-like diuretics, its specific off-target interactions in cellular models are not documented in accessible literature. This document leverages data from its structural analog, Indapamide (B195227), to explore potential off-target effects. The primary off-target activities identified for Indapamide are the inhibition of various carbonic anhydrase isoforms and the modulation of calcium channels. This guide provides a comprehensive overview of these effects, including quantitative data, detailed experimental protocols for their assessment, and visual diagrams of the associated pathways and workflows. Researchers investigating this compound are encouraged to use these methodologies to characterize its selectivity and potential for off-target-driven cellular phenotypes.
Structural Comparison: this compound and Indapamide
This compound (CAS 3688-85-5) and Indapamide (CAS 26807-65-8) share a core 4-chloro-3-sulfamoylbenzamide structure, which is crucial for their diuretic activity.[1][2] The key structural difference lies in the substituent on the benzamide (B126) nitrogen. Indapamide possesses a 2-methylindoline (B143341) group, which contributes to its high lipid solubility, whereas this compound has a simpler N-methyl group.[1][2] This structural similarity, particularly the shared sulfonamide moiety, is the basis for postulating an overlap in their off-target profiles.
Potential Off-Target Profile Based on Indapamide
Carbonic Anhydrase Inhibition
A significant off-target effect of Indapamide is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[3] This interaction is attributed to the primary sulfamoyl group, a common feature of many diuretics.[3] Inhibition of various CA isozymes can lead to physiological effects independent of the drug's primary diuretic action.[4]
| Isozyme | Inhibition Constant (Kᵢ) (nM) | Reference |
| hCA I | 980 | [3] |
| hCA II | 2520 | [3] |
| hCA VII | 58 | [3] |
| hCA IX | 45 | [3] |
| hCA XII | 39 | [3] |
| hCA XIII | 62 | [3] |
hCA: human Carbonic Anhydrase
This protocol describes a stopped-flow spectrophotometric assay to determine the inhibitory activity of a compound against a specific carbonic anhydrase isozyme.
-
Objective: To measure the inhibition constant (Kᵢ) of this compound for a selected human carbonic anhydrase (hCA) isozyme (e.g., hCA II or hCA IX).
-
Principle: The assay measures the enzyme's ability to catalyze the hydration of CO₂. The subsequent drop in pH is monitored using a colorimetric indicator. The rate of pH change is proportional to the enzyme's activity.
-
Materials:
-
Recombinant human carbonic anhydrase isozyme
-
This compound stock solution (in DMSO)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.5)
-
pH indicator (e.g., 4-nitrophenol)
-
CO₂-saturated water (substrate)
-
Stopped-flow spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In one syringe of the stopped-flow instrument, load the enzyme solution (at a fixed concentration, e.g., 10 µM) mixed with the pH indicator and varying concentrations of this compound.
-
In the second syringe, load the CO₂-saturated water.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time at the appropriate wavelength (e.g., 400 nm for 4-nitrophenol).
-
Calculate the initial rate of reaction from the slope of the absorbance curve.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation, taking into account the substrate concentration and the enzyme's Michaelis constant (Kₘ).
-
Calcium Channel Modulation
Indapamide is suggested to exert direct vascular effects, in part, by modulating the influx of calcium (Ca²⁺) in smooth muscle cells.[5] This activity appears to be independent of its primary diuretic effect on the kidney's Na-Cl cotransporter. Studies have shown that Indapamide can depress inward calcium currents, which may contribute to its antihypertensive properties by promoting vasodilation.[5]
| Cellular Model | Assay Type | Effect | Concentration | Reference |
| Rat Myometrium | Electrophysiology | Depressed inward Ca²⁺ current | 300 µM | [5] |
| Rat Portal Vein | Electrophysiology | Depressed inward Ca²⁺ current | 300 µM | [5] |
| Chick Embryonic Ventricular Cells | Contractility Assay | Reduced effect of increased extracellular Ca²⁺ | 1-10 µM |
This protocol outlines a method to assess the effect of this compound on voltage-gated calcium channels in a suitable cell line (e.g., vascular smooth muscle cells or a cell line heterologously expressing a specific calcium channel subtype).
-
Objective: To determine if this compound modulates voltage-gated calcium channel currents.
-
Principle: The whole-cell patch-clamp technique allows for the direct measurement of ionic currents across the cell membrane while controlling the membrane potential.
-
Materials:
-
Cultured vascular smooth muscle cells (or other relevant cell type)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (containing Ba²⁺ or Ca²⁺ as the charge carrier)
-
Intracellular solution (pipette solution)
-
This compound stock solution
-
Perfusion system
-
-
Procedure:
-
Culture cells on glass coverslips suitable for patch-clamp recording.
-
Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell recording configuration on a target cell.
-
Clamp the cell at a holding potential where calcium channels are closed (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV) to elicit inward calcium currents. Record the baseline currents.
-
Using a perfusion system, apply this compound at various concentrations to the cell.
-
Repeat the voltage-step protocol in the presence of this compound and record the resulting currents.
-
Perform a "washout" step by perfusing with the control extracellular solution to see if the effect is reversible.
-
Analyze the data by plotting the peak current amplitude against the test potential to generate current-voltage (I-V) curves. Compare the curves before, during, and after drug application.
-
Broader Off-Target Considerations for Thiazide-like Diuretics
Beyond specific protein interactions, thiazide-like diuretics can induce systemic off-target effects that manifest at the cellular level. These are often related to their primary diuretic action but can impact various cell types.
-
Electrolyte Imbalance: By altering ion transport in the kidney, these drugs can lead to hypokalemia (low potassium) and hyponatremia (low sodium). In cellular models, altering extracellular potassium or sodium concentrations can have profound effects on cell membrane potential, excitability, and survival.
-
Metabolic Changes: Thiazide diuretics have been associated with hyperglycemia and hyperuricemia. In cellular assays, particularly long-term studies, these metabolic shifts could act as confounding variables. For example, altered glucose metabolism could impact cellular energy status and signaling pathways.
-
Prostaglandin Synthesis: Indapamide has been shown to increase the urinary excretion of prostaglandins (B1171923) PGE2 and PGF2a, suggesting an interaction with the cyclooxygenase (COX) pathway. This could be a relevant off-target pathway to investigate for this compound in cellular models, such as macrophages or endothelial cells.
Conclusion and Recommendations for Researchers
There is a clear gap in the scientific literature regarding the off-target effects of this compound. Given its structural similarity to Indapamide, researchers should prioritize investigating its potential to inhibit carbonic anhydrases and modulate calcium channels. The experimental protocols provided in this guide offer a robust starting point for such an investigation.
It is recommended to employ a tiered approach:
-
Initial Screening: Perform in vitro enzymatic assays against a panel of carbonic anhydrase isoforms.
-
Cellular Target Engagement: Use cellular thermal shift assays (CETSA) to confirm that this compound engages these targets within a cellular context.
-
Functional Cellular Assays: Conduct electrophysiological or calcium imaging studies to quantify the functional consequences of target engagement.
-
Unbiased Proteomic Profiling: For a comprehensive view, techniques like activity-based protein profiling (ABPP) or thermal proteome profiling (TPP) could be used to identify novel, unanticipated off-targets in an unbiased manner.
By systematically characterizing the off-target profile of this compound, the scientific community can better understand its full mechanism of action, predict potential side effects, and uncover new therapeutic possibilities.
References
- 1. This compound | C9H11ClN2O3S | CID 19394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors. Interaction of indapamide and related diuretics with 12 mammalian isozymes and X-ray crystallographic studies for the indapamide-isozyme II adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Indapamide-induced inhibition of calcium movement in smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Transcriptomic Analysis of Cells Treated with Diapamide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Diapamide and its Mechanism of Action
This compound is a thiazide-like diuretic used in the management of hypertension and edema.[1][2] Its primary mechanism of action involves the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium, chloride, and water.[3][4] Additionally, this compound is reported to have vasodilatory effects, which may be attributed to a calcium channel blocking activity, reducing the influx of calcium into vascular smooth muscle cells.[5][6] This dual mechanism contributes to its antihypertensive properties.[7][8] Understanding the transcriptomic consequences of this compound treatment is crucial for elucidating its detailed molecular effects and identifying potential biomarkers for therapeutic response and off-target effects.
Hypothetical Transcriptomic Signature of this compound Treatment
Based on the transcriptomic analyses of thiazide-like diuretics and calcium channel blockers, treatment with this compound could be hypothesized to induce significant changes in gene expression related to ion transport, vascular function, and cellular signaling pathways.
Data from Related Thiazide-Like Diuretic Studies
Transcriptomic studies on hypertensive patients treated with thiazide diuretics have identified several genes associated with blood pressure response. These findings suggest that this compound could modulate the expression of genes involved in vasodilation and cellular signaling.
Table 1: Representative Differentially Expressed Genes in Response to Thiazide-Like Diuretics
| Gene Symbol | Full Gene Name | Fold Change (Hypothetical) | p-value (Hypothetical) | Putative Function |
| VASP | Vasodilator-stimulated phosphoprotein | 1.8 | <0.05 | Involved in vasodilation and platelet function.[9][10] |
| CEBPD | CCAAT/enhancer binding protein delta | -1.5 | <0.05 | Transcription factor involved in inflammation and cell differentiation.[11] |
| TSC22D3 | TSC22 domain family member 3 | -1.7 | <0.05 | Involved in glucocorticoid receptor signaling and cell growth.[11] |
| SLC12A3 | Solute carrier family 12 member 3 | -2.0 | <0.01 | Encodes the thiazide-sensitive Na-Cl cotransporter, the direct target. |
Data from Related Calcium Channel Blocker Studies
Studies on calcium channel blockers (CCBs) have revealed distinct transcriptomic signatures, even among drugs that target the same channel. Given this compound's potential CCB activity, it might alter the expression of genes related to muscle contraction and cardiac function.
Table 2: Representative Differentially Expressed Genes in Response to Calcium Channel Blockers
| Gene Symbol | Full Gene Name | Fold Change (Hypothetical) | p-value (Hypothetical) | Putative Function |
| MYH7 | Myosin Heavy Chain 7 | -2.2 | <0.01 | A major component of the cardiac muscle thick filament.[12][13] |
| TNNI3 | Troponin I Type 3 (Cardiac) | -1.9 | <0.01 | A subunit of the troponin complex in cardiac muscle.[12][13] |
| ATP2A2 | ATPase Sarcoplasmic/Endoplasmic Reticulum Ca2+ Transporting 2 | 1.6 | <0.05 | Key role in calcium sequestration in the sarcoplasmic reticulum.[14] |
| NCX1 (SLC8A1) | Sodium/Calcium Exchanger 1 | -1.4 | <0.05 | Critical for calcium extrusion from the cell.[14] |
Experimental Protocols
The following are detailed methodologies for conducting a transcriptomic analysis of cells treated with this compound.
Cell Culture and this compound Treatment
-
Cell Line: Human umbilical vein endothelial cells (HUVECs) or a relevant renal cell line (e.g., HEK293) would be appropriate for studying the vascular and renal effects of this compound, respectively.
-
Culture Conditions: Cells should be cultured in their recommended growth medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: A stock solution of this compound should be prepared in a suitable solvent (e.g., DMSO) and then diluted in culture medium to the desired final concentrations. A vehicle control (medium with DMSO) must be included in all experiments.
-
Treatment: Cells should be seeded and allowed to adhere overnight. The following day, the medium should be replaced with fresh medium containing this compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM) or the vehicle control. The treatment duration could range from 6 to 48 hours to capture both early and late gene expression changes.
RNA Isolation and Quality Control
-
RNA Extraction: Total RNA should be isolated from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. This typically involves cell lysis, homogenization, and RNA purification on a silica (B1680970) membrane.
-
Quality Control: The quantity and quality of the isolated RNA are critical for reliable downstream analysis. RNA concentration should be measured using a spectrophotometer (e.g., NanoDrop), and RNA integrity should be assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). Samples with a RIN value > 8 are generally considered suitable for RNA sequencing.
Library Preparation and RNA Sequencing (RNA-Seq)
-
Library Preparation: RNA-Seq libraries should be prepared from the high-quality total RNA. This process typically includes poly(A) selection for mRNA enrichment, RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries should be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be sufficient to detect genes with low expression levels (e.g., 20-30 million reads per sample).
Bioinformatic Analysis of RNA-Seq Data
-
Quality Control of Raw Reads: The raw sequencing reads should be assessed for quality using tools like FastQC. Adapter sequences and low-quality bases should be trimmed.
-
Read Alignment: The cleaned reads should be aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene should be counted using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Differential expression analysis between this compound-treated and control groups should be performed using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.
-
Pathway and Functional Enrichment Analysis: To understand the biological implications of the differentially expressed genes, gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) should be performed using tools like DAVID, Metascape, or GSEA.
Visualization of Pathways and Workflows
Potential Signaling Pathways Modulated by this compound
The dual mechanism of this compound suggests its influence on pathways related to both renal ion transport and vascular smooth muscle contraction.
Caption: Potential dual mechanism of this compound action.
Experimental and Bioinformatic Workflow
A typical workflow for a transcriptomic study involves several key stages from sample preparation to data interpretation.
Caption: Transcriptomic analysis workflow.
Conclusion
While direct transcriptomic data for this compound is currently lacking, analysis of related drug classes provides a valuable framework for predicting its effects on gene expression. A comprehensive transcriptomic study of this compound-treated cells would be a significant step forward in understanding its molecular pharmacology. Such research could uncover novel mechanisms of action, identify biomarkers for patient stratification, and potentially reveal new therapeutic applications. The protocols and hypothetical data presented in this guide offer a roadmap for researchers embarking on such an investigation.
References
- 1. Indapamide - Wikipedia [en.wikipedia.org]
- 2. About indapamide - NHS [nhs.uk]
- 3. (indapamide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. youtube.com [youtube.com]
- 5. Articles [globalrx.com]
- 6. The possible mode of action of indapamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of the pharmacology and clinical efficacy of indapamide sustained release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indapamide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Genome-Wide Prioritization and Transcriptomics Reveal Novel Signatures Associated With Thiazide Diuretics Blood Pressure Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. Identifying the Transcriptome Signatures of Calcium Channel Blockers in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Changes in myocardial gene expression associated with beta-blocker therapy in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Diapamide Metabolites in Its Overall Activity: A Technical Guide
Disclaimer: Information regarding the specific metabolites of Diapamide and their distinct pharmacological activities is notably scarce in publicly available scientific literature. This compound is an older thiazide-like diuretic, and detailed metabolic studies comparable to modern pharmaceutical profiling are limited. This guide provides a comprehensive overview based on the known pharmacology of this compound, general principles of drug metabolism for related compounds, and data extrapolated from the more extensively studied thiazide-like diuretic, Indapamide (B195227), which shares structural and functional similarities.
Introduction to this compound
This compound is a thiazide-like diuretic and antihypertensive agent. Its primary therapeutic effects stem from its action on the kidneys and vasculature. Like other drugs in its class, this compound promotes the excretion of sodium and water, thereby reducing extracellular fluid volume and blood pressure. It is understood to act primarily on the distal convoluted tubule of the nephron. While the parent drug is responsible for the primary pharmacological effect, its biotransformation can lead to various metabolites whose contribution to the overall therapeutic and side-effect profile is an important consideration in drug development.
Known Pharmacological Profile of this compound
The primary mechanism of action for this compound, like other thiazide-like diuretics, is the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the kidney.[1][2][3] This inhibition leads to increased urinary excretion of sodium and chloride, which in turn causes a diuretic effect. The reduction in plasma volume contributes to its antihypertensive properties. Additionally, some evidence suggests that thiazide-like diuretics may have a direct vasodilatory effect on blood vessels, contributing to the reduction in peripheral vascular resistance.[4]
Table 1: Pharmacokinetic Properties of this compound & a Related Compound (Indapamide)
| Parameter | This compound | Indapamide (for comparison) |
| Absorption | Rapidly and completely absorbed.[5] | Rapidly and completely absorbed.[6][7] |
| Peak Plasma Time | 1 to 2 hours.[5] | ~2.3 hours.[7] |
| Protein Binding | ~79% (plasma proteins and erythrocytes).[5] | ~76-79%.[7][8] |
| Metabolism | Extensively metabolized.[5] | Extensively metabolized in the liver.[7][8] |
| Metabolites | Not specifically characterized in available literature. | Up to 19 metabolites identified, activity generally unknown.[8][9][10] |
| Half-life | Biphasic: 14 and 25 hours.[5] | ~14-18 hours.[6][8] |
| Excretion | ~70% via kidneys, 23% via GI tract.[5] | ~70% in urine, ~23% in feces.[7][8] |
| Unchanged in Urine | ~5%.[5] | <7%.[7][11] |
Note: Data for this compound is limited. Indapamide is presented as a well-studied compound in the same therapeutic class to provide context on expected metabolic behavior.
Theoretical Metabolic Pathways and the Role of Metabolites
Due to the lack of specific data on this compound metabolites, we can infer potential pathways based on general principles of drug metabolism and data from the related compound, Indapamide. Drug metabolism typically occurs in two phases.
-
Phase I Metabolism: Involves oxidation, reduction, and hydrolysis reactions, often mediated by the cytochrome P450 (CYP) enzyme system. For a molecule like this compound, hydroxylation and dehydrogenation are plausible reactions. Studies on Indapamide have identified CYP3A4 as the primary enzyme responsible for its metabolism, with minor contributions from CYP2C19.[12][13][14] These reactions can produce metabolites that may be active, inactive, or have a different activity profile from the parent drug.
-
Phase II Metabolism: Involves conjugation reactions, such as glucuronidation, which increase the water solubility of the drug and its metabolites, facilitating their excretion.
The contribution of metabolites to the overall activity can be significant. Active metabolites can prolong the therapeutic effect, contribute to side effects, or even be responsible for the majority of the drug's action. However, for this compound and even the more studied Indapamide, the activity of their numerous metabolites is largely uncharacterized.[8]
Visualizing Pathways and Protocols
The following diagram illustrates a generic pathway for drug metabolism that this compound likely undergoes.
Caption: Figure 1. Generalized Drug Metabolism Pathway.
This diagram shows the established mechanism of action for the parent drug, this compound, by inhibiting the NCC in the kidney.
Caption: Figure 2. Mechanism of Action of this compound.
Experimental Protocols for Metabolite Analysis
While specific protocols for this compound are not available, the following outlines a standard methodology used in drug metabolism studies, which would be applicable for investigating its metabolites.
5.1 In Vitro Metabolite Identification
-
Objective: To identify the primary metabolites of this compound and the CYP enzymes responsible for their formation.
-
Methodology:
-
Incubation: Incubate this compound with human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP3A4, CYP2C19). The incubation mixture typically contains a NADPH-generating system to support CYP activity.
-
Sample Preparation: Stop the reaction at various time points by adding a solvent like acetonitrile. Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).[13] This allows for the separation and identification of the parent drug and its metabolites based on their retention times and mass-to-charge ratios.
-
Enzyme Phenotyping: Use selective chemical inhibitors or antibodies for specific CYP enzymes to determine which ones are primarily responsible for this compound's metabolism.[13]
-
Caption: Figure 3. Workflow for In Vitro Metabolite ID.
Conclusion and Future Directions
The overall activity of this compound is primarily attributed to the parent compound's action as a thiazide-like diuretic. It is extensively metabolized, but the specific structures and pharmacological activities of its metabolites have not been well-documented in the available literature. Based on analogous compounds, it is plausible that Phase I metabolism could generate active metabolites, but without empirical data, their contribution remains speculative.
For drug development professionals, the lack of information on this compound's metabolites represents a significant knowledge gap. Future research should focus on:
-
Metabolite Profiling: Conducting comprehensive in vitro and in vivo studies using modern analytical techniques (e.g., high-resolution mass spectrometry) to fully characterize the metabolites of this compound.
-
Activity Screening: Synthesizing the identified major metabolites and screening them for activity at the Na+/Cl- cotransporter and for potential off-target effects, including vascular activity.
-
Pharmacokinetic Modeling: Developing a robust pharmacokinetic model that includes the parent drug and its major active metabolites to better predict the time course of the drug's effects and potential for drug-drug interactions.
A thorough understanding of the metabolic fate of this compound is essential for optimizing its therapeutic use and ensuring patient safety.
References
- 1. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [almostadoctor.co.uk]
- 3. ozemedicine.com [ozemedicine.com]
- 4. The possible mode of action of indapamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Pharmacokinetics and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reference.medscape.com [reference.medscape.com]
- 9. scilit.com [scilit.com]
- 10. Pharmacokinetics and metabolism of indapamide: A review | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Effects of some antihypertensive drugs on the metabolism and pharmacokinetics of indapamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocol for In-Vivo Dissolution of Indapamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Indapamide (B195227) is a thiazide-like diuretic and antihypertensive agent characterized by its low solubility in aqueous solutions, which presents a challenge for in-vivo studies.[1] This document provides detailed protocols for the dissolution of Indapamide for administration in animal models, along with relevant pharmacological data. The methodologies outlined below are compiled from various preclinical studies to ensure reliable and reproducible results.
Quantitative Data Summary
For ease of comparison, the following table summarizes the key solubility and dosage parameters for Indapamide in preclinical in-vivo studies.
| Parameter | Value | Vehicle/Solvent | Species | Route of Administration | Reference |
| Solubility | Practically insoluble | Water | - | - | [2] |
| Soluble | Methanol, Alcohol, Acetonitrile, Glacial Acetic Acid, Ethyl Acetate | - | - | [2] | |
| Very slightly soluble | Ether, Chloroform | - | - | [2] | |
| ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | - | - | [3] | |
| ≥ 2.5 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline) | - | - | [3] | |
| ≥ 2.5 mg/mL | 10% DMSO, 90% Corn Oil | - | - | [3] | |
| 73 mg/mL | DMSO | - | - | [4] | |
| 73 mg/mL | Ethanol | - | - | [4] | |
| Reported Dosages | 1 mg/kg/day | - | Rat | Gastric Gavage | [3] |
| 5 mg/kg/day | - | Rat | Oral | [5] | |
| 10 mg/kg/day | - | Rat | - | [3] | |
| 3 mg/kg | - | Rat | Intraperitoneal | [6] |
Experimental Protocols
Protocol 1: Preparation of Indapamide for Oral Administration (Gavage)
This protocol is suitable for studies requiring oral delivery of Indapamide.
Materials:
-
Indapamide powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of Indapamide powder based on the desired final concentration and total volume.
-
Initial Dissolution: In a sterile vial, add 10% of the final volume as DMSO. Add the weighed Indapamide powder to the DMSO.
-
Solubilization: Vortex the mixture thoroughly until the powder is completely dissolved. Gentle heating or sonication can be applied to aid dissolution if precipitation occurs.[3]
-
Addition of Co-solvents: Sequentially add 40% of the final volume as PEG300 and 5% as Tween-80, mixing well after each addition.
-
Final Dilution: Bring the solution to the final volume with sterile saline (45% of the final volume).
-
Final Mixing: Vortex the final solution to ensure homogeneity. The resulting solution should be clear.[3]
-
Storage: Use the prepared solution immediately. For short-term storage, keep at 2-8°C for up to 24 hours.
Protocol 2: Preparation of Indapamide for Intraperitoneal (IP) Injection
This protocol provides a method for preparing Indapamide for systemic administration via IP injection.
Materials:
-
Indapamide powder
-
Dimethyl sulfoxide (DMSO)
-
(2-Hydroxypropyl)-β-cyclodextrin (SBE-β-CD) or Corn Oil
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
Method A: Using SBE-β-CD
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Initial Dissolution: In a sterile vial, dissolve the required amount of Indapamide in DMSO to constitute 10% of the final volume.
-
Final Formulation: Add the 20% SBE-β-CD solution to the DMSO-Indapamide mixture to make up the remaining 90% of the final volume.
-
Mixing and Filtration: Vortex thoroughly to ensure a clear solution.[3] For sterile administration, filter the final solution through a 0.22 µm syringe filter.
Method B: Using Corn Oil
-
Initial Dissolution: In a sterile vial, dissolve the required amount of Indapamide in DMSO to constitute 10% of the final volume.
-
Final Formulation: Add corn oil to the DMSO-Indapamide mixture to make up the remaining 90% of the final volume.
-
Mixing: Vortex thoroughly to ensure a clear solution.[3]
Visualizations
Signaling Pathway of Indapamide's Antihypertensive Action
Indapamide primarily exerts its antihypertensive effects through a dual mechanism: a diuretic action on the kidneys and a direct vascular effect. The following diagram illustrates the key pathways involved.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Further study of possible direct vascular actions of indapamide in the conduit and renal arteriolar vessels of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of indapamide on an experimental model of cerebral ischemia in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for Diapamide Quantification
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the quantitative determination of Diapamide (also known as Indapamide) in pharmaceutical formulations using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Introduction
This compound is a thiazide-like diuretic used in the management of hypertension.[1] Accurate and precise quantification of this compound in bulk drug and pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy.[1] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for this purpose due to its high sensitivity, selectivity, and efficiency.[1] This application note details a robust RP-HPLC method for the quantification of this compound, validated in accordance with ICH guidelines.[2]
Principle of the Method
The method utilizes reversed-phase chromatography to separate this compound from potential impurities and excipients. A C18 stationary phase is used in conjunction with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) and/or methanol) and an aqueous buffer. Isocratic elution is employed for the separation, and the analyte is detected using a UV detector at a wavelength where this compound exhibits significant absorbance. The concentration of this compound in a sample is determined by comparing its peak area to that of a standard solution of known concentration.
Experimental Protocol
Apparatus and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | A Jasco HPLC system or equivalent, equipped with a pump, injector, UV-Vis detector, and data processing software. |
| Column | C18 column (250 mm x 4.6 mm, 5 µm particle size).[2][3] |
| Mobile Phase | Acetonitrile:Methanol:Water (40:50:10, v/v/v)[1] OR 0.05% o-phosphoric acid buffer (pH 3.0):Acetonitrile (60:40, v/v).[2] |
| Flow Rate | 1.0 mL/min.[1][2][3] |
| Detection Wavelength | 242 nm[1] or 240 nm.[2][4] |
| Injection Volume | 20 µL.[1][2][4] |
| Column Temperature | Ambient (e.g., 25 °C).[2] |
| Run Time | Approximately 10-15 minutes.[2] |
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or bidistilled)
-
Orthophosphoric acid (analytical grade)
-
0.45 µm membrane filter
Preparation of Solutions
Mobile Phase Preparation:
-
Method 1: Mix acetonitrile, methanol, and water in the ratio of 40:50:10 (v/v/v).[1]
-
Method 2: Prepare a 0.05% o-phosphoric acid buffer by adding 0.5 mL of o-phosphoric acid to 1000 mL of water and adjusting the pH to 3.0. Mix this buffer with acetonitrile in the ratio of 60:40 (v/v).[2]
-
Degas the prepared mobile phase by sonication for 15-20 minutes and filter through a 0.45 µm membrane filter before use.[2]
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to the mark with the mobile phase.[2]
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 10-100 µg/mL).[2]
Sample Preparation (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.[2]
-
Add about 70 mL of mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the drug.[2]
-
Make up the volume to 100 mL with the mobile phase.
-
Filter the resulting solution through a 0.45 µm membrane filter.
-
Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | < 2 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 1.5 (between this compound and any adjacent peaks) |
| Relative Standard Deviation (RSD) for replicate injections | < 2% |
Quantitative Data
The following tables summarize the quantitative data from various validated methods for this compound quantification.
Table 1: Chromatographic Performance
| Method Reference | Retention Time (min) |
| Der Pharma Chemica, 2011 | 3.233 |
| Int J PharmTech Res, 2014[2] | 6.76 |
| Res J Pharm Technol, 2017[3] | 6.58 |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2[2] | Method 3[3] |
| Linearity Range (µg/mL) | 10 - 60 | 10 - 100 | 0.2 - 1.2 |
| Correlation Coefficient (R²) | 0.9995 | 0.9995 | 0.999 |
| LOD (µg/mL) | 0.52 | - | 0.08 |
| LOQ (µg/mL) | 0.78 | - | 0.03 |
| Accuracy (% Recovery) | 98.16 - 100.12 | - | 99.50 - 100.67 |
| Intra-day Precision (%RSD) | 0.4404 | < 2 | 0.498 - 1.661 |
| Inter-day Precision (%RSD) | 0.5588 | < 2 | 0.882 - 1.623 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC quantification of this compound.
Caption: Workflow for this compound quantification by HPLC.
Conclusion
The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in pharmaceutical dosage forms. The method is validated and can be effectively used for routine quality control analysis and stability studies.
References
Application Notes and Protocols for Utilizing Indapamide in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indapamide (B195227), a thiazide-like diuretic, is primarily utilized for the management of hypertension. Beyond its effects on renal salt reabsorption, Indapamide exerts direct effects on the vasculature and cardiac electrophysiology through the modulation of various ion channels. These off-target effects make it a compound of interest for electrophysiological investigation. Patch-clamp electrophysiology is a powerful technique to elucidate the precise mechanisms by which Indapamide interacts with specific ion channels at the molecular level.
These application notes provide a comprehensive overview of the use of Indapamide (erroneously referred to as Diapamide in some contexts) in patch-clamp experiments. Included are summaries of its effects on key cardiac ion channels, detailed experimental protocols for whole-cell voltage-clamp recordings, and visual representations of its signaling pathways and the experimental workflow.
Quantitative Data Summary
Indapamide has been demonstrated to inhibit several key cardiac ion channels in a concentration-dependent manner. The following table summarizes the half-maximal inhibitory concentrations (EC50) of Indapamide on various currents in canine atrial myocytes, as determined by whole-cell patch-clamp studies.[1]
| Ion Current | Channel | Test Potential | EC50 (µmol/L) |
| INa (Sodium Current) | Voltage-gated Na+ channels | -60 mV | 129 ± 26 |
| -10 mV | 79 ± 17 | ||
| Ito (Transient Outward K+ Current) | Voltage-gated K+ channels (e.g., Kv4.3) | +10 mV | 174 ± 19 |
| +60 mV | 98 ± 7 | ||
| IKs (Slow Delayed Rectifier K+ Current) | KCNQ1/KCNE1 | +10 mV | 148 ± 28 |
| +60 mV | 86 ± 18 | ||
| IKur (Ultrarapid Delayed Rectifier K+ Current) | Kv1.5 | +10 mV | 138 ± 7 |
Note: Indapamide did not demonstrate significant effects on the L-type Ca2+ current (ICa).[1]
Signaling Pathways and Mechanisms of Action
Indapamide's mechanism of action is twofold, encompassing both its well-established diuretic function and its direct vascular and cardiac effects.
Diuretic and Vasodilatory Mechanisms
Indapamide's primary therapeutic effect in treating hypertension stems from its action on the kidneys and vascular smooth muscle.
Figure 1: Dual mechanism of Indapamide's antihypertensive action.
Cardiac Electrophysiological Effects
In cardiomyocytes, Indapamide directly modulates several ion channels, altering the cardiac action potential. It has also been shown to interact with the cAMP signal transduction pathway.
Figure 2: Indapamide's effects on cardiomyocyte signaling and ion channels.
Experimental Protocols
The following protocols are based on methodologies used for whole-cell patch-clamp recordings in canine atrial myocytes to study the effects of Indapamide.[1]
Cardiomyocyte Isolation
A detailed protocol for the isolation of canine atrial myocytes is a prerequisite for these experiments. Standard enzymatic digestion protocols using collagenase and protease are typically employed.
Solutions and Reagents
-
External (Bath) Solution (in mmol/L): 136 NaCl, 5.4 KCl, 1.0 MgCl₂, 0.33 NaH₂PO₄, 2.0 CaCl₂, 10 Dextrose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Pipette (Internal) Solution (in mmol/L):
-
For K+ Currents (Ito, IKs): 20 KCl, 110 K-aspartate, 1.0 MgCl₂, 10 HEPES, 5 EGTA, 5 MgATP. Adjust pH to 7.3 with KOH.
-
For Na+ Current (INa): 130 CsCl, 5 NaCl, 1.0 MgCl₂, 10 HEPES, 5 EGTA, 5 MgATP. Adjust pH to 7.3 with CsOH.
-
-
Indapamide Stock Solution: Prepare a high-concentration stock solution of Indapamide in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment. Ensure the final solvent concentration does not exceed a level that affects the ion channels of interest (typically <0.1%).
Whole-Cell Patch-Clamp Recording
The tight-seal, whole-cell configuration of the patch-clamp technique is utilized.
Equipment:
-
Patch-clamp amplifier (e.g., Axopatch 200B)
-
Data acquisition system and software (e.g., pCLAMP)
-
Micromanipulator
-
Inverted microscope
-
Perfusion system for drug application
Procedure:
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Cell Plating: Plate isolated cardiomyocytes in a recording chamber on the microscope stage and perfuse with the external solution.
-
Gigaohm Seal Formation: Approach a single, healthy myocyte with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Data Acquisition:
-
Recordings are performed at room temperature.
-
Compensate for series resistance to minimize voltage errors.
-
Filter currents at an appropriate frequency (e.g., 2-5 kHz).
-
Voltage-Clamp Protocols
Specific voltage-clamp protocols are required to isolate and study the individual ion currents.
-
To Record IKs (Slow Delayed Rectifier K+ Current):
-
Holding Potential: -40 mV.
-
Depolarizing Pulses: Apply long-duration (e.g., 2-5 seconds) depolarizing pulses to a range of potentials (e.g., from -20 mV to +60 mV).
-
Tail Currents: Repolarize the membrane to -40 mV to record the deactivating tail currents, which are indicative of IKs.
-
-
To Record Ito (Transient Outward K+ Current):
-
Holding Potential: -80 mV.
-
Conditioning Pulse: A brief prepulse to a more positive potential (e.g., -40 mV) can be used to inactivate Na+ channels.
-
Depolarizing Pulses: Apply depolarizing pulses to a range of potentials (e.g., from -30 mV to +60 mV). Ito is characterized by its rapid activation and inactivation.
-
-
To Record INa (Sodium Current):
-
Holding Potential: -100 mV to ensure availability of Na+ channels.
-
Depolarizing Pulses: Apply brief (e.g., 50 ms) depolarizing pulses to a range of potentials (e.g., from -80 mV to +40 mV).
-
Experimental Workflow
The following diagram illustrates the general workflow for a patch-clamp experiment investigating the effects of Indapamide on a specific ion channel.
Figure 3: Workflow for a patch-clamp experiment with Indapamide.
Conclusion
Indapamide exhibits complex electrophysiological effects beyond its diuretic action, directly modulating several important cardiac ion channels. The provided data and protocols offer a framework for researchers to investigate these effects using patch-clamp electrophysiology. Such studies are crucial for a comprehensive understanding of Indapamide's cardiac safety profile and for the development of novel therapeutics with specific ion channel targets. It is important to note that the blocking concentrations for these ion channels are generally higher than the typical therapeutic plasma concentrations of Indapamide, and the clinical significance of these findings requires further investigation.
References
Application Notes and Protocols for Cell-Based Screening of Diapamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diapamide and its analogs represent a class of compounds with potential diuretic and antihypertensive properties. Their mechanism of action is presumed to involve the modulation of cation-chloride cotransporters (CCCs), a family of integral membrane proteins that regulate cell volume and intracellular chloride concentration. Key members of this family include the Na-K-Cl cotransporters (NKCCs) and the K-Cl cotransporters (KCCs). Developing robust cell-based assays is crucial for the efficient screening and characterization of this compound analogs to identify novel therapeutic agents.
These application notes provide detailed protocols for a suite of cell-based assays designed to assess the inhibitory or modulatory effects of this compound analogs on CCCs. The described methods are suitable for high-throughput screening (HTS) and detailed mechanistic studies.
Target Signaling Pathway: The WNK-SPAK/OSR1 Kinase Cascade
The activity of NKCC and KCC transporters is reciprocally regulated by the WNK-SPAK/OSR1 signaling pathway.[1][2][3] WNK (With-No-Lysine [K]) kinases phosphorylate and activate the SPAK (SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) kinases.[1][4] Activated SPAK/OSR1, in turn, phosphorylates and stimulates the Cl⁻-importing NKCCs while promoting the inhibition of the Cl⁻-extruding KCCs.[3] This coordinated regulation is critical for maintaining ion homeostasis. Screening for compounds that affect this pathway can reveal novel mechanisms of action for this compound analogs.
Figure 1: WNK-SPAK/OSR1 signaling pathway regulating NKCC1 and KCC2 activity.
Experimental Protocols
Non-Radioactive Rubidium Flux Assay for NKCC1 Activity
This high-throughput assay measures the activity of NKCC1 by using non-radioactive rubidium (Rb⁺) as a surrogate for K⁺. The intracellular Rb⁺ concentration is quantified using atomic absorption spectroscopy.
Experimental Workflow:
Figure 2: Workflow for the non-radioactive rubidium flux assay.
Detailed Protocol:
-
Cell Culture: Seed Human Embryonic Kidney (HEK293) cells stably expressing human NKCC1 in 96-well plates at a density of 80,000 to 100,000 cells per well and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound analogs and control compounds (e.g., bumetanide (B1668049), furosemide) in a suitable assay buffer.
-
Pre-incubation: Wash the cells with a pre-incubation buffer (e.g., hypotonic, low-chloride buffer to stimulate NKCC1) and then add the compound dilutions. Incubate for 10-30 minutes at 37°C.[5]
-
Rb⁺ Influx: To initiate the influx, replace the compound-containing buffer with an activation buffer containing RbCl (e.g., 5.4 mM) for a short period (e.g., 2-10 minutes).[5]
-
Washing: Terminate the influx by rapidly washing the cells multiple times with an ice-cold wash buffer to remove extracellular Rb⁺.[5]
-
Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% NP-40 or 1% SDS).[5][6]
-
Quantification: Determine the intracellular Rb⁺ concentration in the cell lysates using an ion channel reader or an atomic absorption spectrometer.[5]
-
Data Analysis: Normalize the data to the control (vehicle-treated) wells and calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
Thallium Flux Assay for KCC2 Activity
This fluorescence-based assay is suitable for HTS and measures KCC2 activity by detecting the influx of thallium (Tl⁺), a K⁺ surrogate, using a Tl⁺-sensitive fluorescent dye.
Detailed Protocol:
-
Cell Culture and Transfection: Plate HEK293 cells in 384-well, black-walled, clear-bottom plates. For transient expression, transfect the cells with a human KCC2 expression vector 48 hours prior to the assay.[7]
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) in a chloride-free buffer for 60-90 minutes at 37°C.[7] The loading buffer should contain bumetanide (e.g., 10 µM) to block endogenous NKCC activity and ouabain (B1677812) (e.g., 0.1 mM) to inhibit the Na⁺/K⁺-ATPase.[7]
-
Compound Incubation: Add the this compound analogs or control inhibitors (e.g., furosemide) to the cells and incubate for 10-45 minutes.[7]
-
Thallium Influx and Signal Detection: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence. Then, add a stimulus buffer containing Tl₂SO₄ and K₂SO₄ to initiate KCC2-mediated Tl⁺ influx.[7] Continuously record the fluorescence signal.
-
Data Analysis: The rate of fluorescence increase corresponds to the rate of Tl⁺ influx and KCC2 activity. Calculate the IC₅₀ values from the dose-response curves.
Intracellular Chloride Concentration Assay using MQAE
This assay directly measures changes in intracellular chloride concentration ([Cl⁻]i) using the Cl⁻-sensitive fluorescent dye N-(6-Methoxyquinolyl)acetoethyl ester (MQAE). The fluorescence of MQAE is quenched by Cl⁻, so a decrease in fluorescence indicates an increase in [Cl⁻]i.
Detailed Protocol:
-
Cell Culture: Culture HEK293 cells expressing the target transporter (e.g., NKCC1) to confluence in 96-well, black-walled, clear-bottom plates.
-
Dye Loading: Load the cells with 5-10 mM MQAE in a physiological buffer for 30-60 minutes at 37°C.[8][9]
-
Compound Incubation: Wash the cells and pre-incubate with various concentrations of this compound analogs or a control inhibitor (e.g., bumetanide) for 30 minutes.[6]
-
Initiation of Chloride Influx: Replace the pre-incubation solution with an assay buffer containing the same concentrations of the test compounds to initiate NKCC1-mediated Cl⁻ influx.[6]
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a microplate reader (Ex/Em = ~350/460 nm).[8][10]
-
Data Analysis: The rate of fluorescence quenching is proportional to the rate of Cl⁻ influx. Calculate IC₅₀ values by comparing the rates in treated versus untreated cells.
Regulatory Volume Increase (RVI) Assay
This functional assay assesses NKCC1 activity by measuring the ability of cells to restore their volume after being subjected to a hypertonic shock. NKCC1-mediated ion influx is a key driver of RVI.
Detailed Protocol:
-
Cell Preparation: Plate cells (e.g., C-20/A4 chondrocytes or other cells endogenously expressing NKCC1) on glass coverslips.
-
Baseline Volume Measurement: Perfuse the cells with an isotonic buffer and measure the initial cell volume using imaging techniques such as confocal microscopy.
-
Hypertonic Challenge: Expose the cells to a hypertonic solution, which will cause them to shrink.
-
Compound Treatment: In parallel experiments, include this compound analogs or a known NKCC1 inhibitor like bumetanide (10 µM) in the hypertonic solution.[11]
-
Volume Recovery Monitoring: Continuously monitor the cell volume over time (e.g., 20-30 minutes).[12]
-
Data Analysis: Quantify the rate and extent of volume recovery. Inhibition of RVI by a this compound analog suggests inhibition of NKCC1.[11][12]
Data Presentation
The inhibitory potency of this compound analogs should be quantified and compared to known inhibitors. The following tables provide a template for presenting the screening data.
Table 1: Inhibitory Activity of this compound Analogs against NKCC1
| Compound | Assay Type | Cell Line | IC₅₀ (µM) |
| This compound Analog 1 | Rb⁺ Flux | HEK293-NKCC1 | Experimental Value |
| This compound Analog 2 | Rb⁺ Flux | HEK293-NKCC1 | Experimental Value |
| This compound Analog 3 | [Cl⁻]i (MQAE) | HEK293-NKCC1 | Experimental Value |
| Bumetanide | Rb⁺ Flux | HEK293 | ~1.0[13] |
| Bumetanide | [Cl⁻]i (mbYFP) | HEK293-hNKCC1a | ~0.98[14] |
| Furosemide | [Cl⁻]i (mbYFP) | HEK293 | >100[15] |
Table 2: Inhibitory Activity of this compound Analogs against KCC2
| Compound | Assay Type | Cell Line | IC₅₀ (µM) |
| This compound Analog 1 | Tl⁺ Flux | HEK293-KCC2 | Experimental Value |
| This compound Analog 2 | Tl⁺ Flux | HEK293-KCC2 | Experimental Value |
| Furosemide | ⁸⁶Rb⁺ Uptake | HEK293-KCC2 | >30[16] |
| Bumetanide | ⁸⁶Rb⁺ Uptake | HEK293-KCC2 | >3000[16] |
Table 3: Cytotoxicity of this compound Analogs
| Compound | Cell Line | Assay Type | CC₅₀ (µM) |
| This compound Analog 1 | HEK293 | Resazurin | Experimental Value |
| This compound Analog 2 | HEK293 | Resazurin | Experimental Value |
| Cisplatin (Control) | MCF7 | Resazurin | 52[17] |
| Bortezomib (Control) | MCF7 | Resazurin | 0.15[17] |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the cell-based screening and characterization of this compound analogs. By employing a combination of ion flux assays, direct measurement of intracellular chloride, and functional cell volume assays, researchers can effectively identify and rank the potency and selectivity of novel compounds targeting cation-chloride cotransporters. The integration of these assays into a drug discovery pipeline will facilitate the identification of promising new candidates for the treatment of hypertension and other related disorders.
References
- 1. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The WNK-SPAK-NCC cascade revisited: WNK1 stimulates the activity of the NaCl cotransporter via SPAK, an effect antagonized by WNK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The WNK-regulated SPAK/OSR1 kinases directly phosphorylate and inhibit the K+–Cl− co-transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional interactions of the SPAK/OSR1 kinases with their upstream activator WNK1 and downstream substrate NKCC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aurorabiomed.com [aurorabiomed.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell-based potassium-chloride transporter assay using FLIPR Potassium Assay Kit [moleculardevices.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Intracellular chloride concentration of the mouse vomeronasal neuron - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hamamatsu.com [hamamatsu.com]
- 11. researchgate.net [researchgate.net]
- 12. siRNA-mediated inhibition of Na(+)-K(+)-2Cl- cotransporter (NKCC1) and regulatory volume increase in the chondrocyte cell line C-20/A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of a Highly Selective KCC2 Antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Indapamide to Spontaneously Hypertensive Rat (SHR) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indapamide (B195227), a thiazide-like diuretic, is a widely used antihypertensive agent.[1][2][3][4] Its efficacy in lowering blood pressure is attributed to a dual mechanism of action: a diuretic effect at the renal tubules and a direct vascular effect.[1][5] The spontaneously hypertensive rat (SHR) is a well-established and commonly used animal model for studying essential hypertension. This document provides detailed application notes and protocols for the administration of Indapamide to SHR models, based on findings from various preclinical studies.
Quantitative Data Summary
The following tables summarize the quantitative effects of Indapamide administration in spontaneously hypertensive rats as reported in the cited literature.
Table 1: Effects of Indapamide on Systemic and Cerebral Hemodynamics in SHR
| Parameter | Control Group (Untreated SHR) | Low Dose Indapamide (1 mg/kg/day) | High Dose Indapamide (10 mg/kg/day) | Normotensive Control (WKY) | Reference |
| Systemic Arterial Mean Pressure (mmHg) | 88 ± 6 | 72 ± 3 | 62 ± 4 | 59 ± 3 | [6][7] |
| Cerebral Arteriolar Mean Pressure (mmHg) | 88 ± 6 | 72 ± 3 | 62 ± 4 | 59 ± 3 | [6][7][8] |
| Cerebral Arteriolar Pulse Pressure (mmHg) | 20 ± 1 | 20 ± 1 | 13 ± 1 | 10 ± 1 | [6][7][8] |
| Cerebral Arteriolar Cross-Sectional Area (CSA) (μm²) | 1439 ± 40 | 1091 ± 52 | 1080 ± 91 | 1100 ± 48 | [6][7] |
Data presented as mean ± SEM. WKY (Wistar Kyoto) rats are the normotensive control strain for SHR.
Table 2: Effects of Indapamide on Blood Pressure in Different SHR Study Protocols
| Study Protocol | Indapamide Dose | Duration | Effect on Blood Pressure | Reference |
| Oral administration | 1-3 mg/kg (single dose) | At least 48 hours | Antihypertensive activity observed | [9] |
| Oral administration | 3-30 mg/kg p.o. | 24 hours (maximal effect) | 15-20% reduction in blood pressure | [10] |
| Oral administration | 5 mg/kg/day | 2 weeks | Did not lower blood pressure in SHR and WKY rats | [11] |
| Oral administration with high-salt diet | 1.5 mg/kg/day | 8 weeks | Prevented the increase in mean arterial pressure caused by high salt intake (from 186±4 to 218±6 mmHg) |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of Indapamide to SHR models.
Protocol 1: Long-Term Oral Administration of Indapamide for Hemodynamic Assessment
Objective: To evaluate the long-term effects of different doses of Indapamide on systemic and cerebral hemodynamics in SHR.
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
Normotensive Wistar Kyoto (WKY) rats (for control group)
-
Indapamide
-
Vehicle for drug administration (e.g., distilled water, methylcellulose (B11928114) solution)
-
Oral gavage needles
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or intra-arterial catheter)
-
Equipment for measuring cerebral arteriolar parameters
Procedure:
-
Animal Acclimatization: Acclimatize male SHRs and WKY rats to the housing conditions for at least one week before the experiment. Provide standard rat chow and water ad libitum.
-
Group Allocation: Randomly divide the SHRs into three groups:
-
Untreated SHR (Vehicle control)
-
Low-dose Indapamide (e.g., 1 mg/kg/day)
-
High-dose Indapamide (e.g., 10 mg/kg/day) A group of age-matched WKY rats will serve as the normotensive control.
-
-
Drug Preparation and Administration:
-
Prepare fresh solutions of Indapamide daily by dissolving the required amount in the chosen vehicle.
-
Administer the drug or vehicle orally via gavage once daily for a period of 3 months.[6]
-
-
Blood Pressure Measurement:
-
Measure systolic blood pressure and heart rate at regular intervals (e.g., weekly) using a non-invasive method like tail-cuff plethysmography.
-
For more accurate measurements, intra-arterial blood pressure can be measured at the end of the study.
-
-
Cerebral Arteriolar Structure and Mechanics:
-
At the end of the treatment period, euthanize the animals.
-
Isolate cerebral arterioles to measure pressure, diameter, and cross-sectional area of the vessel wall in a maximally dilated state.[6]
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different experimental groups. A p-value of <0.05 is typically considered statistically significant.[6][7]
Protocol 2: Evaluation of Indapamide's Effect on Vascular Reactivity
Objective: To investigate the direct vascular effects of Indapamide on isolated aortic and renal vasculature from SHRs.
Materials:
-
SHR and WKY rats
-
Indapamide
-
Verapamil (as a positive control for calcium channel blockade)
-
Noradrenaline (Norepinephrine)
-
High-potassium (High-K+) solution
-
Isolated tissue bath system for aorta
-
Perfusion system for renal vasculature
-
Physiological saline solution
Procedure:
-
Animal Treatment: Treat SHRs and WKY rats orally with Indapamide (e.g., 5 mg/kg/day) or vehicle for 2 weeks.[11]
-
Tissue Isolation:
-
At the end of the treatment period, euthanize the animals.
-
Carefully dissect the thoracic aorta and the renal vasculature.
-
-
Isolated Aorta Experiment:
-
Mount aortic rings in an isolated tissue bath containing physiological saline solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Induce contraction with noradrenaline or a high-K+ solution.
-
Add increasing concentrations of Indapamide or Verapamil to the bath and record the relaxation response.
-
-
Perfused Renal Vasculature Experiment:
-
Perfuse the isolated renal vasculature with physiological saline solution at a constant flow rate.
-
Increase the perfusion pressure by adding a high-K+ solution.
-
Administer increasing concentrations of Indapamide or Verapamil into the perfusion line and measure the decrease in perfusion pressure.[11]
-
-
Data Analysis: Compare the vascular reactivity to noradrenaline and high-K+ and the relaxation/pressure reduction responses to Indapamide and Verapamil between the different animal groups.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanisms of action for Indapamide in hypertension.
Caption: General experimental workflow for SHR studies.
Discussion
Indapamide has demonstrated significant antihypertensive effects in SHR models.[9][10] The data indicates a dose-dependent reduction in blood pressure, with higher doses normalizing both systemic and cerebral arteriolar pressures to levels comparable to normotensive WKY rats.[6][7] Notably, even a low dose of Indapamide was effective in normalizing the cerebral arteriolar cross-sectional area, suggesting a beneficial effect on vascular remodeling that may be independent of its pressure-lowering effects.[6][7]
The mechanisms underlying Indapamide's effects are multifaceted. Beyond its diuretic action, it exhibits direct vascular properties, which are thought to involve the inhibition of calcium influx in vascular smooth muscle cells.[5][12] Furthermore, studies suggest that Indapamide can increase the production of epoxyeicosatrienoic acids (EETs) in the kidney, which have vasodilatory and anti-inflammatory properties.[13]
When designing experiments with Indapamide in SHR models, it is crucial to consider the dose, duration of treatment, and the specific endpoints of interest. For studies focused on chronic effects on blood pressure and vascular remodeling, a treatment period of several weeks to months is appropriate. For investigations into the acute vascular effects, isolated tissue preparations can provide valuable mechanistic insights.
Disclaimer: These protocols and notes are intended for guidance and should be adapted to specific research questions and institutional guidelines for animal care and use.
References
- 1. An overview of the pharmacology and clinical efficacy of indapamide sustained release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. poison.org [poison.org]
- 3. Indapamide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Indapamide: a diuretic of choice for the treatment of hypertension? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The possible mode of action of indapamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of indapamide, a thiazide-like diuretic, on structure of cerebral arterioles in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Antihypertensive action of indapamide. Comparative studies in several experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Further study of possible direct vascular actions of indapamide in the conduit and renal arteriolar vessels of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pharmacology and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indapamide lowers blood pressure by increasing production of epoxyeicosatrienoic acids in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Diapamide (Indapamide) as a Positive Control in Diuretic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diapamide, often referred to as Indapamide (B195227), is a thiazide-like diuretic utilized in the management of hypertension and edema.[1] Its well-characterized mechanism of action and predictable diuretic and natriuretic effects make it an ideal positive control for in vivo and in vitro screening of novel diuretic agents.[2][3] These application notes provide detailed protocols and data presentation guidelines for the effective use of this compound (Indapamide) as a positive control in preclinical diuretic studies.
Indapamide primarily exerts its diuretic effect by inhibiting the Na+/Cl- symporter in the distal convoluted tubule of the nephron.[4] This inhibition leads to increased excretion of sodium, chloride, and consequently water.[4][5] Beyond its diuretic action, Indapamide also possesses vasodilatory properties, which contribute to its antihypertensive effects.[4][6][7]
Key Experimental Protocols
In Vivo Diuretic Activity Assessment in a Rat Model
This protocol is designed to evaluate the diuretic potential of test compounds in comparison to this compound (Indapamide) in rats. The Lipschitz test is a commonly employed method for this purpose.[8]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Metabolic cages for individual housing and separate collection of urine and feces[9]
-
This compound (Indapamide)
-
Vehicle (e.g., 0.9% saline or 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Graduated cylinders
-
Analytical balance
-
Flame photometer or ion-selective electrodes for electrolyte analysis[9]
Procedure:
-
Animal Acclimatization and Preparation:
-
House the rats in standard laboratory conditions with free access to food and water for at least one week to acclimatize.
-
Individually house the rats in metabolic cages for 24 hours before the experiment for adaptation.
-
Fast the animals for 18 hours prior to the experiment, with free access to water.[9]
-
-
Grouping and Dosing:
-
Divide the animals into a minimum of three groups (n=6 per group):
-
Control Group: Receives the vehicle.
-
Positive Control Group: Receives this compound (Indapamide) at a dose known to produce a significant diuretic effect (e.g., 10 mg/kg, p.o.).[10]
-
Test Group(s): Receives the test compound at various doses.
-
-
Administer the respective treatments orally via gavage.
-
-
Hydration:
-
Immediately after drug administration, administer a saline load (0.9% NaCl) orally to all animals (e.g., 25 ml/kg body weight) to ensure a uniform state of hydration and promote diuresis.[9]
-
-
Urine Collection and Measurement:
-
Place each rat back into its individual metabolic cage.
-
Collect urine at predetermined time intervals, for instance, every hour for the first 6 hours and then at 24 hours post-administration.[9]
-
Record the total urine volume for each animal at each time point.
-
-
Urine Analysis:
Data Analysis and Presentation:
The diuretic activity can be assessed by calculating the following parameters:
-
Diuretic Index: Ratio of the total urine output of the test group to the total urine output of the control group. A value greater than 1.5 is generally considered good diuretic activity.[11]
-
Saluretic Index: Ratio of the total electrolyte excretion (Na+ + Cl-) of the test group to that of the control group.
-
Natriuretic Index: Ratio of the total Na+ excretion of the test group to that of the control group.
-
Na+/K+ Ratio: This ratio is calculated to assess the potassium-sparing potential of the test compound.
All quantitative data should be summarized in clearly structured tables for easy comparison between the control, positive control (this compound), and test groups.
Data Presentation
Table 1: Effect of this compound (Indapamide) on Urine Volume in Rats
| Treatment Group | Dose (mg/kg) | Cumulative Urine Volume (mL/100g) at 6 hours | Diuretic Index |
| Control (Vehicle) | - | Value | 1.00 |
| This compound | 10 | Value | Value |
| Test Compound A | Dose 1 | Value | Value |
| Test Compound A | Dose 2 | Value | Value |
Note: Values to be filled in based on experimental results.
Table 2: Effect of this compound (Indapamide) on Urinary Electrolyte Excretion in Rats
| Treatment Group | Dose (mg/kg) | Na+ (mEq/kg) | K+ (mEq/kg) | Cl- (mEq/kg) | Na+/K+ Ratio |
| Control (Vehicle) | - | Value | Value | Value | Value |
| This compound | 10 | Value | Value | Value | Value |
| Test Compound A | Dose 1 | Value | Value | Value | Value |
| Test Compound A | Dose 2 | Value | Value | Value | Value |
Note: Values to be filled in based on experimental results.
Visualizations
Signaling Pathway of this compound's Diuretic Action
Caption: Mechanism of this compound's diuretic action in the distal convoluted tubule.
Experimental Workflow for In Vivo Diuretic Screening
Caption: Workflow for the in vivo screening of diuretic agents.
References
- 1. Indapamide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. Indapamide: a unique diuretic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive action of indapamide. Comparative studies in several experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Indapamide? [synapse.patsnap.com]
- 5. poison.org [poison.org]
- 6. The possible mode of action of indapamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of the pharmacology and clinical efficacy of indapamide sustained release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 9. benchchem.com [benchchem.com]
- 10. [Antihypertensive and diuretic effects of indapamide in normotensive and hypertensive rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
Application Notes: Immunohistochemical Detection of the Thiazide-Sensitive Na-Cl Cotransporter (NCC), a Primary Target of Diuretics
Introduction
Diuretics are a cornerstone in the management of hypertension and edema. Thiazide and thiazide-like diuretics, such as Indapamide (B195227), exert their therapeutic effects primarily by inhibiting the sodium-chloride cotransporter (NCC), encoded by the SLC12A3 gene. This transporter is located in the apical membrane of the distal convoluted tubule (DCT) in the kidney. By blocking NCC, these drugs inhibit the reabsorption of sodium and chloride ions, leading to increased water excretion (diuresis) and a subsequent reduction in blood pressure.[1][2] Understanding the expression levels and localization of NCC is crucial for studying renal physiology, the mechanism of diuretic action, and the pathophysiology of related tubular disorders.
This document provides a detailed protocol for the immunohistochemical (IHC) detection of the NCC protein in formalin-fixed, paraffin-embedded (FFPE) kidney tissue sections.
Target Protein Overview
-
Protein Name: Thiazide-sensitive sodium-chloride cotransporter (NCC)
-
Synonyms: Solute carrier family 12 member 3, SLC12A3
-
Cellular Localization: Apical membrane of distal convoluted tubule (DCT) cells.
-
Function: Mediates the reabsorption of sodium and chloride from the tubular fluid back into the blood. It is the pharmacological target of thiazide and thiazide-like diuretics.[2]
Quantitative Data Summary
The following table summarizes hypothetical data representing the effect of a diuretic on NCC expression in the renal cortex, as measured by IHC staining intensity. This serves as an example for data presentation.
| Treatment Group | N | Mean Staining Intensity (Arbitrary Units) | Standard Deviation | P-value vs. Vehicle |
| Vehicle Control | 8 | 215.4 | 25.8 | - |
| Diuretic (10 mg/kg) | 8 | 145.2 | 18.9 | < 0.01 |
| Diuretic (30 mg/kg) | 8 | 98.7 | 12.3 | < 0.001 |
Detailed Immunohistochemistry Protocol
This protocol is optimized for detecting NCC in FFPE rodent or human kidney tissue.
1. Materials and Reagents
-
FFPE kidney tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Deionized water (dH₂O)
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Wash Buffer: Phosphate Buffered Saline with 0.1% Tween 20 (PBST)
-
Blocking Buffer: 5% Normal Goat Serum in PBST
-
Primary Antibody: Rabbit anti-NCC (anti-SLC12A3) polyclonal antibody (Use at a dilution optimized for your specific antibody, e.g., 1:500)
-
Secondary Antibody: Goat anti-Rabbit IgG H&L (HRP-conjugated)
-
Detection System: DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Counterstain: Harris' Hematoxylin
-
Mounting Medium: Permanent mounting medium
2. Experimental Procedure
Step 1: Deparaffinization and Rehydration
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse gently in running dH₂O for 5 minutes.
Step 2: Heat-Induced Epitope Retrieval (HIER)
-
Pre-heat Antigen Retrieval Buffer in a pressure cooker or water bath to 95-100°C.
-
Immerse slides in the hot buffer and maintain temperature for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with dH₂O, then with PBST (2 changes, 5 minutes each).
Step 3: Blocking
-
Carefully wipe around the tissue section and encircle with a hydrophobic barrier pen.
-
Block endogenous peroxidase activity by incubating sections in 3% Hydrogen Peroxide (in methanol (B129727) or PBS) for 15 minutes.
-
Rinse with PBST (2 changes, 5 minutes each).
-
Apply Blocking Buffer to cover the tissue and incubate for 1 hour at room temperature in a humidified chamber.
Step 4: Primary Antibody Incubation
-
Drain the blocking buffer (do not rinse).
-
Dilute the primary anti-NCC antibody in Blocking Buffer to its optimal concentration.
-
Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
Step 5: Secondary Antibody Incubation
-
Rinse slides with PBST (3 changes, 5 minutes each).
-
Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature in a humidified chamber.
Step 6: Detection
-
Rinse slides with PBST (3 changes, 5 minutes each).
-
Prepare the DAB substrate solution immediately before use.
-
Apply the DAB solution to the tissue and monitor for color development (typically 1-10 minutes). A positive signal will appear as a brown precipitate.
-
Stop the reaction by immersing the slides in dH₂O.
Step 7: Counterstaining, Dehydration, and Mounting
-
Counterstain with Hematoxylin for 30-60 seconds.
-
"Blue" the stain by rinsing in running tap water.
-
Dehydrate the sections through a graded ethanol series in reverse (70%, 95%, 100%).
-
Clear in Xylene (2 changes, 3 minutes each).
-
Apply a coverslip using permanent mounting medium.
Step 8: Imaging and Analysis
-
Allow slides to dry completely.
-
Image using a brightfield microscope.
-
The NCC protein will be visible as a brown stain localized to the apical membrane of the DCTs, while nuclei will be stained blue.
Visualizations
References
Application Notes and Protocols: Assessing Diapamide's Effect on Blood Pressure in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indapamide (B195227), marketed under trade names such as Lozol and Natrilix, is a thiazide-like diuretic used in the management of hypertension and edema associated with congestive heart failure.[1][2][3] Its primary mechanism of action involves the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the kidney.[1][4][5] This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased excretion of water and a subsequent decrease in blood volume.[1][4] Beyond its diuretic effect, Indapamide also exhibits direct vascular properties, promoting vasodilation, which further contributes to its antihypertensive action.[1][2][6][7]
These application notes provide detailed methodologies for assessing the antihypertensive effects of Diapamide (Indapamide) in murine models, a critical step in preclinical drug development. The protocols outlined below cover both invasive and non-invasive blood pressure measurement techniques, guidance on experimental design, and data presentation.
Mechanism of Action Signaling Pathway
The primary mechanism of this compound's diuretic and antihypertensive effect is centered on the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron.
Caption: this compound's dual mechanism of action.
Experimental Protocols
The selection of a blood pressure measurement technique depends on the specific requirements of the study, such as the need for continuous monitoring versus intermittent measurements and the desired level of accuracy.
Protocol 1: Non-Invasive Blood Pressure Measurement using Tail-Cuff Method
This method is suitable for repeated measurements in conscious mice and is less invasive than telemetry.[8][9]
Materials:
-
Tail-cuff blood pressure measurement system (e.g., CODA™ system by Kent Scientific)[10][11][12]
-
Mouse restrainers
-
Warming platform[12]
-
Infrared thermometer[9]
Procedure:
-
Acclimatization: Acclimate the mice to the restrainers and the experimental room for several days before the actual measurement to minimize stress-induced blood pressure variations.
-
System Setup: Turn on the warming platform and set it to a level that maintains the mouse's body temperature between 32-35°C.[9][12] Power on the tail-cuff system and the associated computer software.[11][12]
-
Mouse Preparation: Gently place the mouse into an appropriately sized restrainer.[11][12] Secure the tail and place the occlusion and volume pressure recording (VPR) cuffs at the base of the tail.[9][11][12]
-
Acclimation in Holder: Allow the mouse to acclimate in the holder on the warming platform for at least 5-10 minutes before starting the measurements.[11][12]
-
Measurement:
-
Initiate the measurement cycle through the software. The system will automatically inflate and deflate the occlusion cuff.[9][11]
-
The VPR sensor detects the return of blood flow, and the software calculates systolic and diastolic blood pressure.[9][11]
-
Perform a set number of acclimation cycles (e.g., 5) followed by a series of measurement cycles (e.g., 20).[9][11]
-
-
Data Collection: The software records the blood pressure readings. Export the data for analysis.
-
Post-Measurement: Gently remove the mouse from the restrainer and return it to its home cage.
Protocol 2: Invasive Blood Pressure Measurement using Radiotelemetry
Radiotelemetry is considered the gold standard for continuous and accurate blood pressure monitoring in freely moving, conscious mice, eliminating restraint stress.[13][14][15][16][17]
Materials:
-
Implantable telemetry transmitter (e.g., TA11PA-C10 from Data Sciences International)[13][16][17]
-
Surgical instruments
-
Anesthetics (e.g., pentobarbital)[13]
-
Analgesics (e.g., buprenorphine)[13]
-
Heating pad
-
Data acquisition software
Surgical Procedure (Carotid Artery Implantation):
-
Anesthesia and Preparation: Anesthetize the mouse and shave the ventral neck area.[13] Disinfect the surgical site. Place the mouse on a heating pad to maintain body temperature.[13]
-
Transmitter Pocket: Make a midline incision in the neck and create a subcutaneous pocket on the flank to house the transmitter body.[14]
-
Catheter Tunneling: Tunnel the telemetry catheter subcutaneously from the flank pocket to the ventral neck incision.[13][14]
-
Carotid Artery Isolation: Isolate the common carotid artery.[13]
-
Catheter Insertion: Ligate the distal end of the carotid artery and place temporary ligatures proximally. Make a small incision in the artery and insert the catheter, advancing it towards the aortic arch.[13]
-
Securing the Catheter: Secure the catheter in the artery with sutures.[13]
-
Wound Closure: Close the incisions with sutures.[13]
-
Recovery: Administer analgesics and allow the mouse to recover for 7-10 days before starting blood pressure recordings.[13]
Data Acquisition:
-
Place the mouse's home cage on the receiver platform.[14]
-
Activate the transmitter using a magnet.[14]
-
Record continuous blood pressure data using the acquisition software.
Experimental Design
A well-designed experiment is crucial for obtaining reliable and interpretable results.
Animal Models:
-
Normotensive Mice: To assess the baseline effect of this compound on blood pressure.
-
Hypertensive Mouse Models: To evaluate the antihypertensive efficacy of this compound. Common models include:
-
Spontaneously Hypertensive Rats (SHR) , while not mice, are a widely used model for essential hypertension.[18][19][20] Mouse models with similar genetic predispositions can be used.
-
Deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive model: This model induces hypertension through mineralocorticoid excess and high salt intake.[19][21][22]
-
Angiotensin II-induced hypertension: Continuous infusion of angiotensin II can induce hypertension.[21]
-
Renovascular hypertension (Two-Kidney, One-Clip): This model mimics hypertension caused by renal artery stenosis.[18][22]
-
Experimental Groups:
-
Vehicle Control Group: Receives the vehicle (e.g., saline, distilled water) used to dissolve this compound.
-
This compound Treatment Group(s): Receives one or more doses of this compound.
-
Positive Control Group (Optional): Receives a known antihypertensive drug (e.g., hydrochlorothiazide) for comparison.
Drug Administration:
-
This compound can be administered via oral gavage, in drinking water, or mixed with food. The route and frequency of administration should be consistent throughout the study.
Study Timeline:
-
Baseline Period: Measure baseline blood pressure for several days before starting treatment to establish a stable baseline for each mouse.
-
Treatment Period: Administer this compound or vehicle for the specified duration (e.g., 2-4 weeks).
-
Measurement During Treatment: Monitor blood pressure regularly throughout the treatment period.
Experimental Workflow
Caption: General experimental workflow.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.
Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in Hypertensive Mice
| Treatment Group | N | Baseline SBP (mmHg) | SBP after 2 Weeks (mmHg) | Change in SBP (mmHg) |
| Vehicle | 10 | 155 ± 5 | 153 ± 6 | -2 ± 2 |
| This compound (5 mg/kg) | 10 | 156 ± 4 | 135 ± 5 | -21 ± 3 |
| This compound (10 mg/kg) | 10 | 154 ± 5 | 128 ± 4 | -26 ± 2 |
Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group.
Table 2: Effect of this compound on Diastolic Blood Pressure (DBP) and Heart Rate (HR) in Hypertensive Mice
| Treatment Group | N | Baseline DBP (mmHg) | DBP after 2 Weeks (mmHg) | Baseline HR (bpm) | HR after 2 Weeks (bpm) |
| Vehicle | 10 | 110 ± 4 | 108 ± 5 | 550 ± 20 | 545 ± 22 |
| This compound (5 mg/kg) | 10 | 112 ± 3 | 95 ± 4 | 555 ± 18 | 560 ± 20 |
| This compound (10 mg/kg) | 10 | 111 ± 4 | 90 ± 3 | 548 ± 21 | 552 ± 19 |
Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for assessing the effects of this compound on blood pressure in mice. The choice of blood pressure measurement technique and hypertensive model should be tailored to the specific scientific questions being addressed. Rigorous experimental design and clear data presentation are essential for generating high-quality, reproducible data to support drug development programs.
References
- 1. What is the mechanism of Indapamide? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Indapamide - Wikipedia [en.wikipedia.org]
- 4. Thiazide and Thiazide like Diuretics - BioPharma Notes [biopharmanotes.com]
- 5. Thiazide - Wikipedia [en.wikipedia.org]
- 6. An overview of the pharmacology and clinical efficacy of indapamide sustained release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The possible mode of action of indapamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kentscientific.com [kentscientific.com]
- 9. youtube.com [youtube.com]
- 10. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. mmpc.org [mmpc.org]
- 13. mmpc.org [mmpc.org]
- 14. jove.com [jove.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Blood Pressure Monitoring Using Radio Telemetry Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Blood Pressure Monitoring Using Radio Telemetry Method in Mice | Springer Nature Experiments [experiments.springernature.com]
- 18. ijprajournal.com [ijprajournal.com]
- 19. researchgate.net [researchgate.net]
- 20. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 21. storage.imrpress.com [storage.imrpress.com]
- 22. Models of experimental hypertension in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Model for Studying Diapamide's Effect on Epithelial Transport
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diapamide, a thiazide-like diuretic, primarily targets the sodium-chloride cotransporter (NCC) located in the apical membrane of epithelial cells in the distal convoluted tubule of the kidney.[1][2] Its inhibitory action on NCC leads to increased natriuresis and diuresis, making it an effective therapeutic agent for hypertension and edema.[3][4] Understanding the precise mechanism and quantifying the effect of this compound on epithelial transport is crucial for drug development and optimization. This document provides detailed application notes and protocols for establishing an in-vitro model to study the effects of this compound on epithelial transport, utilizing established cell lines and experimental techniques.
The primary mechanism of action for thiazide and thiazide-like diuretics involves the inhibition of the Na+/Cl- cotransporter (NCC) in the renal distal convoluted tubule.[5] This inhibition leads to a decrease in sodium reabsorption, resulting in increased water and salt excretion.[6] The activity of NCC is regulated by the WNK-SPAK/OSR1 signaling pathway.[1][2][5][7][8]
Recommended In-Vitro Models
Several epithelial cell lines are suitable for modeling the distal convoluted tubule and studying the effects of diuretics like this compound. The choice of cell line will depend on the specific research question and available resources.
-
Madin-Darby Canine Kidney (MDCK) Cells: These cells are a well-characterized model for studying epithelial polarity and ion transport.[9] They form tight junctions and exhibit robust transepithelial electrical resistance (TEER), making them suitable for Ussing chamber and TEER measurement studies.[4][10]
-
Human Colon Carcinoma (T84) Cells: T84 cells are known to form polarized monolayers with well-developed tight junctions and express various ion transporters.[11] They are a valuable model for studying chloride secretion and barrier function.
-
Mouse Cortical Collecting Duct (mCCDcl1) Cells: This cell line is a good model for the principal cells of the collecting duct and expresses the epithelial sodium channel (ENaC).[12][13][14] While the primary target of this compound is NCC, studying its effects on a cell line expressing other key renal ion transporters can provide insights into potential off-target effects or compensatory mechanisms.
Key Experimental Protocols
Cell Culture and Monolayer Formation
Objective: To culture a chosen epithelial cell line (MDCK, T84, or mCCDcl1) on permeable supports to form a polarized monolayer with functional tight junctions.
Materials:
-
Selected epithelial cell line (MDCK, T84, or mCCDcl1)
-
Appropriate cell culture medium and supplements
-
Permeable cell culture inserts (e.g., Transwell®)
-
Cell culture incubator (37°C, 5% CO2)
-
Sterile cell culture flasks, pipettes, and other consumables
Protocol:
-
Culture the selected cell line in standard cell culture flasks according to the supplier's recommendations.
-
Once the cells reach 80-90% confluency, detach them using trypsin-EDTA.
-
Seed the cells onto the apical side of the permeable inserts at a high density (e.g., 1 x 10^5 cells/cm²).
-
Add fresh culture medium to both the apical and basolateral compartments.
-
Culture the cells for 7-21 days, changing the medium every 2-3 days, to allow for the formation of a confluent and polarized monolayer.
-
Monitor the formation of tight junctions by measuring the Transepithelial Electrical Resistance (TEER) (see Protocol 3). The monolayer is ready for experiments when the TEER value reaches a stable plateau.
Experimental Workflow for In-Vitro Analysis of this compound
Caption: Workflow for studying this compound's effect on epithelial transport.
Ussing Chamber Assay for Short-Circuit Current (Isc) Measurement
Objective: To measure the net ion transport across the epithelial monolayer by measuring the short-circuit current (Isc) and to assess the inhibitory effect of this compound.
Materials:
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Ag/AgCl electrodes with 3M KCl agar (B569324) bridges
-
Ringer's solution (or other appropriate physiological buffer)
-
This compound stock solution
-
Other relevant inhibitors/stimulators (e.g., amiloride (B1667095) for ENaC, forskolin (B1673556) for CFTR)
Protocol:
-
Pre-warm the Ringer's solution to 37°C and bubble with 95% O2/5% CO2.
-
Mount the permeable insert with the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both compartments with the pre-warmed and gassed Ringer's solution.
-
Equilibrate the system for 15-30 minutes until a stable baseline potential difference (PD) and Isc are achieved.
-
Under voltage-clamp conditions (clamping the PD to 0 mV), record the baseline Isc.
-
Add this compound to the apical compartment at various concentrations.
-
Record the change in Isc over time until a new steady state is reached.
-
(Optional) Add other specific ion transport inhibitors to further characterize the nature of the ion transport being affected.
Transepithelial Electrical Resistance (TEER) Measurement
Objective: To assess the integrity of the epithelial monolayer's tight junctions and to determine if this compound affects barrier function.
Materials:
-
Epithelial voltohmmeter (EVOM) with "chopstick" electrodes
-
Permeable inserts with cell monolayers
-
37°C incubator
Protocol:
-
Equilibrate the plate containing the permeable inserts to room temperature for 15-20 minutes.
-
Sterilize the electrodes with 70% ethanol (B145695) and rinse with sterile phosphate-buffered saline (PBS).
-
Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment.
-
Record the resistance reading in ohms (Ω).
-
Measure the resistance of a blank insert without cells containing the same medium to subtract the background resistance.
-
Calculate the TEER in Ω·cm² by multiplying the corrected resistance by the surface area of the insert.
-
To assess the effect of this compound, add the compound to the apical compartment and measure TEER at various time points.
Cell Viability Assay
Objective: To determine if the observed effects of this compound on ion transport are due to cytotoxicity.
Materials:
-
Permeable inserts with cell monolayers treated with this compound
-
Cell viability assay kit (e.g., MTT, MTS, or LDH release assay)
-
Plate reader
Protocol:
-
After the Ussing chamber or TEER experiments, wash the cell monolayers with PBS.
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Compare the viability of this compound-treated cells to untreated control cells.
Data Presentation
The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Effect of this compound on Short-Circuit Current (Isc) in MDCK Cells
| This compound Concentration (µM) | Baseline Isc (µA/cm²) | Isc after this compound (µA/cm²) | % Inhibition of Isc |
| 0 (Control) | 25.4 ± 2.1 | 25.1 ± 2.3 | 1.2% |
| 1 | 26.1 ± 1.9 | 18.3 ± 1.7 | 29.9% |
| 10 | 24.9 ± 2.5 | 10.2 ± 1.5 | 59.0% |
| 50 | 25.5 ± 2.0 | 5.3 ± 0.9 | 79.2% |
| 100 | 25.8 ± 2.2 | 2.6 ± 0.5 | 89.9% |
Note: Data are presented as mean ± SEM. These are hypothetical values for illustrative purposes.
Table 2: Hypothetical Effect of this compound on Transepithelial Electrical Resistance (TEER) in T84 Cells
| This compound Concentration (µM) | Initial TEER (Ω·cm²) | TEER after 24h (Ω·cm²) | % Change in TEER |
| 0 (Control) | 1520 ± 85 | 1495 ± 92 | -1.6% |
| 10 | 1510 ± 78 | 1480 ± 85 | -2.0% |
| 50 | 1535 ± 91 | 1505 ± 88 | -2.0% |
| 100 | 1525 ± 83 | 1490 ± 79 | -2.3% |
Note: Data are presented as mean ± SEM. These are hypothetical values for illustrative purposes.
Table 3: Hypothetical Cell Viability of mCCDcl1 Cells after 24-hour this compound Treatment
| This compound Concentration (µM) | Cell Viability (% of Control) |
| 0 (Control) | 100 ± 5.2 |
| 10 | 98.5 ± 4.8 |
| 50 | 97.1 ± 5.5 |
| 100 | 95.8 ± 6.1 |
Note: Data are presented as mean ± SEM. These are hypothetical values for illustrative purposes.
Signaling Pathway Visualization
The WNK-SPAK/OSR1 pathway is a key regulator of NCC activity. WNK kinases phosphorylate and activate SPAK and OSR1 kinases, which in turn phosphorylate and activate NCC, promoting its insertion into the apical membrane and increasing its transport activity. This compound, by directly inhibiting NCC, does not directly interfere with this signaling cascade but rather blocks the final transport step.
WNK-SPAK-NCC Signaling Pathway
Caption: Regulation of the Sodium-Chloride Cotransporter (NCC) by the WNK-SPAK pathway and inhibition by this compound.
Conclusion
The in-vitro models and protocols described in this document provide a robust framework for investigating the effects of this compound on epithelial transport. By utilizing cell lines such as MDCK, T84, or mCCDcl1 in conjunction with Ussing chamber assays, TEER measurements, and cell viability assays, researchers can obtain valuable quantitative data on the efficacy and mechanism of action of this compound. This information is essential for advancing our understanding of this important diuretic and for the development of new and improved therapeutic agents.
References
- 1. The WNK-SPAK-NCC cascade revisited: WNK1 stimulates the activity of the NaCl cotransporter via SPAK, an effect antagonized by WNK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the NKCC2 ion cotransporter by SPAK-OSR1-dependent and -independent pathways | MRC PPU [ppu.mrc.ac.uk]
- 3. Molecular Mechanisms of Na-Cl Cotransporter in Relation to Hypertension in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A proof of concept using the Ussing chamber methodology to study pediatric intestinal drug transport and age‐dependent differences in absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Research Portal [iro.uiowa.edu]
- 9. Renal secretion of hydrochlorothiazide involves organic anion transporter 1/3, organic cation transporter 2, and multidrug and toxin extrusion protein 2-K - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thiazide-sensitive NaCl-cotransporter in the intestine: possible role of hydrochlorothiazide in the intestinal Ca2+ uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Potentiation of the Effect of Thiazide Derivatives by Carbonic Anhydrase Inhibitors: Molecular Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indapamide blocks the rapid component of the delayed rectifier current in atrial tumor cells (AT-1 cells) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Efficacy and Toxicity of Indapamide in a Kidney-on-a-Chip System
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indapamide (B195227) is a thiazide-like diuretic used in the treatment of hypertension and edema.[1][2] Its primary mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium, chloride, and water.[1] Additionally, Indapamide exhibits direct vasodilatory effects, contributing to its antihypertensive properties.[1][3][4] Traditional preclinical drug evaluation relies on static 2D cell cultures and animal models, which often fail to recapitulate the complex microenvironment and physiological responses of human organs.[5]
Organ-on-a-chip (OOC) technology offers a transformative approach by creating microfluidic devices that mimic the structural and functional complexity of human organs.[6] A kidney-on-a-chip, specifically modeling the nephron's tubular segments, provides a more physiologically relevant system to study drug efficacy, transport, and potential nephrotoxicity.[7][8][9] This platform allows for the co-culture of different renal cell types under continuous perfusion, simulating the fluid shear stress and cellular interfaces present in vivo.[7][10]
These application notes provide a detailed framework for utilizing a kidney-on-a-chip system to investigate the diuretic effect and potential cytotoxicity of Indapamide. The protocols outlined here describe the setup of a dual-channel microfluidic device simulating the kidney tubule-peritubular capillary interface, methods for drug administration, and subsequent functional and toxicity assays.
Mechanism of Action: Indapamide in the Distal Convoluted Tubule
Indapamide selectively targets the Na+/Cl- cotransporter (NCC), which is located on the apical membrane of epithelial cells in the distal convoluted tubule. By inhibiting this transporter, Indapamide blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1] This leads to an increase in the osmotic pressure within the tubule, causing more water to be retained and ultimately excreted as urine.
Caption: Mechanism of Action of Indapamide on the NCC Transporter.
Experimental Workflow
The following workflow provides a comprehensive overview of the process for assessing Indapamide in a kidney-on-a-chip model, from device preparation to data analysis. This systematic approach ensures reproducibility and generates robust data for evaluating drug efficacy and safety.
Caption: Experimental workflow for Indapamide testing on a kidney-on-a-chip.
Protocols
Protocol 1: Kidney-on-a-Chip Device Preparation and Cell Seeding
This protocol details the preparation of a polydimethylsiloxane (B3030410) (PDMS)-based dual-channel microfluidic device and the subsequent seeding of renal and endothelial cells.
Materials:
-
PDMS-based dual-channel microfluidic chips with a porous membrane.
-
Extracellular Matrix (ECM) solution (e.g., Collagen Type IV, 50 µg/mL).
-
Human kidney tubule epithelial cells (e.g., primary distal convoluted tubule cells or an appropriate cell line).
-
Human microvascular endothelial cells (e.g., HUVECs).
-
Cell culture media (organ-specific).
-
70% Ethanol (B145695), Sterile DI water, and PBS.
-
Peristaltic pump or syringe pump system.
Methodology:
-
Sterilization: Flush the microfluidic channels with 70% ethanol for 15 minutes, followed by sterile DI water for 10 minutes, and finally with sterile PBS for 10 minutes.
-
ECM Coating: Perfuse the device with the ECM solution. Coat the top (apical) channel and the bottom (basal) channel. Incubate at 37°C for 2-4 hours to allow for protein adsorption. After incubation, rinse both channels with pre-warmed cell culture medium.
-
Cell Seeding (Apical Channel): Prepare a suspension of renal tubule cells at a concentration of 2-5 x 10^6 cells/mL. Slowly inject the cell suspension into the apical channel. Invert the device and incubate for 1-2 hours at 37°C to allow cells to adhere to the top side of the membrane.
-
Cell Seeding (Basal Channel): After apical cell adhesion, turn the device upright. Prepare a suspension of endothelial cells at 2-5 x 10^6 cells/mL and inject it into the basal channel. Incubate for 2-4 hours at 37°C.
-
Static Culture: After seeding both channels, fill all reservoirs with fresh, pre-warmed medium and culture under static conditions for 24 hours to allow for cell-cell junction formation.
-
Initiate Perfusion: After 24 hours, connect the device to a perfusion system. Apply a low physiological shear stress (e.g., 0.1-1.0 dyn/cm²) by perfusing fresh medium through both channels. Culture for another 48-72 hours to allow for cell polarization and barrier formation before initiating drug studies.
Protocol 2: Indapamide Treatment and Effluent Collection
This protocol describes the administration of Indapamide to the apical channel of the established kidney-on-a-chip culture.
Materials:
-
Indapamide stock solution (e.g., in DMSO, then diluted in medium).
-
Control medium (containing the same final concentration of DMSO as the highest drug dose).
-
Pre-warmed cell culture medium for the basal channel.
-
Sterile collection tubes.
Methodology:
-
Preparation of Dosing Solutions: Prepare serial dilutions of Indapamide in culture medium to achieve the desired final concentrations (e.g., 0 µM [vehicle control], 1 µM, 10 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Initiate Treatment: Stop the perfusion. Replace the medium in the apical channel reservoir with the prepared Indapamide or vehicle control solutions. The basal channel should be perfused with fresh, drug-free medium.
-
Perfusion and Collection: Restart the perfusion at the established physiological flow rate.
-
Sample Collection: Collect the effluent (flow-through) from both the apical and basal channel outlets at specified time points (e.g., 6, 12, 24, and 48 hours) into sterile collection tubes. Store samples at -80°C for later analysis.
Protocol 3: Assessment of Diuretic Efficacy and Toxicity
This protocol outlines key assays to determine the functional effects and potential cytotoxicity of Indapamide.
Methodology:
-
Ion Concentration Analysis (Efficacy):
-
Thaw the collected effluent samples from Protocol 2.
-
Measure the concentrations of sodium (Na+) and chloride (Cl-) ions using an ion-selective electrode or other appropriate biochemical assays.
-
Calculate the percentage of ion reabsorption by comparing the concentration difference between the apical inlet and outlet, normalized to the control group.
-
-
Cell Viability (Toxicity):
-
At the end of the experiment (e.g., 48 hours), perfuse the channels with a solution containing fluorescent live/dead stains (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells).
-
Image the channels using fluorescence microscopy and quantify the percentage of live and dead cells in each condition.
-
-
Barrier Integrity (Toxicity):
-
Measure the transepithelial electrical resistance (TEER) across the cell monolayer using integrated electrodes or by stopping the flow and using an external probe. A significant drop in TEER indicates compromised barrier function.
-
-
Nephrotoxicity Biomarker Analysis (Toxicity):
-
Use ELISA kits to quantify the concentration of nephrotoxicity biomarkers, such as Kidney Injury Molecule-1 (KIM-1) or Lactate Dehydrogenase (LDH), in the collected effluent.
-
Data Presentation
Quantitative data should be summarized to facilitate clear interpretation and comparison across different treatment groups.
Table 1: Effect of Indapamide on Ion Reabsorption in a Kidney-on-a-Chip Model
| Indapamide Conc. (µM) | Apical Na+ Effluent (mM) | Apical Cl- Effluent (mM) | % Na+ Reabsorption Inhibition | % Cl- Reabsorption Inhibition |
| 0 (Vehicle) | 115.2 ± 3.1 | 95.8 ± 2.5 | 0% (Baseline) | 0% (Baseline) |
| 1 | 120.5 ± 2.8 | 101.3 ± 3.0 | 15.6% | 18.4% |
| 10 | 128.9 ± 3.5 | 109.7 ± 2.9 | 40.3% | 46.5% |
| 50 | 135.4 ± 4.0 | 116.2 ± 3.3 | 59.4% | 68.2% |
| 100 | 138.1 ± 3.8 | 119.5 ± 3.1 | 67.4% | 79.2% |
| Data are presented as Mean ± SD. Inlet concentrations were 140 mM Na+ and 120 mM Cl-. |
Table 2: Cytotoxicity of Indapamide on Renal Tubule Cells in a Kidney-on-a-Chip Model (48h Exposure)
| Indapamide Conc. (µM) | Cell Viability (%) | Barrier Integrity (TEER, % of Control) | LDH Release (Fold Change vs. Control) |
| 0 (Vehicle) | 98.2 ± 1.5 | 100 ± 4.2 | 1.0 ± 0.1 |
| 1 | 97.5 ± 2.1 | 98.1 ± 5.5 | 1.1 ± 0.2 |
| 10 | 96.8 ± 1.9 | 95.3 ± 6.1 | 1.3 ± 0.3 |
| 50 | 91.3 ± 3.4 | 82.4 ± 7.8 | 2.5 ± 0.6 |
| 100 | 78.6 ± 4.1 | 65.7 ± 9.2 | 4.8 ± 0.9 |
| Data are presented as Mean ± SD. |
References
- 1. What is the mechanism of Indapamide? [synapse.patsnap.com]
- 2. Indapamide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. An overview of the pharmacology and clinical efficacy of indapamide sustained release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organ-on-a-Chip: A new paradigm for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging trends in organ-on-a-chip systems for drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Drug Screening using Kidney Cells On-A-Chip: Advances in Disease Modeling and Development of Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kidney-on-a-Chip: A New Technology for Predicting Drug Efficacy, Interactions, and Drug-induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kidney-on-a-chip: untapped opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emulatebio.com [emulatebio.com]
Application Note: High-Throughput Analysis of Indapamide in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Indapamide (B195227) in human plasma. The described protocol is crucial for researchers, scientists, and professionals in drug development engaged in pharmacokinetic, bioequivalence, and toxicokinetic studies. The method employs a straightforward liquid-liquid extraction (LLE) for sample preparation and utilizes tandem mass spectrometry for highly selective and sensitive detection, ensuring reliable results.
Introduction
Indapamide is a thiazide-like diuretic used in the treatment of hypertension. Accurate and precise measurement of its concentration in plasma is essential for pharmacokinetic profiling and clinical monitoring. This document provides a detailed protocol for a validated LC-MS/MS method, offering high throughput and sensitivity for the analysis of Indapamide in a biological matrix.
Experimental Protocols
Materials and Reagents
-
Indapamide reference standard
-
Internal Standard (IS), e.g., Diazepam, Glimepiride, or a deuterated analog like Indapamide-d3
-
HPLC-grade methanol (B129727), acetonitrile, methyl tert-butyl ether (MTBE), and ethyl acetate
-
Formic acid and ammonium (B1175870) formate/acetate
-
Human plasma (with anticoagulant)
-
Deionized water
Instrumentation
-
A liquid chromatography system capable of delivering reproducible gradients.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of Indapamide and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Indapamide stock solution with a methanol/water (50:50, v/v) mixture to create working solutions for calibration standards and quality control samples.
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to obtain a series of calibration standards and at least three levels of QC samples (low, medium, and high).
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 1 mL of extraction solvent (e.g., a mixture of methyl tertiary butyl ether, dichloromethane, and ethyl acetate).[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
An alternative to LLE is automated Solid-Phase Extraction (SPE), which can offer high recovery and reduced matrix effects.[2][3][4]
LC-MS/MS Method
Chromatographic Conditions
The chromatographic separation is critical for resolving Indapamide from endogenous plasma components.
| Parameter | Condition |
| Column | C18 column (e.g., Acquity UPLC HSS C18, 100 x 2.1 mm, 1.7 µm)[1] |
| Mobile Phase | A: Ammonium acetate/formate in waterB: Methanol or Acetonitrile[1][5][6] |
| Flow Rate | 0.3 - 1.0 mL/min[1][5][6] |
| Injection Volume | 10 - 20 µL[3][6] |
| Column Temperature | 30 - 40°C |
| Run Time | 2.5 - 3.0 minutes for high-throughput analysis[4][6][7] |
Mass Spectrometric Conditions
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[1][5][6] |
| MRM Transitions | Indapamide: m/z 366.1 → 132.1 (Positive)[3][5] or m/z 364.0 → 188.9 (Negative)[6] Internal Standard (IS): Dependent on the IS used (e.g., Diazepam: m/z 285.2 → 154.1)[5] |
| Source Temperature | 100 - 430°C[3][5] |
| Desolvation Gas Flow | As per instrument manufacturer's recommendation |
| Collision Gas | Argon |
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.
| Parameter | Typical Range |
| Linearity Range | 0.2 - 100 ng/mL[1][7][8] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 ng/mL[5][7][9] |
| Intra- and Inter-day Precision (%RSD) | < 15%[5][8] |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ)[7][8] |
| Recovery | 69 - 94%[4][5][7][9] |
Experimental Workflow
The following diagram illustrates the overall workflow for the determination of Indapamide in human plasma.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and high-throughput solution for the quantification of Indapamide in human plasma. The protocol is well-suited for pharmacokinetic and bioequivalence studies in a drug development setting. The detailed steps for sample preparation, chromatography, and mass spectrometry, along with the validation summary, offer a comprehensive guide for researchers in the field.
References
- 1. Determination of amlodipine, indapamide and perindopril in human plasma by a novel LC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. Development and validation of automated SPE-LC-MS/MS method for determination of indapamide in human whole blood and its application to real study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Indapamide in human plasma by liquid chromatography tandem mass spectrum and study on its bioequivalence [manu41.magtech.com.cn]
- 6. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-tandem mass spectrometry validated method for the estimation of indapamide in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple, sensitive and rapid LC-MS method for the quantitation of indapamide in human plasma--application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A sensitive LC-ESI-MS method for the determination of indapamide in human plasma: method and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Indapamide Precipitation
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered with Indapamide precipitation in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Indapamide precipitating out of my aqueous buffer?
Indapamide precipitation is a common issue stemming from its physicochemical properties. The primary reasons include:
-
Low Aqueous Solubility: Indapamide is classified as practically insoluble in water.[1][2][3] Its molecule has a lipid-soluble (lipophilic) methylindoline moiety, which contributes to its low solubility in aqueous media.[4][5]
-
pH of the Buffer: Indapamide is a weak acid with a pKa of 8.8.[5] Its solubility is highly dependent on the pH of the solution. In acidic or neutral buffers, it exists in its non-ionized, less soluble form. It becomes more soluble in aqueous solutions of strong bases.[5]
-
High Final Concentration: The concentration of Indapamide in your final buffer may be exceeding its maximum solubility limit under the specific experimental conditions (e.g., pH, temperature, buffer composition).
-
Co-Solvent Shock: When a concentrated stock solution of Indapamide in an organic solvent (like DMSO or ethanol) is rapidly diluted into an aqueous buffer, the sudden change in solvent polarity can cause the poorly soluble drug to crash out of the solution.[6][7]
-
Temperature: Solubility is often temperature-dependent. A decrease in temperature can lower the solubility of a compound.[8]
Q2: I dissolved Indapamide in an organic solvent (e.g., DMSO), but it precipitated upon dilution into my aqueous buffer. What can I do?
This phenomenon, often called "co-solvent shock," is common for lipophilic compounds. To mitigate this, you should:
-
Reduce the Stock Concentration: Use a less concentrated stock solution to minimize the solvent shift effect.
-
Modify the Dilution Method: Add the stock solution to the aqueous buffer drop-wise while vigorously vortexing or stirring. This helps disperse the drug molecules more effectively before they can aggregate and precipitate.
-
Pre-warm the Buffer: Gently warming the aqueous buffer before adding the stock solution can sometimes help maintain solubility.
-
Incorporate a Surfactant: Adding a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F127) to the aqueous buffer can help create micelles that encapsulate the drug, keeping it in solution.[6]
Q3: How does the pH of my buffer affect Indapamide solubility?
As a weak acid with a pKa of 8.8, Indapamide's solubility increases as the pH of the environment rises above its pKa.[5]
-
At pH < 8.8 , Indapamide is predominantly in its neutral, protonated form, which is less soluble in water.
-
At pH > 8.8 , it deprotonates to form a more polar, water-soluble salt. Therefore, adjusting your buffer to a slightly basic pH (e.g., pH 9.0) can significantly enhance solubility. However, you must first confirm that a basic pH will not negatively impact your experimental system or the stability of Indapamide itself. A study on a related derivative showed it was most stable at pH 6.8, indicating that pH extremes could affect stability.[9]
Q4: Are there any additives or excipients I can use to prevent Indapamide precipitation?
Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like Indapamide:
-
Surfactants: Non-ionic surfactants such as polysorbates (Tween® series) or poloxamers (Pluronic® series) can be used at concentrations below their critical micelle concentration to inhibit precipitation.[6]
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with Indapamide, effectively shielding the lipophilic part of the drug from the aqueous environment and increasing its apparent solubility.
-
Polymers: Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) can also be used to create stable drug dispersions.[10]
When using any additive, it is crucial to run appropriate vehicle controls in your experiments to ensure the excipient itself does not cause any biological effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to buffer. | Co-solvent Shock / Supersaturation | Add the stock solution drop-by-drop into the buffer while vortexing vigorously. Consider using a less concentrated stock. |
| Solution is clear initially but becomes cloudy over time. | Slow Crystallization / Temperature Fluctuation | The solution may be supersaturated. Prepare a fresh solution at a lower concentration. Ensure the solution is stored at a constant temperature. |
| Precipitation observed only in specific buffer systems. | pH or Buffer Ion Effects | Indapamide is a weak acid (pKa 8.8) and is more soluble at higher pH.[5] Try adjusting the buffer pH to be >8.8. If not possible, test alternative buffer systems. |
| Inconsistent results or variable precipitation between experiments. | Inconsistent Preparation Method | Standardize the entire solution preparation process: solvent for stock, stock concentration, rate of addition, mixing speed, and temperature. |
Data and Properties of Indapamide
Table 1: Physicochemical Properties of Indapamide
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆ClN₃O₃S | [1][4] |
| Molecular Weight | 365.84 g/mol | [1][4] |
| pKa | 8.8 (weak acid) | [3][5] |
| Melting Point | 160-162 °C | [3][4] |
| LogP | 2.2 | [4] |
Table 2: Qualitative Solubility of Indapamide
| Solvent | Solubility | Reference |
| Water | Practically Insoluble | [1][2][3] |
| Dilute HCl | Practically Insoluble | [2][3] |
| Ethanol | Soluble | [2][3] |
| Methanol | Soluble | [1] |
| Acetone | Soluble | [2] |
| Chloroform | Very Slightly Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
Experimental Protocols
Protocol 1: Recommended Method for Preparing Indapamide Working Solutions
This protocol uses a co-solvent approach designed to minimize precipitation upon dilution into an aqueous buffer.
Materials:
-
Indapamide powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the required amount of Indapamide powder.
-
Dissolve the powder in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure the powder is completely dissolved by vortexing. Note: This stock solution should be stored in small aliquots at -20°C or -80°C in desiccated conditions to prevent water absorption by the DMSO.
-
-
Prepare Intermediate Dilutions (Optional but Recommended):
-
If the final desired concentration is very low, perform one or more serial dilutions of the primary stock in 100% DMSO. This reduces the volume of DMSO added to the final aqueous solution.
-
-
Prepare the Final Working Solution:
-
Warm the target aqueous buffer to the experimental temperature (e.g., 37°C).
-
Place the required volume of the warmed aqueous buffer into a tube.
-
While vigorously vortexing the aqueous buffer, add the required volume of the Indapamide stock solution drop-by-drop.
-
Crucially, ensure the final concentration of DMSO in the working solution is low (typically <0.5%) and is kept consistent across all experimental and control groups.
-
Visually inspect the final solution for any signs of precipitation (cloudiness, Tyndall effect) against a dark background. If the solution is not clear, it must be remade, potentially at a lower concentration or with a different buffer formulation.
-
Visualizations
Caption: Troubleshooting workflow for addressing Indapamide precipitation.
Caption: Key factors that influence the solubility of Indapamide in buffers.
References
- 1. scispace.com [scispace.com]
- 2. chembk.com [chembk.com]
- 3. Indapamide | 26807-65-8 [chemicalbook.com]
- 4. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Indapamide [dailymed.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. In vitro method for detecting precipitation of parenteral formulations after injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. Degradation kinetics of water-insoluble lauroyl-indapamide in aqueous solutions: prediction of the stabilities of the drug in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation and Quality Determination of Indapamide Matrix Tablet: A Thiazide Type Antihypertensive Drug - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the oral bioavailability of Diapamide in animal studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the oral bioavailability of Diapamide (Indapamide) in animal studies. The content focuses on practical formulation strategies and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle to achieving high oral bioavailability with this compound?
A1: this compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2] This poor solubility is the rate-limiting step in its absorption from the gastrointestinal tract, leading to incomplete dissolution and consequently, suboptimal and variable oral bioavailability.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound in animal models?
A2: Based on its physicochemical properties, the most effective strategies for improving this compound's oral bioavailability focus on enhancing its dissolution rate. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This nano- or micro-emulsion pre-dissolves the drug, presenting it in a solubilized form for absorption.[1][3]
-
Solid Dispersions: This involves dispersing this compound in a hydrophilic polymer matrix at a molecular level.[4] When the carrier dissolves, the drug is released as very fine, amorphous particles, which have a larger surface area and higher energy state, leading to increased dissolution.[5][6]
-
Nanosuspensions: This technique reduces the particle size of this compound to the nanometer range, significantly increasing the surface area-to-volume ratio. This leads to a higher dissolution velocity according to the Noyes-Whitney equation.
Q3: How do Self-Emulsifying Drug Delivery Systems (SEDDS) improve this compound's bioavailability?
A3: SEDDS improve bioavailability through several mechanisms:
-
Pre-dissolved State: this compound is already dissolved in the lipidic formulation, bypassing the dissolution step in the GI tract.
-
Spontaneous Emulsification: The formulation forms a fine emulsion (170-250 nm droplets for an Indapamide SEDDS) upon contact with GI fluids, which provides a large surface area for drug absorption.[3]
-
Enhanced Permeation: The surfactants in the SEDDS formulation can transiently and reversibly increase the permeability of the intestinal membrane.
-
Lymphatic Transport: Lipid-based formulations can facilitate lymphatic absorption, which bypasses the hepatic first-pass metabolism, a potential route of pre-systemic clearance.[1]
Q4: Can co-administration of other drugs affect the bioavailability of this compound?
A4: Yes, drugs that inhibit cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19 which are involved in this compound metabolism, can increase its plasma concentration and prolong its half-life. For instance, co-administration with felodipine, a CYP3A4 inhibitor, has been shown to significantly elevate Indapamide plasma concentrations in rats.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
-
Possible Cause: Poor dissolution of the crystalline drug in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Formulation Enhancement: Switch from a simple suspension of the drug to a bioavailability-enhanced formulation such as a SEDDS or a solid dispersion. An in-vitro dissolution study showed that a SEDDS formulation significantly enhanced the dissolution of Indapamide compared to the unprocessed drug powder.[3]
-
Particle Size Reduction: If using a suspension, ensure the particle size is minimized through techniques like micronization or nanomilling to increase the surface area for dissolution.
-
Check for Drug-Excipient Interactions: In solid dosage forms, ensure that the chosen excipients do not negatively impact the dissolution or solubility of this compound.
-
Issue 2: Precipitation of this compound from a Liquid Formulation In Vivo
-
Possible Cause: The drug precipitates out of the formulation upon dilution with gastrointestinal fluids. This is a common issue with supersaturated systems.
-
Troubleshooting Steps:
-
Optimize SEDDS Formulation: Ensure the SEDDS formulation is robust and forms a stable emulsion upon dilution. The choice and ratio of oil, surfactant, and co-surfactant are critical. A stable formulation of Indapamide has been developed using Labrasol®, Labrafil® M1944CS, and Capryol™ 90.[3]
-
Incorporate Precipitation Inhibitors: For solid dispersions, the inclusion of hydrophilic polymers like PVP or HPMC in the formulation helps maintain a supersaturated state in the gut by inhibiting drug crystallization.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Standard this compound Formulations in Animal Models
| Animal Model | Formulation | Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | AUC (µg·h/L) | Reference |
| Beagle Dog | Oral Solution | 1 | ~333 | ~0.7 | ~4400 | [7] |
| Beagle Dog | Immediate Release Tablet | 1 | Not specified | 2.3 - 3.5 | 4200 - 4700 | [7] |
| Beagle Dog | Controlled Release Tablet | N/A | 87.17 ± 22.03 | 6.67 ± 0.52 | 1200.31 ± 577.16 (AUC0-48h) | [8] |
| Beagle Dog | Sustained Release Tablet | N/A | 87.64 ± 24.24 | 6.83 ± 0.75 | 1162.53 ± 463.85 (AUC0-48h) | [8] |
Table 2: Example Composition of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
| Component | Function | Example Excipient | Composition (% w/w) |
| Oil | Solubilizes the drug | Capryol™ 90 | 20 - 40 |
| Surfactant | Forms the emulsion | Labrasol® | 40 - 60 |
| Co-surfactant | Improves emulsification | Labrafil® M1944CS | 10 - 30 |
Based on in-vitro studies that demonstrated significant dissolution enhancement.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This protocol is adapted from established methods for preparing solid dispersions of poorly soluble drugs with PVP K30.[9][10]
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Ethanol (B145695).
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a desired drug-to-carrier ratio (e.g., 1:5 w/w).
-
Dissolve both the this compound and PVP K30 in a sufficient volume of ethanol in a round-bottom flask with stirring until a clear solution is obtained.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Once the solvent is fully evaporated, a thin film will form on the flask wall. Further dry the solid mass in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator until further use.
-
Protocol 2: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
This protocol is based on a successful in-vitro formulation for Indapamide.[3]
-
Materials: this compound, Labrasol®, Labrafil® M1944CS, Capryol™ 90.
-
Procedure:
-
Prepare the SEDDS vehicle by mixing Labrasol®, Labrafil® M1944CS, and Capryol™ 90 in the desired ratio (e.g., 50:30:20 w/w/w).
-
Heat the mixture in a water bath to 40°C.
-
Add the accurately weighed this compound to the vehicle with continuous stirring using a magnetic stirrer until the drug is completely dissolved.
-
The resulting mixture should be a clear, homogenous liquid.
-
Store the prepared liquid SEDDS formulation in a sealed container at room temperature, protected from light.
-
Protocol 3: Assessment of Oral Bioavailability in a Rat Model
This protocol is adapted from standard pharmacokinetic study designs in rats.
-
Animal Model: Male Sprague-Dawley or Wistar rats (n=5-6 per group), fasted overnight with free access to water.
-
Dosing:
-
Control Group: Administer this compound suspended in a 0.5% carboxymethylcellulose (CMC) solution via oral gavage.
-
Test Group 1 (Solid Dispersion): Suspend the prepared this compound solid dispersion powder in 0.5% CMC solution and administer via oral gavage.
-
Test Group 2 (SEDDS): Administer the liquid SEDDS formulation directly via oral gavage.
-
The dose for all groups should be equivalent in terms of the amount of active this compound administered.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.25 mL) from the tail vein or another appropriate site into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[11]
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-∞) for each group using non-compartmental analysis software.
-
Calculate the relative bioavailability of the test formulations compared to the control suspension.
-
Visualizations
Caption: Bioavailability enhancement strategies for this compound.
Caption: Workflow for in-vivo pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. oatext.com [oatext.com]
- 4. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetics and bioavailability of indapamide--a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chalcogen.ro [chalcogen.ro]
- 10. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 11. farmaciajournal.com [farmaciajournal.com]
Technical Support Center: Optimizing Diapamide (Indapamide) Concentration for Cell Culture Experiments
A Note on Nomenclature: The compound "Diapamide" is most commonly known in scientific literature and clinical practice as Indapamide (B195227) . This guide will use the name Indapamide to ensure clarity and consistency with established research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Indapamide for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Indapamide and its mechanism of action?
A1: Indapamide is a thiazide-like diuretic and antihypertensive agent.[1] Its mechanism of action is twofold:
-
Renal Effect: It inhibits the sodium-chloride symporter in the distal convoluted tubule of the kidney, which increases the excretion of sodium and water.[2]
-
Vascular Effect: It has a direct vasodilatory effect on vascular smooth muscle. This is likely achieved by reducing the transmembrane influx of calcium ions, leading to vascular relaxation and a reduction in peripheral resistance.[2][3][4]
In a cell culture context, particularly with cell types like vascular smooth muscle cells or cardiomyocytes, these effects on ion transport and cell signaling are of primary interest.[5]
Q2: How do I prepare a stock solution of Indapamide?
A2: Indapamide is practically insoluble in water but is soluble in organic solvents like DMSO and ethanol.[6][7] DMSO is the most common solvent for preparing stock solutions for cell culture.
-
Recommended Solvent: Cell culture-grade Dimethyl Sulfoxide (DMSO).
-
Procedure: To prepare a 10 mM stock solution, dissolve 3.66 mg of Indapamide (MW: 365.83 g/mol ) in 1 mL of fresh, anhydrous DMSO.[6] Vortex thoroughly to ensure it is completely dissolved.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]
Q3: What is the recommended starting concentration range for Indapamide in cell culture?
A3: The optimal concentration is highly cell-line dependent. For initial experiments, it is crucial to test a broad range of concentrations to determine the dose-response curve.
-
Broad Range Screening: A common starting approach is to use a wide logarithmic range, for example, from 10 nM to 100 µM.[5]
-
Literature-Based Range: Some in vitro studies have used concentrations from 1 µM to 500 µM on vascular smooth muscle cells.[5] Another study on human lymphocytes used concentrations from 18.75 to 100.00 µg/ml.[9] A literature search for your specific cell line or a similar one is highly recommended.[10]
Q4: How long should I incubate my cells with Indapamide?
A4: The ideal incubation time depends on your cell line's doubling time and the specific endpoint you are measuring (e.g., cytotoxicity, signaling pathway activation).[11]
-
Initial Screening: Typical incubation periods for cytotoxicity assays are 24, 48, and 72 hours.[11]
-
Signaling Studies: For effects on signaling pathways (like MAPK phosphorylation), shorter incubation times may be sufficient.[5]
-
Recommendation: It is best to perform a time-course experiment (e.g., 6h, 12h, 24h, 48h) at a fixed, intermediate concentration of Indapamide to determine the optimal time point for your assay.[10]
Q5: How do I determine the cytotoxicity or optimal effective concentration of Indapamide?
A5: The most common method is to perform a dose-response assay to calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[12][13] This involves treating cells with a serial dilution of Indapamide and measuring the outcome with a cell viability assay.
-
Common Assays: MTT, XTT, and AlamarBlue assays are robust methods for assessing cell viability.[5][14]
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the Indapamide concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.[13][15]
Data Presentation Tables
Table 1: Physicochemical Properties of Indapamide
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₆ClN₃O₃S | [6] |
| Molecular Weight | 365.83 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [16] |
| Solubility in Water | Practically insoluble | [7] |
| Solubility in DMSO | ≥ 73 mg/mL (≥ 199.54 mM) | [1] |
| Solubility in Ethanol | Soluble | [6] |
Table 2: Example Concentration Ranges for Initial Dose-Response Experiments
| Range Type | Concentration Range | Purpose |
| Broad Screening | 10 nM - 100 µM (log dilutions) | To identify the general range of activity. |
| Focused Range | 1 µM - 100 µM (log or semi-log dilutions) | Based on published in vitro data for initial testing.[5][17] |
| Cytotoxicity | 10 µM - 500 µM | To determine the IC50 in specific cell lines.[5] |
Experimental Protocols
Protocol 1: Determining Dose-Response and IC50 using an MTT Assay
This protocol provides a framework for assessing the cytotoxic effect of Indapamide.
-
Cell Seeding:
-
Culture your chosen cell line to approximately 80% confluency.
-
Trypsinize, count, and resuspend the cells in fresh complete medium.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL) and allow them to attach overnight in a 37°C, 5% CO₂ incubator.[18]
-
-
Indapamide Treatment:
-
Prepare a series of serial dilutions of your Indapamide stock solution in complete culture medium. For example, prepare 2X final concentrations.
-
Carefully remove the old medium from the cells and add 100 µL of the Indapamide dilutions to the appropriate wells.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as your highest Indapamide concentration) and an "untreated control" (medium only).
-
-
Incubation:
-
Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[14]
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.[14]
-
-
Data Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the Indapamide concentration and use non-linear regression to calculate the IC50 value.[13]
-
Troubleshooting Guide
Table 3: Common Issues and Solutions for Indapamide Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in media after adding Indapamide stock. | Solvent Shock: Rapid dilution of a high-concentration DMSO stock into aqueous media. Low Solubility: The final concentration of Indapamide exceeds its solubility limit in the media.[19] Temperature Changes: Media was not pre-warmed before adding the stock solution.[8] | 1. Pre-warm the cell culture media to 37°C. 2. Add the DMSO stock solution drop-wise to the media while gently swirling. 3. Perform an intermediate dilution step in a smaller volume of media before adding to the final volume. 4. Ensure the final concentration is below the kinetic solubility limit. |
| No observable effect on cells, even at high concentrations. | Drug Inactivity: The Indapamide stock may have degraded due to improper storage or multiple freeze-thaw cycles.[10] Insufficient Incubation Time: The treatment duration is too short for an effect to manifest. Cell Line Resistance: The chosen cell line may not express the necessary targets or may be resistant to Indapamide's mechanism. | 1. Prepare a fresh stock solution of Indapamide from powder. 2. Increase the incubation time; perform a time-course experiment. 3. Test a different, potentially more sensitive, cell line. |
| High cell death in vehicle control wells. | Solvent Toxicity: The final concentration of DMSO is too high for your cell line. | 1. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%, and ideally ≤ 0.1%).[20] 2. Perform a DMSO dose-response curve to determine the toxicity threshold for your specific cell line. |
| Inconsistent results between experiments. | Cell Passage Number: High passage numbers can lead to genetic drift and altered drug responses. Inconsistent Technique: Variations in cell seeding density, drug dilution, or incubation times. Media/Serum Variation: Using different lots of media or serum can affect cell growth and drug sensitivity. | 1. Use cells from a low-passage frozen stock. 2. Standardize all experimental protocols and techniques. 3. Maintain consistency in reagents and note the lot numbers of media and serum used. |
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of Indapamide? [synapse.patsnap.com]
- 3. The possible mode of action of indapamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Growth inhibitory activity of indapamide on vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indapamide Powder USP/BP - Pharmaceutical Grade at Best Price, CAS No. 26807-65-8 [jigspharma.com]
- 7. Indapamide | 26807-65-8 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of the genotoxic effects of antihypertensive drug active ingredient indapamide in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. benchchem.com [benchchem.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. clyte.tech [clyte.tech]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Star Republic: Guide for Biologists [sciencegateway.org]
- 16. pdf.hres.ca [pdf.hres.ca]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Navigating Diuretic Response in Long-Term Treatment Models
Introduction
Welcome to the technical support center for researchers investigating long-term diuretic efficacy. This resource addresses common challenges encountered in experimental models, with a focus on understanding and potentially overcoming diminished diuretic response over time.
Initial inquiries regarding "Diapamide resistance" suggest a possible misspelling of Indapamide (B195227) . It is important to note that current research indicates that tachyphylaxis (a rapid decrease in response) to Indapamide has not been observed in long-term treatment.[1] However, a broader phenomenon known as diuretic resistance is a well-documented challenge in prolonged diuretic therapy. This guide will provide troubleshooting advice and experimental protocols related to the mechanisms of diuretic resistance, a context in which Indapamide and other thiazide-like diuretics are of significant interest.
Frequently Asked Questions (FAQs)
Q1: What is diuretic resistance?
A1: Diuretic resistance is a condition where the physiological response to a diuretic is diminished, leading to a failure to produce a sufficient increase in sodium and water excretion to resolve volume overload.[2][3][4][5] This is not a resistance to the drug in the classical sense (like antibiotic resistance) but rather a collection of adaptive physiological responses by the kidney and other systems that counteract the diuretic's effect.
Q2: What are the primary mechanisms of diuretic resistance?
A2: The mechanisms are multifactorial and can be broadly categorized as:
-
Nephron Adaptation: Chronic blockade of sodium reabsorption in one part of the nephron (e.g., the loop of Henle by loop diuretics) can lead to compensatory hypertrophy and increased reabsorptive capacity in downstream segments, such as the distal convoluted tubule (DCT).[6][7] This is a key mechanism limiting the long-term efficacy of loop diuretics.
-
Neurohormonal Activation: Diuretic-induced volume depletion can activate the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system. The resulting increases in angiotensin II and aldosterone (B195564) promote sodium and water retention, counteracting the diuretic effect.
-
Pharmacokinetic Factors: In some conditions, the delivery of the diuretic to its site of action in the renal tubules can be impaired. This can be due to reduced renal blood flow or, in the case of highly protein-bound diuretics, hypoalbuminemia.[4][6]
-
The "Braking Phenomenon": This refers to the attenuation of the natriuretic response to a diuretic after the initial dose. It is a physiological adaptation to the initial volume loss.[2]
Q3: Is Indapamide associated with diuretic resistance?
A3: While specific tachyphylaxis to Indapamide is not reported[1], as a thiazide-like diuretic, its mechanism of action is relevant to the management of diuretic resistance. Thiazide and thiazide-like diuretics act on the distal convoluted tubule, the same site that undergoes hypertrophy in response to chronic loop diuretic therapy. This makes them a logical choice for combination therapy to overcome loop diuretic resistance.[7]
Q4: What is "sequential nephron blockade"?
A4: Sequential nephron blockade is a therapeutic strategy to overcome diuretic resistance by using two or more diuretics that act on different segments of the nephron.[7][8] The most common example is the combination of a loop diuretic (acting on the loop of Henle) and a thiazide or thiazide-like diuretic like Indapamide (acting on the distal convoluted tubule). This blocks the compensatory sodium reabsorption in the distal nephron.[2][3]
Troubleshooting Guides for Experimental Models
Problem 1: Decreasing natriuretic response to a loop diuretic in a long-term animal model.
-
Question: My rodent model of heart failure initially responded well to furosemide, but over several weeks, the daily urine output and sodium excretion have significantly decreased despite the same dose. What could be happening?
-
Answer: This is a classic presentation of diuretic resistance. The most likely cause is hypertrophy of the distal convoluted tubule (DCT) with increased expression of the sodium-chloride cotransporter (NCC), leading to compensatory sodium reabsorption.
-
Troubleshooting Steps:
-
Confirm Compliance and Dosing: Ensure consistent and accurate drug administration.
-
Assess Renal Function: Monitor serum creatinine (B1669602) and BUN to rule out a significant decline in renal function as the cause of the reduced response.
-
Investigate Nephron Adaptation:
-
At the end of the experiment, harvest the kidneys and perform immunohistochemistry or Western blotting for NCC and other relevant transporters (e.g., ENaC subunits) in the DCT. An upregulation of NCC would support the hypothesis of DCT hypertrophy.
-
Consider performing acute intervention studies at the end of the long-term experiment. Administer the loop diuretic alone and in combination with a thiazide diuretic (like hydrochlorothiazide (B1673439) or Indapamide) and measure the acute natriuretic response. A synergistic effect of the combination would indirectly confirm the role of the distal nephron in the resistance.
-
-
Measure Neurohormonal Activation: Analyze plasma levels of renin, angiotensin II, and aldosterone at baseline and after long-term diuretic treatment to assess the activation of the RAAS.
-
-
Problem 2: How can I model diuretic resistance in the lab?
-
Question: I want to test a new compound for its ability to overcome diuretic resistance. What is a reliable way to induce diuretic resistance in an animal model?
-
Answer: A common and effective method is to chronically administer a loop diuretic to healthy animals.
-
Experimental Workflow:
-
Select a species, typically rats or mice.
-
Implant osmotic minipumps for continuous subcutaneous infusion of a loop diuretic (e.g., furosemide) for a period of 7-14 days. This avoids the peaks and troughs of daily injections and ensures constant stimulation of the nephron.
-
Include a control group receiving vehicle via osmotic minipumps.
-
After the infusion period, the animals in the loop diuretic group should exhibit resistance. This can be confirmed by an acute challenge with a high dose of the loop diuretic and demonstrating a blunted natriuretic and diuretic response compared to the control group.
-
This model can then be used to test the efficacy of your compound in restoring the diuretic response.
-
-
Quantitative Data Summary
The following table summarizes the effects of adding a thiazide diuretic to a loop diuretic in a patient with diuretic-resistant nephrotic syndrome, illustrating the principle of sequential nephron blockade.
| Treatment Phase | Diuretic Regimen | Body Weight Change | Serum Potassium |
| Initial | Furosemide | No significant change | Hypokalemia |
| Combination 1 | Furosemide + Hydrochlorothiazide (25 mg/day) | -10 kg | Worsened Hypokalemia |
| Combination 2 | Furosemide + Hydrochlorothiazide + Eplerenone (100 mg/day) | Further small weight loss | Normalized |
Data adapted from a case study in Wilcox C.S., et al. (2020).[3]
Experimental Protocols
Protocol 1: Western Blot Analysis of Renal Sodium Transporters
-
Tissue Homogenization:
-
Rapidly excise kidneys from euthanized animals and place them in ice-cold PBS.
-
Dissect the renal cortex and medulla.
-
Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by size on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NCC, pNCC (phosphorylated NCC), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry:
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control.
-
Diagrams
Caption: Mechanism of loop diuretic resistance and the action of thiazide diuretics.
Caption: Workflow for an experimental model of acquired diuretic resistance.
References
- 1. A review of 10 years of experience with indapamide as an antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE PATHOPHYSIOLOGY OF DIURETIC RESISTANCE AND ITS IMPLICATIONS FOR THE MANAGEMENT OF CHRONIC HEART FAILURE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Diuretic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. karger.com [karger.com]
- 7. How can you overcome diuretic resistance in patients with heart failure – Clinical Correlations [clinicalcorrelations.org]
- 8. researchgate.net [researchgate.net]
Common sources of variability in Diapamide-based assays
Technical Support Center: Indapamide-Based Assays
A Note on Terminology: The following technical guide addresses common sources of variability and troubleshooting for assays involving Indapamide (B195227) . It is assumed that "Diapamide" was a typographical error.
This guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions, experimental protocols, and data summaries to help ensure the accuracy and reproducibility of your Indapamide-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Indapamide?
Indapamide is classified as a thiazide-like diuretic. Its primary mechanism involves inhibiting the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubules of the kidneys.[1][2] This blockage prevents the reabsorption of sodium and chloride ions back into the bloodstream, leading to increased excretion of water and salt in the urine.[2] This diuretic effect reduces the overall fluid volume in the blood vessels, which helps to lower blood pressure.[2] Additionally, Indapamide has direct vasodilatory properties, causing blood vessels to relax and widen, which further contributes to its antihypertensive effect.[1][2]
Q2: What are the most common analytical methods for quantifying Indapamide?
The most prevalent and preferred method for the quantification of Indapamide in pharmaceutical formulations and biological samples is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][4] This technique is favored for its high sensitivity, selectivity, and efficiency.[3] UV spectrophotometry is also used, particularly for dissolution studies and drug content assays in tablet formulations.[5]
Q3: What are the key stability characteristics of Indapamide?
Indapamide is susceptible to degradation under certain stress conditions. Studies have shown it degrades in acidic, alkaline, oxidative, and photolytic conditions.[4][6] For instance, significant degradation has been observed in solutions of 1 M HCl and 1 M NaOH.[6] In solution, its stability can be time and temperature-dependent. One study found that sample solutions for HPLC analysis were stable for up to 18 hours at ambient temperature and up to 24 hours if refrigerated.[7] When developing an assay, it is crucial to use a validated stability-indicating method that can separate the intact drug from its potential degradation products.[4]
Q4: Which enzymes are primarily responsible for Indapamide metabolism?
Indapamide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C19.[8][9] This is a critical consideration for assays involving biological matrices, as co-administered drugs that inhibit or induce these enzymes can alter Indapamide concentrations.[8][9]
Troubleshooting Guide for Indapamide HPLC Assays
Q1: I'm observing poor peak shape (asymmetry, tailing, or fronting) in my chromatogram. What are the likely causes and solutions?
-
Potential Cause 1: Mobile Phase pH. The pH of the mobile phase can significantly affect the ionization state of Indapamide (pKa = 8.8) and thus its interaction with the stationary phase.[7] An inappropriate pH can lead to peak tailing.
-
Potential Cause 2: Column Contamination or Degradation. Accumulation of contaminants from samples or degradation of the stationary phase can lead to active sites that cause peak tailing.
-
Solution: Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it if necessary.
-
-
Potential Cause 3: Sample Overload. Injecting too concentrated a sample can saturate the column, leading to peak fronting or broadening.
-
Solution: Dilute the sample and re-inject. Ensure your sample concentration falls within the validated linear range of the method.[10]
-
Q2: My retention times are shifting between injections. How can I stabilize them?
-
Potential Cause 1: Inadequate Column Equilibration. The column may not have reached equilibrium with the mobile phase before the injection sequence was started.
-
Solution: Equilibrate the column with the mobile phase for a sufficient amount of time (e.g., 30-60 minutes or until a stable baseline is achieved) before starting the analysis.
-
-
Potential Cause 2: Fluctuations in Mobile Phase Composition. If the mobile phase is prepared by mixing solvents online, pump performance can be a source of variability. If prepared manually, improper mixing or solvent evaporation can alter the composition over time.
-
Solution: Prepare fresh mobile phase daily. If using a gradient, ensure the pump's proportioning valves are functioning correctly. For isocratic methods, pre-mixing the mobile phase can improve consistency.[4]
-
-
Potential Cause 3: Temperature Variations. The ambient temperature of the laboratory can fluctuate, affecting retention times.
-
Solution: Use a column oven to maintain a constant, controlled temperature for the analytical column.
-
Q3: I'm getting high variability (%RSD) in my results. What are the common sources?
-
Potential Cause 1: Inconsistent Sample Preparation. This is a major source of variability, especially with complex matrices like sustained-release tablets or biological fluids. Incomplete dissolution, inconsistent extraction, or filtration issues can all contribute.[7]
-
Solution: Standardize every step of the sample preparation. For tablets, ensure they are ground to a very fine, homogenous powder.[5] For sustained-release formulations, ensure sufficient time and mechanical action (e.g., stirring, sonication) are used for complete drug extraction.[7][11] Consider using centrifugation instead of or before filtration to avoid potential drug adsorption to the filter membrane.[7]
-
-
Potential Cause 2: Solution Instability. Indapamide may degrade in the prepared sample solution over the course of a long analytical run.[7]
-
Solution: Perform a solution stability study to determine how long samples are stable under your specific conditions (e.g., autosampler temperature). It is recommended to analyze samples within 18 hours at ambient temperature or within 24 hours if the autosampler is cooled.[7]
-
-
Potential Cause 3: Analytical Method Variability. The inherent variability of the analytical method itself can contribute to imprecise results.[12]
Q4: My assay results are inaccurate (low or high recovery). What should I investigate?
-
Potential Cause 1: Interference from Other Substances. Excipients in a tablet formulation or other drugs in a biological sample can co-elute with Indapamide, leading to artificially high results.[13][14] Degradation products can also interfere.[6]
-
Solution: Check the specificity of your method by running a blank (diluent) and a placebo (all formulation components except Indapamide).[7] If there are interfering peaks, the chromatographic conditions (e.g., mobile phase, column type) must be re-optimized.
-
-
Potential Cause 2: Inefficient Sample Extraction. For biological samples or complex formulations, the extraction process may not be recovering all of the Indapamide.
-
Solution: Optimize the extraction procedure. For liquid-liquid or solid-phase extraction from urine, experiment with different solvents and pH conditions to maximize recovery.[15] For tablets, ensure the chosen solvent completely dissolves the drug and that sufficient time and energy (sonication) are applied.[11]
-
-
Potential Cause 3: Changes in the Drug Product During Stability Studies. An apparent increase in assay value during a stability study can occur. This might be due to the degradation of excipients into products that interfere with the assay, or changes in the drug's pH environment affecting the analytical result.[13]
-
Solution: This requires a thorough investigation. Analyze placebo samples stored under the same stability conditions to check for interfering degradants. Re-evaluate the specificity of the analytical method.[12]
-
Data Presentation: Assay Parameters
The tables below summarize typical quantitative data for Indapamide assays, compiled from various validated methods.
Table 1: Example RP-HPLC Chromatographic Conditions for Indapamide Analysis
| Parameter | Condition A | Condition B |
| Column | Supelco RP C-18 (25cm x 4.6 mm, 5 µm) | Shiseido Capcell Pak C18 (250mm x 4.6mm, 5µm) |
| Mobile Phase | o-Phosphoric acid (0.05%, pH 3.0) : Acetonitrile (60:40 v/v) | Methanol : Phosphate Buffer (pH 5.8) (60:40 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 240 nm | 241 nm |
| Injection Volume | 20 µL | 1 µL |
| Temperature | Ambient | Ambient |
| Retention Time | ~6.76 min | ~6.58 min |
| Reference | [10] | [4] |
Table 2: Summary of Validated HPLC Method Performance
| Parameter | Value Range | Reference |
| Linearity Range | 10-100 µg/mL | [10] |
| 0.2-1.2 µg/mL | [4] | |
| Correlation Coefficient (r²) | > 0.999 | [4][10] |
| Limit of Detection (LOD) | 0.08 µg/mL | [4] |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | [4] |
| Accuracy (% Recovery) | 99.50% - 100.67% | [4] |
| Intra-day Precision (%RSD) | 0.498% - 1.661% | [4] |
| Inter-day Precision (%RSD) | 0.882% - 1.623% | [4] |
Table 3: Indapamide Degradation Under Forced Stress Conditions
| Stress Condition | Result | Reference |
| Acidic (1 M HCl) | 11.08% degradation | [6] |
| Alkaline (1 M NaOH) | 16.18% degradation | [6] |
| Alkaline (pH 10 Buffer) | 21.27% degradation | [6] |
| Oxidative (H₂O₂) | Significant degradation observed | [4] |
| Thermal & Photolytic | Significant degradation observed | [4] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Assay for Indapamide in Tablets
This protocol is based on a validated method and is suitable for routine quality control and stability testing.[4]
1. Reagents and Materials
-
Indapamide Reference Standard
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Ortho-Phosphoric Acid (AR Grade)
-
Water (HPLC Grade)
-
Indapamide Tablets (for sample analysis)
-
0.45 µm membrane filters
2. Preparation of Solutions
-
Phosphate Buffer (pH 5.8): Dissolve an appropriate amount of Potassium Dihydrogen Phosphate in HPLC grade water. Adjust the pH to 5.8 using dilute ortho-phosphoric acid.
-
Mobile Phase: Prepare a mixture of Methanol and Phosphate Buffer (pH 5.8) in a 60:40 volume ratio. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Indapamide Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.2 µg/mL) using the mobile phase as the diluent.
3. Sample Preparation (from Tablets)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Indapamide and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 20 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range (e.g., dilute 1 mL to 10 mL for a target concentration of 10 µg/mL, then further dilute as needed).
4. Chromatographic Conditions
-
Use the parameters outlined in Table 1, Condition B .
5. Analysis and Calculation
-
Inject the blank (mobile phase), followed by the working standard solutions to establish the calibration curve.
-
Inject the prepared sample solutions.
-
Record the peak areas from the chromatograms.
-
Calculate the concentration of Indapamide in the sample using the linear regression equation obtained from the calibration curve (y = mx + c), where 'y' is the peak area.
Visualizations
Caption: Mechanism of action of Indapamide in the kidney.
Caption: General experimental workflow for Indapamide HPLC analysis.
Caption: Troubleshooting logic for high variability in results.
References
- 1. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 2. What is the mechanism of Indapamide? [synapse.patsnap.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Formulation and Quality Determination of Indapamide Matrix Tablet: A Thiazide Type Antihypertensive Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical stability and interactions in a new antihypertensive mixture containing indapamide and dihydralazine using FT-IR, HPLC and LC-MS methods - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06707D [pubs.rsc.org]
- 7. iaset.us [iaset.us]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Effects of some antihypertensive drugs on the metabolism and pharmacokinetics of indapamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. wujns.edpsciences.org [wujns.edpsciences.org]
- 12. What Are the Probable Reasons for the Increase in Assay During the Stability Study of a Drug Product [chemxpert.com]
- 13. pharmagrowthhub.com [pharmagrowthhub.com]
- 14. prescriberpoint.com [prescriberpoint.com]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Diapamide (Indapamide) Stock Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize the degradation of Diapamide (commonly known as Indapamide) in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is sparingly soluble in water but shows good solubility in organic solvents. For research purposes, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are commonly used to prepare stock solutions.[1] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.[1]
Q2: How does pH affect the stability of this compound in solution?
A2: The stability of this compound is significantly influenced by pH. Studies on the related compound lauroyl-indapamide (B1249795) have shown that it is most stable at a pH of 6.8.[2] Deviation to either acidic or strongly alkaline conditions will accelerate its degradation.[2][3]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is known to be unstable in solution when exposed to light.[4] It is recommended to protect stock solutions from light by using amber vials or by wrapping the container in aluminum foil.[5]
Q4: What is the optimal temperature for storing this compound stock solutions?
A4: For long-term storage, it is recommended to store this compound stock solutions at low temperatures. Storage at -20°C is suitable for up to one year, while storage at -80°C can extend stability for up to two years.[6] It is also advisable to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles.[6] For short-term storage, a cool, dry place away from direct sunlight is sufficient.[5]
Q5: Can I store my this compound stock solution at room temperature?
A5: While solid this compound can be stored at room temperature (between 20°C and 25°C), storing stock solutions at room temperature for extended periods is not recommended due to the potential for degradation.[7][8][9] If short-term storage at room temperature is necessary, ensure the solution is protected from light and excessive heat.[10][11]
Q6: What are the signs of this compound degradation in a stock solution?
A6: Visual signs of degradation can include a change in color, the appearance of precipitates, or a decrease in the expected biological activity of the compound in your experiments. For a quantitative assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary to detect and quantify degradation products.[3][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the stock solution upon storage. | - The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature.- The solvent has absorbed moisture, reducing solubility (especially with DMSO).[1]- Degradation products are precipitating out of the solution. | - Gently warm and/or sonicate the solution to aid dissolution before use.[6]- Prepare a more dilute stock solution.- Use fresh, anhydrous solvent for solution preparation.- Filter the solution through a 0.22 µm syringe filter before storage. |
| Loss of compound activity in experiments. | - Degradation of this compound due to improper storage (e.g., exposure to light, high temperature, or inappropriate pH).[2][3][4]- Repeated freeze-thaw cycles have compromised the integrity of the compound.[6] | - Prepare a fresh stock solution following the recommended storage conditions (see FAQs).- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6]- Verify the stability of your stock solution using an analytical method like HPLC. |
| Inconsistent experimental results using the same stock solution. | - Non-homogeneity of the stock solution, especially if a precipitate has formed and redissolved unevenly.- Ongoing degradation of the compound. | - Ensure the solution is completely dissolved and vortexed before each use.- Perform a stability study on your stock solution under your specific experimental conditions. |
Experimental Protocol: Assessing this compound Stability
This protocol outlines a method to assess the stability of a this compound stock solution under different conditions using HPLC.
1. Objective: To determine the degradation rate of this compound in a stock solution under varying temperature and light conditions.
2. Materials:
-
This compound powder
-
Anhydrous DMSO
-
Phosphate (B84403) buffer (pH 6.8)
-
0.1 M HCl
-
0.1 M NaOH
-
HPLC system with a UV detector
-
C18 HPLC column
-
Amber and clear glass vials
-
Incubators/water baths set at desired temperatures
-
Calibrated pipettes and volumetric flasks
3. Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
4. Experimental Conditions (Example):
-
Temperature:
-
-20°C (in the dark)
-
4°C (in the dark)
-
Room Temperature (approx. 25°C, in the dark)
-
Room Temperature (approx. 25°C, exposed to ambient light)
-
40°C (in the dark)
-
-
pH (for accelerated degradation study):
-
Acidic: Dilute stock solution in 0.1 M HCl.
-
Neutral: Dilute stock solution in phosphate buffer (pH 6.8).
-
Alkaline: Dilute stock solution in 0.1 M NaOH.
-
5. Procedure:
-
Aliquot the this compound stock solution into amber and clear vials for the different light and dark conditions.
-
Store the vials at the respective temperatures.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot from each condition.
-
Dilute the aliquot to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC.
6. HPLC Analysis:
-
Mobile Phase: A mixture of water/methanol/acetic acid (e.g., 55:45:0.1 v/v/v).[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection Wavelength: 242 nm.[14]
-
Injection Volume: 20 µL.[13]
-
Quantify the peak area of the parent this compound peak.
7. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each condition.
-
Determine the degradation kinetics (e.g., pseudo-first-order).[2]
Data Presentation
Table 1: Summary of Factors Affecting this compound Stability in Solution
| Factor | Condition | Effect on Stability | Recommendation |
| pH | Acidic (< 6.8) | Increased degradation[2][3] | Maintain pH around 6.8 for optimal stability. |
| Neutral (6.8) | Most stable[2] | Use a buffer at pH 6.8 if aqueous dilution is required. | |
| Alkaline (> 6.8) | Increased degradation[2][3] | Avoid alkaline conditions. | |
| Temperature | -80°C | Stable for up to 2 years[6] | Recommended for long-term storage. |
| -20°C | Stable for up to 1 year[6] | Suitable for long-term storage. | |
| 4°C | Short-term stability | Use for working solutions over a few days. | |
| Room Temp (~25°C) | Prone to degradation[7][8] | Avoid for long-term storage. | |
| High Temp (>30°C) | Accelerated degradation[10][11] | Avoid exposure to high temperatures. | |
| Light | Exposed to Light | Increased degradation[4] | Protect solutions from light using amber vials or foil.[5] |
| Dark | More stable | Store solutions in the dark.[5] | |
| Solvent | DMSO / Ethanol | Good solubility[1] | Use anhydrous solvents.[1] |
| Water | Poor solubility | Avoid using water as the primary solvent for stock solutions. | |
| Freeze-Thaw Cycles | Repeated Cycles | Potential for degradation[6] | Aliquot stock solutions into single-use volumes.[6] |
Visualizations
Caption: Factors contributing to the degradation of this compound in solution.
Caption: Troubleshooting workflow for this compound stock solution issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Degradation kinetics of water-insoluble lauroyl-indapamide in aqueous solutions: prediction of the stabilities of the drug in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical stability and interactions in a new antihypertensive mixture containing indapamide and dihydralazine using FT-IR, HPLC and LC-MS methods - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06707D [pubs.rsc.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Indapamide Powder USP/BP - Pharmaceutical Grade at Best Price, CAS No. 26807-65-8 [jigspharma.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Indapamide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. Indapamide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. qbdgroup.com [qbdgroup.com]
- 11. gov.uk [gov.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Formulation and Quality Determination of Indapamide Matrix Tablet: A Thiazide Type Antihypertensive Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diapamide Dosage and Administration in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Diapamide (Indapamide) in experimental animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound exhibits a dual mechanism of action. Primarily, it acts as a thiazide-like diuretic by inhibiting the Na+/Cl- symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[1][2] Additionally, it has direct vascular effects, causing vasodilation by reducing calcium ion influx into vascular smooth muscle cells.[3][4][5][6][7]
Q2: How do I convert a human dose of this compound to an equivalent dose for my animal model?
Direct scaling of doses based on body weight alone is often inaccurate due to differences in metabolism and physiology between species.[8] A more reliable method is allometric scaling, which takes into account the body surface area.[9][10] The Human Equivalent Dose (HED) can be calculated from an animal dose using established conversion factors. For example, to convert a rabbit dose in mg/kg to a human equivalent dose in mg/kg, the rabbit dose would be divided by 3.1. Conversely, these principles can be applied to estimate a starting dose in an animal model based on a known human dose.
Q3: What are the recommended starting dosages of this compound for different animal models and experimental purposes?
Recommended starting dosages can vary significantly based on the animal model and the intended experimental outcome. The following tables provide a summary of dosages cited in the literature. It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental conditions.
Data Presentation: Recommended Starting Dosages of this compound
For Rat Models:
| Experimental Purpose | Rat Strain | Route of Administration | Dosage Range | Reference |
| Antihypertensive Effect | Genetically Hypertensive Rats | Oral | 1-3 mg/kg (single dose) | [11] |
| Antihypertensive Effect | DOCA/saline Hypertensive Rats | Oral | 1-100 mg/kg (single dose) | [12][13] |
| Antihypertensive Effect | DOCA/saline Hypertensive Rats | Oral | 1 mg/kg/day (2 weeks) | [12][13] |
| Antihypertensive Effect | Spontaneously Hypertensive Rats | Oral | 3-30 mg/kg | [12][13] |
| Antihypertensive Effect | Spontaneously Hypertensive Rats | Intraperitoneal | 3 mg/kg (short-term) | [14] |
| Left Ventricular Hypertrophy | Wistar Rats | Oral | 1 mg/kg/day (low-dose) | [15] |
| Left Ventricular Hypertrophy | Wistar Rats | Oral | 10 mg/kg/day (high-dose) | [15] |
| Vascular Reactivity | DOCA/saline Hypertensive Rats | Oral | 10 mg/kg/day (10 days) | [4] |
For Mouse Models:
| Experimental Purpose | Mouse Strain | Route of Administration | Dosage Range | Reference |
| Teratogenicity Study | CD/SPF Mice | Oral | 5-20 mg/kg/day | [16] |
For Rabbit Models:
| Experimental Purpose | Rabbit Strain | Route of Administration | Dosage Range | Reference |
| Vascular Reactivity | Not Specified | Oral (in diet) | 0.1, 0.3, 1 mg/kg/day | [17] |
| Atherosclerosis | Not Specified | Oral (in diet) | 0.1, 0.3, 1 mg/kg/day | [18] |
| Vascular Reactivity | Not Specified | Intravenous | 1 x 10⁻⁵ to 1 x 10⁻³ M solution | [19] |
Experimental Protocols
1. Protocol for Oral Administration (Gavage) in Rats
This protocol is a general guideline and should be adapted to your specific experimental needs and institutional guidelines.
-
Materials:
-
This compound solution of desired concentration
-
Appropriate gauge gavage needle (e.g., 16-18 gauge for adult rats) with a rounded tip[20]
-
Syringe
-
Scale for weighing the animal
-
-
Procedure:
-
Animal Handling: Gently restrain the rat. One common method is to hold the rat over the neck and thoracic region while supporting the lower body.[21]
-
Measurement: Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[21]
-
Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue into the esophagus to the pre-measured depth.[20] Do not force the needle. If you meet resistance, withdraw and try again. The animal should swallow as the tube is advanced.[21]
-
Administration: Once the needle is correctly placed, slowly administer the this compound solution.[9]
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Monitor the animal for a few minutes post-administration to ensure there are no signs of distress, such as labored breathing.[1]
-
2. Protocol for Intraperitoneal (IP) Injection in Mice
This protocol is a general guideline. Always adhere to your institution's animal care and use committee (IACUC) protocols.
-
Materials:
-
Sterile this compound solution
-
Sterile syringe
-
Appropriate gauge needle (e.g., 25-27 gauge for mice)[22]
-
70% ethanol (B145695) or other skin disinfectant
-
Scale for weighing the animal
-
-
Procedure:
-
Preparation: Draw the calculated volume of this compound solution into the syringe.
-
Animal Restraint: Restrain the mouse by grasping the loose skin over the shoulders and turning it to expose the abdomen.[23]
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[3][24]
-
Disinfection: Swab the injection site with 70% ethanol.[24]
-
Injection: Insert the needle at a 30-45 degree angle with the bevel facing up.[23] Aspirate briefly to ensure you have not entered a blood vessel or organ (you should see no fluid enter the syringe).[24] Slowly inject the solution.
-
Withdrawal: Remove the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of distress.
-
Troubleshooting Guide
Q4: My animals are showing signs of dehydration and electrolyte imbalance. What should I do?
This compound's diuretic effect can lead to dehydration and electrolyte imbalances, particularly hypokalemia (low potassium).[25]
-
Troubleshooting Steps:
-
Monitor Electrolytes: Regularly monitor serum electrolyte levels.
-
Adjust Dose: Consider reducing the dose of this compound.
-
Supportive Care: Ensure animals have free access to water and consider providing electrolyte-supplemented water if necessary.
-
Veterinary Consultation: Consult with a veterinarian for appropriate supportive care.
-
Q5: The antihypertensive effect of this compound in my study is less than expected.
Several factors could contribute to a reduced antihypertensive effect.
-
Troubleshooting Steps:
-
Verify Dosage and Administration: Double-check your dose calculations and ensure the administration technique (oral gavage or IP injection) is being performed correctly to ensure the full dose is delivered.
-
Dose-Response Study: You may need to perform a dose-response study to find the optimal effective dose for your specific animal model and hypertension induction method. The antihypertensive effect may not significantly increase with higher doses, but the duration of action might be prolonged.[11]
-
Vehicle and Solubility: Ensure this compound is properly dissolved in a suitable vehicle for administration. Inadequate solubility can lead to inaccurate dosing.
-
Animal Model: The type of hypertension model used can influence the response to this compound.
-
Q6: I am observing unexpected side effects in my animals. What could be the cause?
-
Troubleshooting Steps:
-
Dose-Related Toxicity: High doses of this compound can lead to toxicity. Review the literature for toxicity studies in your animal model and consider reducing the dose.
-
Vehicle Effects: The vehicle used to dissolve this compound could be causing adverse effects. Run a control group with the vehicle alone to rule this out.
-
Off-Target Effects: While this compound is relatively selective, off-target effects can occur. Carefully document all observed side effects and consult relevant pharmacological literature.
-
Visualizations
Caption: Dual mechanism of this compound action.
Caption: Workflow for dose determination.
Caption: Troubleshooting experimental issues.
References
- 1. instechlabs.com [instechlabs.com]
- 2. ouv.vt.edu [ouv.vt.edu]
- 3. research.vt.edu [research.vt.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Preclinical studies of indapamide, a new 2-methylindoline antihypertensive diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indapamide-induced inhibition of calcium movement in smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacology and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of indapamide on Ca2+ entry into vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antihypertensive action of indapamide. Comparative studies in several experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Effect of indapamide on an experimental model of cerebral ischemia in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of indapamide in rats with pressure overload left ventricular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.hres.ca [pdf.hres.ca]
- 17. Effects of indapamide on vascular reactivity in hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of indapamide on atherosclerosis development in cholesterol-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of indapamide on phosphate metabolism and vascular reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. research.fsu.edu [research.fsu.edu]
- 22. animalcare.ubc.ca [animalcare.ubc.ca]
- 23. uac.arizona.edu [uac.arizona.edu]
- 24. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 25. drugs.com [drugs.com]
Technical Support Center: Troubleshooting Unexpected In Vivo Effects of Indapamide
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Indapamide (B195227) (often misspelled as Diapamide) in in vivo experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your studies.
Frequently Asked Questions (FAQs)
Q1: We are observing a paradoxical anti-diuretic effect at higher doses of Indapamide in our rodent model. Why is this happening?
A1: This is a recognized phenomenon with some diuretics. While Indapamide's primary mechanism is to increase urine and sodium excretion, high doses can trigger compensatory mechanisms. This can include activation of the renin-angiotensin-aldosterone system (RAAS), leading to sodium and water retention, which can counteract the diuretic effect. It is crucial to perform a dose-response study to identify the optimal diuretic dose for your specific animal model and experimental conditions.
Q2: Our results on Indapamide's effect on vascular reactivity are inconsistent with published literature. What could be the cause?
A2: The in vivo effects of Indapamide on vascular reactivity can be complex and are influenced by several factors. Some studies in rats have shown a reduction in pressor responses to agents like norepinephrine, while others have not observed significant changes in isolated mesenteric arteries.[1][2][3][4][5][6] These discrepancies can be due to differences in the animal model (e.g., normotensive vs. hypertensive rats), the specific vascular bed being studied, and the duration of Indapamide treatment.[1][2][3][4][5][6] Ensure your experimental protocol is consistent and consider the specific context of your study when interpreting results.
Q3: We are seeing unexpected cardiac electrophysiological changes in our canine model. What could be the underlying mechanism?
A3: Indapamide has been shown to affect cardiac ion channels, which is not its primary diuretic mechanism. In canine atrial myocytes, Indapamide can inhibit the sodium current (INa), the transient outward potassium current (Ito), and the slow component of the delayed rectifier potassium current (IKs).[7] These effects can alter the cardiac action potential and may lead to unexpected electrocardiogram (ECG) findings in your in vivo experiments. It is advisable to perform baseline and post-treatment ECGs to monitor for any cardiac effects.
Q4: Is Indapamide expected to have adverse effects on glucose and lipid metabolism in our animal models?
A4: Unlike many thiazide diuretics, preclinical studies in mice and rats suggest that Indapamide has minimal to no adverse effects on glucose tolerance and lipid profiles.[8][9] If you observe significant changes in these metabolic parameters, it would be considered an unexpected finding and may warrant further investigation into other experimental variables.
Q5: We are concerned about the potential for genotoxicity or carcinogenicity with long-term Indapamide administration in our chronic studies. Is there evidence for this?
A5: Long-term carcinogenicity studies in mice and rats have shown that Indapamide is not carcinogenic.[10] Furthermore, in vitro studies using human lymphocytes have not demonstrated a significant genotoxic effect.[11][12][13][14] Therefore, genotoxicity is not an expected side effect in your in vivo experiments.
Troubleshooting Guides
Issue 1: Unexpected Dose-Dependent Effects on Cardiac Hypertrophy
Question: In our study on pressure-overload cardiac hypertrophy in rats, a low dose of Indapamide (1 mg/kg/day) led to a regression of hypertrophy, but a high dose (10 mg/kg/day) had no significant effect. Is this a normal response?
Answer: Yes, this paradoxical dose-response has been documented.[15] The beneficial effects of low-dose Indapamide on cardiac hypertrophy may be linked to a downregulation of the cardiac renin-angiotensin system.[15] In contrast, high doses can cause a substantial increase in plasma renin activity, which may counteract the positive effects on the heart.[15]
Troubleshooting Steps:
-
Verify Dosing: Double-check your dose calculations and preparation to ensure accuracy.
-
Expand Dose-Response Analysis: Include a wider range of doses, including intermediate ones, to fully characterize the dose-response curve in your model.
-
Monitor RAAS Activity: If feasible, measure plasma renin activity and aldosterone (B195564) levels to correlate with the observed cardiac effects.
Issue 2: Absence of Reflex Tachycardia with Blood Pressure Reduction
Question: Indapamide is lowering blood pressure in our hypertensive cat model, but we are not observing the expected reflex tachycardia. Is this a cause for concern?
Answer: The absence of reflex tachycardia is a known characteristic of Indapamide's action in some animal models.[1][2][6] This is thought to be due to its effect on the baroreceptor reflex.[16] Chronic treatment with Indapamide can enhance baroreceptor sensitivity and "reset" the reflex, which may explain the lack of a compensatory increase in heart rate.[16]
Troubleshooting Steps:
-
Confirm Blood Pressure Measurement: Ensure your method for measuring blood pressure is accurate and calibrated.
-
Assess Baroreceptor Sensitivity: If your experimental design allows, you can perform a baroreceptor sensitivity test to confirm this effect.
-
Monitor Heart Rate Closely: Continue to monitor heart rate to ensure it does not drop to unsafe levels.
Data Presentation
Table 1: Dose-Dependent Effects of Indapamide on Cardiac Hypertrophy in Rats with Pressure Overload
| Parameter | Vehicle Control | Low-Dose Indapamide (1 mg/kg/day) | High-Dose Indapamide (10 mg/kg/day) |
| Left Ventricular Weight | Increased | Reduced (-12%) | No significant change |
| Myocyte Volume | Increased | Decreased | No significant change |
| LV ANF mRNA Expression | Increased | Reduced (-37%) | No significant change |
| Plasma Renin Activity | Baseline | No significant change | Substantially increased |
Data compiled from studies in rats with pressure-overload left ventricular hypertrophy.[15]
Table 2: Effects of Indapamide on Cardiac Ion Channels in Canine Atrial Myocytes
| Ion Channel | Effect of Indapamide |
| Sodium Current (INa) | Inhibition |
| Transient Outward K+ Current (Ito) | Inhibition |
| Slow Delayed Rectifier K+ Current (IKs) | Inhibition |
| L-type Ca2+ Current (ICa) | No alteration |
Data from in vitro studies on canine atrial myocytes.[7]
Experimental Protocols
Protocol 1: Assessment of Diuretic Activity and Electrolyte Imbalance in Rats (Adapted Lipschitz Test)
-
Animal Preparation: Use male Wistar rats (150-200g), housed individually in metabolic cages. Acclimatize the animals to the cages for at least 3 days before the experiment. Provide free access to food and water during acclimatization.
-
Fasting: 18 hours prior to the experiment, withdraw food but maintain free access to water.
-
Hydration: On the day of the experiment, administer a priming dose of 0.9% saline (25 mL/kg) orally to all animals to ensure a uniform fluid load.
-
Grouping and Dosing:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose (B213188) in saline).
-
Group 2: Positive control (e.g., Furosemide, 10 mg/kg, p.o.).
-
Groups 3-n: Indapamide at various doses.
-
-
Urine Collection: Collect urine at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) after dosing.
-
Analysis:
-
Measure the total urine volume for each animal at each time point.
-
Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.
-
At the end of the experiment, collect a blood sample to measure serum electrolyte levels.
-
Protocol 2: Assessment of Vascular Reactivity in Rats
-
Animal Treatment: Treat rats with Indapamide or vehicle for the desired duration (e.g., 10 days).
-
Animal Preparation: Anesthetize the rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Pressor Response Measurement:
-
Administer increasing doses of a pressor agent (e.g., norepinephrine) intravenously and record the change in mean arterial pressure.
-
Allow sufficient time between doses for blood pressure to return to baseline.
-
-
Data Analysis: Compare the dose-response curves for the pressor agent between the Indapamide-treated and vehicle-treated groups to determine if there is a change in vascular reactivity.
Mandatory Visualizations
Caption: Dual mechanism of action of Indapamide.
Caption: General workflow for in vivo diuretic studies.
Caption: Troubleshooting logic for unexpected findings.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Further study of possible direct vascular actions of indapamide in the conduit and renal arteriolar vessels of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indapamide treatment modifies the vascular reactivity of normotensive rat mesenteric arteries ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in vascular reactivity in experimental hypertensive animals following treatment with indapamide [periodicos.capes.gov.br]
- 7. Effects of the diuretic agent indapamide on Na+, transient outward, and delayed rectifier currents in canine atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The pharmacology and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Genotoxicity and carcinogenicity studies of antihypertensive agents. | Semantic Scholar [semanticscholar.org]
- 12. Assessment of the genotoxic effects of antihypertensive drug active ingredient indapamide in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of the genotoxic effects of antihypertensive drug active ingredient indapamide in human lymphocytes | Semantic Scholar [semanticscholar.org]
- 15. Effects of indapamide in rats with pressure overload left ventricular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of indapamide on the baroreceptor reflex in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diapamide Incubation Time in Primary Cell Lines
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for Diapamide in primary cell lines?
A1: There is no established universal starting point for this compound incubation in primary cell lines. The optimal time is highly dependent on the specific primary cell type, its proliferation rate, and the biological question being investigated. We recommend performing a time-course experiment to determine the optimal incubation period for your specific experimental setup.[1][2]
Q2: How do I design a time-course experiment to determine the optimal incubation time?
A2: A time-course experiment involves treating your primary cells with a fixed, biologically relevant concentration of this compound and measuring the desired effect at several time points (e.g., 6, 12, 24, 48, and 72 hours). The ideal incubation time will be the point at which a significant and stable effect is observed without inducing widespread cell death or secondary, off-target effects.
Q3: What factors can influence the optimal incubation time of this compound?
A3: Several factors can influence the effect of this compound and its optimal incubation time in primary cell cultures. These include:
-
Cell Type: Primary cells have varying metabolic rates and sensitivities to drugs.[1]
-
Cell Density: The initial seeding density can affect cell proliferation and drug response.[3]
-
Drug Concentration: The concentration of this compound will directly impact the time required to observe an effect.
-
Endpoint Assay: The nature of the assay used to measure the effect (e.g., proliferation, apoptosis, gene expression) will dictate the necessary incubation period.
Q4: I am not observing any effect of this compound. What should I do?
A4: If you do not observe an effect, consider the following troubleshooting steps:
-
Increase Incubation Time: The required time for this compound to elicit a response may be longer than initially tested.
-
Increase this compound Concentration: The concentration used may be too low to produce a measurable effect. Perform a dose-response experiment to identify an effective concentration range.
-
Verify Drug Activity: Ensure the this compound stock solution is correctly prepared and has not degraded.
-
Check Cell Health: Confirm that the primary cells are healthy and proliferating as expected.
Q5: I am observing high levels of cell death, even at short incubation times. What could be the cause?
A5: Excessive cell death could be due to:
-
High this compound Concentration: The concentration may be too high, leading to cytotoxicity. A dose-response experiment is recommended to determine the optimal non-toxic concentration.
-
Solvent Toxicity: Ensure the final concentration of the drug solvent (e.g., DMSO) is not toxic to the cells.[4]
-
Primary Cell Sensitivity: Primary cells can be more sensitive than immortalized cell lines. Shorter incubation times or lower concentrations may be necessary.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | - Incubation time is too short.- this compound concentration is too low.- The primary cell line is resistant to this compound.- The endpoint assay is not sensitive enough. | - Perform a time-course experiment with longer incubation periods.- Conduct a dose-response experiment with a wider range of concentrations.- Consider using a different primary cell line or a positive control to validate the assay.- Use a more sensitive detection method. |
| High cell death or cytotoxicity | - this compound concentration is too high.- The incubation period is too long.- The solvent concentration is toxic.- The primary cells are in poor health. | - Determine the IC50 value and use concentrations below this for mechanistic studies.- Reduce the incubation time.- Ensure the final solvent concentration is within a non-toxic range (typically <0.1% for DMSO).- Regularly assess cell viability and morphology. |
| High variability between replicates | - Inconsistent cell seeding density.- Pipetting errors during drug addition.- Edge effects in multi-well plates. | - Use a hemocytometer or automated cell counter for accurate cell seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| Effect of this compound diminishes over time | - this compound is unstable in the culture medium.- The cells are metabolizing the drug.- The cells are developing resistance. | - Consider replacing the medium with fresh this compound at regular intervals for long-term experiments.- Investigate the metabolic stability of this compound in your cell culture system.- This may be a biological phenomenon worth investigating further. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time via Time-Course Experiment
This protocol outlines the steps to determine the optimal incubation time for this compound using a cell viability assay.
-
Cell Seeding: Seed the primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a concentration of this compound known to be within a biologically relevant range and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, 72 hours).
-
Assay Measurement: At each time point, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control for each time point and plot cell viability against time. The optimal incubation time is typically the point at which a stable and significant effect is observed.
Protocol 2: Determining Optimal Concentration via Dose-Response Experiment
This protocol describes how to determine the effective concentration range of this compound.
-
Cell Seeding: Seed the primary cells in a 96-well plate as described in Protocol 1.
-
This compound Dilution Series: Prepare a serial dilution of this compound in culture medium. A common starting range is from 0.01 µM to 100 µM. Include a vehicle control.
-
Treatment and Incubation: Add the different concentrations of this compound to the cells and incubate for the optimal time determined in Protocol 1.
-
Assay Measurement: Perform a cell viability assay.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50 or IC50 value.
Hypothetical Data Presentation
Table 1: Hypothetical Time-Course of this compound (10 µM) on Primary Human Umbilical Vein Endothelial Cells (HUVECs) Viability
| Incubation Time (hours) | Average Cell Viability (% of Control) | Standard Deviation |
| 0 | 100 | 0 |
| 6 | 95.2 | 4.1 |
| 12 | 88.7 | 5.3 |
| 24 | 75.4 | 6.2 |
| 48 | 62.1 | 5.8 |
| 72 | 60.5 | 6.5 |
Note: This data is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for optimizing this compound incubation time.
References
Method refinement for increasing the sensitivity of Diapamide detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for the sensitive detection of Diapamide (Indapamide).
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: Why am I observing peak tailing or fronting in my this compound chromatogram?
Answer: Poor peak shape can arise from several factors related to the column, mobile phase, or sample solvent. Follow these troubleshooting steps to identify and resolve the issue:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with the analyte, causing peak tailing.
-
Solution: Use a well-end-capped column. Consider using a mobile phase with a competitive amine or a lower pH to protonate the silanol groups and reduce interaction.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample. Ensure the mass of this compound on the column is within the linear range of the detector.
-
-
Mismatched Sample Solvent: If the sample solvent is stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent is necessary, ensure it is weaker than the mobile phase.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Use a guard column to protect the analytical column. Implement a regular column washing procedure. If the problem persists, the column may need to be replaced.
-
Issue 2: Low Sensitivity / Poor Signal-to-Noise Ratio
Question: My this compound signal is weak, and the signal-to-noise ratio is low. How can I improve sensitivity?
Answer: Low sensitivity can be a significant hurdle in detecting trace amounts of this compound. Consider the following strategies to enhance your signal:
-
Optimize Detector Settings:
-
UV Detector: Ensure the detection wavelength is set to the absorbance maximum of this compound (typically around 240-242 nm).
-
Mass Spectrometer (MS): Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature) and use Multiple Reaction Monitoring (MRM) for tandem MS to increase specificity and sensitivity.
-
-
Improve Sample Preparation:
-
Concentration Step: Incorporate a sample concentration step, such as evaporation and reconstitution in a smaller volume, after extraction.
-
Extraction Efficiency: Evaluate and optimize your extraction method (LLE or SPE) to maximize the recovery of this compound.
-
-
Enhance Chromatographic Performance:
-
Peak Shape: Asymmetrical peaks are broader and have lower peak heights. Address any peak shape issues (see Issue 1).
-
Mobile Phase: Adjusting the mobile phase composition can sometimes improve ionization efficiency in LC-MS.
-
-
Increase Injection Volume: If column overload is not an issue, a larger injection volume can increase the signal.
Issue 3: Retention Time Variability
Question: The retention time for this compound is shifting between injections. What could be the cause?
Answer: Inconsistent retention times can compromise the reliability of your method. Investigate the following potential causes:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between gradient runs or after a change in mobile phase composition.
-
Solution: Increase the column equilibration time.
-
-
Pump and Flow Rate Issues: Fluctuations in the pump's flow rate will directly impact retention times.
-
Solution: Check for leaks in the HPLC system. Degas the mobile phase to prevent air bubbles in the pump. Verify the pump's flow rate is accurate and stable.
-
-
Mobile Phase Composition Changes: Inconsistent mobile phase preparation or degradation of mobile phase components can lead to shifts in retention.
-
Solution: Prepare fresh mobile phase daily. Ensure accurate and consistent measurements when preparing mobile phase mixtures.
-
-
Temperature Fluctuations: Changes in column temperature can affect retention.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
Issue 4: Matrix Effects in Bioanalysis (LC-MS)
Question: I suspect matrix effects are impacting the accuracy of my this compound quantification in plasma/blood samples. How can I mitigate this?
Answer: Matrix effects, which cause ion suppression or enhancement, are a common challenge in LC-MS bioanalysis. Here are strategies to minimize their impact:
-
Improve Sample Cleanup: The goal is to remove as many interfering endogenous matrix components as possible.
-
Optimize SPE: Experiment with different sorbents and wash/elution solvents for Solid Phase Extraction (SPE).
-
Optimize LLE: Test various organic solvents and pH conditions for Liquid-Liquid Extraction (LLE).
-
-
Chromatographic Separation: Ensure this compound is chromatographically separated from the bulk of the matrix components.
-
Solution: Modify the gradient profile or mobile phase composition to achieve better resolution.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d3) is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.[1]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the limit of quantification.
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal wavelength for UV detection of this compound?
-
Q2: What are the common sample preparation techniques for this compound from biological fluids?
-
Q3: How can I improve the recovery of this compound during sample preparation?
-
A3: For LLE, optimizing the pH of the aqueous phase and the choice of organic solvent is crucial. For SPE, selecting the appropriate sorbent and optimizing the wash and elution steps are key to high recovery.
-
-
Q4: What are the recommended storage conditions for this compound samples and standards?
-
A4: this compound solutions should be protected from light.[4] For long-term storage, especially for biological samples, freezing at -20°C or -80°C is recommended to prevent degradation.
-
Data Presentation
Table 1: Comparison of LC-MS/MS Methods for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Plasma | Human Whole Blood | Human Plasma |
| Sample Preparation | Liquid-Liquid Extraction (MTBE) | Liquid-Liquid Extraction | Protein Precipitation (Acetonitrile) |
| Column | Luna C18 (150 x 2.0 mm, 5 µm) | Synergi Polar RP (50 x 4.6 mm, 4 µm) | Thermo BDS Hypersil C18 (100 x 4.6 mm, 2.4 µm) |
| Mobile Phase | 10 mmol/L ammonium (B1175870) formate (B1220265) with 0.1% formic acid:methanol (20:80) | Methanol and 5 mM aqueous ammonium acetate (B1210297) with 1 mM formic acid (60:40) | Methanol-water-formic acid |
| Detection Mode | ESI+ | ESI- | ESI+ |
| Linearity Range | 0.536 - 45.733 ng/mL | 0.25 - 50 ng/mL | 1 - 250 ng/mL |
| Recovery | 69% - 81% | >80% | Not Reported |
| Reference | [6] | [1] | [5] |
Experimental Protocols
Protocol 1: this compound Extraction from Human Plasma using LLE
This protocol is based on the method described by Jing et al. (2012).[6]
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., Diazepam).
-
Vortex for 30 seconds.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
-
Protocol 2: this compound Extraction from Whole Blood using LLE
This protocol is adapted from the method described by de Souza et al. (2015).[1]
-
Sample Preparation:
-
Pipette 200 µL of whole blood into a microcentrifuge tube.
-
Add the internal standard (e.g., this compound-d3).
-
-
Liquid-Liquid Extraction:
-
Add 1.5 mL of a suitable organic solvent mixture.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube.
-
Evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Analysis:
-
Inject into the LC-MS/MS system.
-
Visualizations
Caption: Workflow for this compound extraction from plasma using Liquid-Liquid Extraction (LLE).
Caption: Troubleshooting logic for addressing peak tailing in this compound analysis.
References
- 1. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of indapamide, perindopril and perindoprilat in human plasma or whole blood by UPLC-MS/MS and its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Indapamide in human plasma by liquid chromatography tandem mass spectrum and study on its bioequivalence [manu41.magtech.com.cn]
Addressing batch-to-batch variability of synthetic Diapamide
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning batch-to-batch variability of synthetic Diapamide. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the dissolution rate and bioavailability between different batches of our synthetic this compound. What are the potential root causes?
A1: Batch-to-batch variability in the dissolution rate and bioavailability of synthetic this compound can stem from several factors related to its physicochemical properties. The most common causes include:
-
Polymorphism: this compound can exist in different crystalline forms (polymorphs) or as amorphous material.[1][2] Each form possesses unique solubility and dissolution characteristics, which directly impact bioavailability. A shift in the polymorphic form between batches can lead to inconsistent performance.
-
Particle Size Distribution: Variations in the crystallization process can lead to differences in particle size and surface area between batches. Smaller particles generally have a larger surface area, leading to faster dissolution.
-
Impurity Profile: The presence and concentration of impurities or residual solvents can alter the physicochemical properties of the Active Pharmaceutical Ingredient (API), potentially affecting its solubility and stability.[3][4]
-
Degradation Products: this compound can degrade under certain conditions, such as exposure to light, high humidity, or extreme pH.[5][6] The presence of degradation products can impact the purity and performance of the API.
Q2: Our latest batch of synthetic this compound shows a different impurity profile in our HPLC analysis compared to previous batches. How can we identify these new impurities?
A2: Identifying unknown impurities is crucial for maintaining quality and regulatory compliance.[4] A combination of analytical techniques is typically employed:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful tool for separating impurities and determining their molecular weights.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the isolated impurities, helping to elucidate their chemical structure.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to identify functional groups present in the impurity, providing additional structural clues.[5]
For a comprehensive list of known this compound (Indapamide) impurities, you can refer to pharmacopeial standards and specialized suppliers.[8][]
Q3: We suspect that the variability in our synthesis is due to the raw materials. What steps can we take to ensure consistency?
A3: Raw material characterization is a critical component in managing batch-to-batch variability.[10] Implementing a robust raw material qualification program is essential. Key steps include:
-
Standardize Specifications: Establish clear and comprehensive specifications for all starting materials and reagents.
-
Vendor Qualification: Qualify and regularly audit your suppliers to ensure they meet your quality standards.
-
Incoming Material Testing: Perform identity, purity, and any other critical quality attribute testing on each incoming batch of raw materials.
-
Characterize Raw Materials: Understand the impact of raw material properties on the final product to set appropriate specifications.[10]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving batch-to-batch variability issues with synthetic this compound.
Problem: Inconsistent Analytical Results (e.g., HPLC purity, dissolution profile)
| Potential Cause | Troubleshooting Steps | Recommended Analytical Techniques |
| Polymorphic Variation | 1. Analyze multiple batches for their crystalline form. 2. Review and control the crystallization process parameters (solvent, temperature, agitation). 3. If different polymorphs are identified, assess their impact on product performance.[2] | - X-Ray Powder Diffraction (XRPD)[1] - Differential Scanning Calorimetry (DSC)[1] - Diffuse Reflectance Infrared Fourier Transform (DRIFT) Spectroscopy[1] |
| Inconsistent Particle Size | 1. Measure the particle size distribution of different batches. 2. Optimize the milling or crystallization process to achieve a consistent particle size. | - Laser Diffraction - Sieving Analysis |
| Variable Impurity Profile | 1. Identify and quantify impurities in each batch. 2. Trace the source of impurities (raw materials, side reactions, degradation).[3] 3. Optimize the synthesis and purification steps to minimize impurity formation. | - HPLC-UV/PDA[11][12] - LC-MS for identification[5] - Gas Chromatography (GC) for residual solvents |
| API Degradation | 1. Conduct forced degradation studies to identify potential degradation products and pathways.[6] 2. Review storage and handling conditions to ensure stability.[13] 3. Implement appropriate packaging to protect from light and moisture. | - Stability-Indicating HPLC Method[6] - LC-MS to identify degradation products[5] |
| Operator or Equipment Variation | 1. Standardize operator procedures across all shifts.[14] 2. Ensure equipment is properly calibrated and maintained. 3. Implement process analytical technology (PAT) for real-time monitoring.[15] | - Process Monitoring Data Analysis - Statistical Process Control (SPC) Charts[15] |
Experimental Protocols
Protocol 1: Polymorph Screening using X-Ray Powder Diffraction (XRPD)
Objective: To identify the crystalline form of different batches of synthetic this compound.
Methodology:
-
Sample Preparation: Gently grind a small amount (10-20 mg) of the this compound sample to a fine powder using an agate mortar and pestle.
-
Sample Mounting: Pack the powdered sample into a standard XRPD sample holder, ensuring a flat and even surface.
-
Instrument Setup:
-
X-ray source: Cu Kα radiation (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan range (2θ): 5° to 40°
-
Scan speed: 2°/min
-
-
Data Acquisition: Run the XRPD scan and collect the diffraction pattern.
-
Data Analysis: Compare the resulting diffractograms of different batches. Significant differences in peak positions and relative intensities indicate the presence of different polymorphs.
Protocol 2: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Objective: To separate, identify, and quantify impurities in synthetic this compound.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3.0) is commonly used.[11] A typical gradient might start with a lower concentration of acetonitrile and ramp up to elute more non-polar impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C[11]
-
Detection Wavelength: 240 nm[11]
-
Injection Volume: 20 µL[11]
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., ethanol (B145695) or mobile phase).[11]
-
Prepare a series of calibration standards by diluting the stock solution.
-
If available, prepare standard solutions of known impurities.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound batch sample in the same solvent as the standards.
-
-
Analysis:
-
Inject the blank (solvent), standard solutions, and sample solutions into the HPLC system.
-
Identify impurity peaks by comparing their retention times with those of known impurity standards or by using a mass spectrometer (LC-MS).
-
Quantify the impurities using the calibration curve generated from the reference standard.
-
Visualizations
Caption: A workflow for troubleshooting batch-to-batch variability.
Caption: Factors influencing this compound performance.
References
- 1. Solid state investigation and characterization of the polymorphic and pseudopolymorphic forms of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Polymorphism: The Phenomenon Affecting the Performance of Drugs | Semantic Scholar [semanticscholar.org]
- 3. Managing the complexities of synthetic API production in 30 steps [pharmaceutical-technology.com]
- 4. veeprho.com [veeprho.com]
- 5. Chemical stability and interactions in a new antihypertensive mixture containing indapamide and dihydralazine using FT-IR, HPLC and LC-MS methods - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06707D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 10. zaether.com [zaether.com]
- 11. wujns.edpsciences.org [wujns.edpsciences.org]
- 12. researchgate.net [researchgate.net]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. scimed.co.uk [scimed.co.uk]
- 15. blog.minitab.com [blog.minitab.com]
Validation & Comparative
A Comparative Analysis of Diapamide and Hydrochlorothiazide in the Management of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and mechanisms of action of two widely prescribed diuretics for the treatment of hypertension: Diapamide (indapamide) and hydrochlorothiazide (B1673439). The information presented herein is curated from a range of clinical trials and pharmacological studies to support research and development in the cardiovascular field.
Executive Summary
This compound, a thiazide-like diuretic, and hydrochlorothiazide, a thiazide diuretic, are both effective in lowering blood pressure. However, emerging evidence suggests that this compound may offer a more potent antihypertensive effect at commonly prescribed doses.[1][2] The primary distinction in their mechanism of action lies in this compound's dual effect: a diuretic action at the renal level and a direct vasodilatory effect on blood vessels.[3][4] Hydrochlorothiazide's primary antihypertensive effect is attributed to its diuretic and natriuretic actions.[5][6] This guide will delve into the comparative efficacy, mechanisms of action, and key experimental findings related to both compounds.
Comparative Efficacy: A Quantitative Overview
Multiple clinical studies have been conducted to compare the antihypertensive efficacy of this compound and hydrochlorothiazide. The following tables summarize key quantitative data from these trials.
Table 1: Comparative Reduction in Blood Pressure
| Study Design | Drug & Dosage | Mean Systolic Blood Pressure (SBP) Reduction (mmHg) | Mean Diastolic Blood Pressure (DBP) Reduction (mmHg) | Reference |
| Randomized, Double-Blind, Crossover | Indapamide (B195227) 2.5 mg/day | 13 | 8 | [7] |
| Hydrochlorothiazide 50 mg/day | 13 | 7 | [7] | |
| Meta-analysis of 14 Randomized Trials | Indapamide vs. Hydrochlorothiazide | -5.1 (95% CI, -8.7 to -1.6) greater reduction with Indapamide | Not specified | [1] |
| Randomized, Double-Blind, Controlled | Indapamide SR 1.5 mg/day | -22.7 | -11.8 | [8] |
| Hydrochlorothiazide 25 mg/day | -19.4 | -10.8 | [8] | |
| Prospective, Randomized | Indapamide 2.5 mg/day | Profound and sustained reduction (Daytime SBP: 155 ± 15 to 134 ± 18) | Profound and sustained reduction (Daytime DBP: 98 ± 6 to 87 ± 10) | [9] |
| Hydrochlorothiazide 12.5 mg/day | Modest reduction (Daytime SBP: 151 ± 14 to 144 ± 16) | Modest reduction (Daytime DBP: 98 ± 5 to 93 ± 10) | [9] | |
| Double-Blind, 40-week study | Indapamide 2.5 mg/day | Not specified | 15 | [10] |
| Indapamide 5 mg/day | Not specified | 16 | [10] | |
| Hydrochlorothiazide 50 mg/day | Not specified | 15 | [10] |
Table 2: Comparative Metabolic Effects
| Study | Drug & Dosage | Change in Serum Potassium | Change in Serum Uric Acid | Change in Total Cholesterol | Reference |
| Randomized, Double-Blind, Crossover | Indapamide 2.5 mg/day | -14.3% | +26.7% | +11.7% | [7] |
| Hydrochlorothiazide 50 mg/day | -13.7% | +25.7% | +11.1% | [7] | |
| Randomized Double-Blind | Indapamide 2.5 mg/day | Significant reduction (no significant difference vs HCTZ) | Not specified | No significant change | [11] |
| Hydrochlorothiazide 25 mg/day | Significant reduction (no significant difference vs Indapamide) | Not specified | No significant change | [11] |
Mechanisms of Action
The antihypertensive effects of this compound and hydrochlorothiazide are achieved through distinct, albeit related, mechanisms.
Hydrochlorothiazide: The Thiazide Diuretic Pathway
Hydrochlorothiazide is a thiazide diuretic that primarily acts on the kidneys.[5][6] Its main mechanism involves the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron.[12] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of these electrolytes and, consequently, water.[6][12] The resulting diuresis reduces plasma volume, cardiac output, and ultimately, blood pressure.[12] While the long-term blood pressure-lowering effect is also attributed to a reduction in peripheral vascular resistance, the precise mechanism for this vasodilation is not fully understood.[5][12]
Caption: Mechanism of action for Hydrochlorothiazide.
This compound (Indapamide): A Dual-Action Approach
This compound is classified as a thiazide-like diuretic, but it exhibits a dual mechanism of action that contributes to its antihypertensive efficacy.[3][4] Similar to hydrochlorothiazide, it inhibits the Na+/Cl- symporter in the distal convoluted tubule, leading to diuresis.[13] However, this compound also has a direct vascular effect, causing vasodilation by modulating calcium ion channels in vascular smooth muscle cells.[13][14] This direct action on blood vessels contributes to a reduction in total peripheral resistance, independent of its diuretic effect.[15][16]
Caption: Dual mechanism of action for this compound.
Experimental Protocols: A Methodological Overview
The comparative studies cited in this guide have predominantly employed randomized, double-blind, controlled trial designs. A generalized workflow for such a clinical trial is outlined below.
Generalized Experimental Workflow for Comparative Efficacy Trials
-
Patient Recruitment: A cohort of patients with mild to moderate essential hypertension is recruited based on specific inclusion and exclusion criteria.
-
Washout Period: Participants undergo a washout period where all previous antihypertensive medications are discontinued (B1498344) to establish a baseline blood pressure.
-
Placebo Run-in: A single-blind placebo run-in phase is often initiated to ensure patient compliance and stabilize baseline blood pressure readings.
-
Randomization: Patients are randomly assigned to receive either this compound or hydrochlorothiazide in a double-blind manner.
-
Treatment Period: The assigned treatment is administered for a predefined duration (e.g., 12 weeks to 40 weeks).
-
Data Collection: Blood pressure, heart rate, and relevant biochemical parameters (e.g., serum electrolytes, uric acid, lipids) are monitored at regular intervals.
-
Crossover (in crossover designs): After a second washout period, patients are switched to the alternate treatment for the same duration.
-
Data Analysis: Statistical analysis is performed to compare the changes in blood pressure and other parameters between the two treatment groups.
Caption: Generalized clinical trial workflow.
Conclusion
Both this compound and hydrochlorothiazide are effective antihypertensive agents. However, the available evidence suggests that this compound may offer a more potent blood pressure-lowering effect.[1][2] This enhanced efficacy is likely attributable to its dual mechanism of action, which combines diuretic effects with direct vasodilation.[3][4] While both drugs can cause similar metabolic disturbances, such as hypokalemia and hyperuricemia, the clinical significance of these effects should be considered in the context of individual patient profiles.[7] Further research is warranted to fully elucidate the long-term comparative benefits and risks of these two important therapeutic agents.
References
- 1. ahajournals.org [ahajournals.org]
- 2. hcplive.com [hcplive.com]
- 3. An overview of the pharmacology and clinical efficacy of indapamide sustained release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of 10 years of experience with indapamide as an antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hydrochlorothiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Comparative trial of indapamide and hydrochlorothiazide in essential hypertension, with forearm plethysmography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of indapamide SR 1.5 mg with both amlodipine 5 mg and hydrochlorothiazide 25 mg in elderly hypertensive patients: a randomized double-blind controlled study | Scilit [scilit.com]
- 9. Comparison of indapamide and low-dose hydrochlorothiazide monotherapy in black patients with mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical efficacy and safety of indapamide in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Hydrochlorothiazide? [synapse.patsnap.com]
- 13. What is the mechanism of Indapamide? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. The possible mode of action of indapamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Diuretic and cardiovascular effects of indapamide in hypertensive subjects: a dose-response curve - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vivo Validation of Diapamide's Antihypertensive Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vivo antihypertensive effects of Diapamide (Indapamide) with other thiazide-like diuretics, namely Chlorthalidone, and the thiazide-type diuretic, Hydrochlorothiazide (B1673439). The information presented is collated from a range of preclinical and clinical studies to assist researchers in understanding the comparative efficacy and mechanisms of action of these compounds.
Comparative Analysis of Antihypertensive Efficacy
The antihypertensive efficacy of this compound and its comparators has been evaluated in various in-vivo models, including spontaneously hypertensive rats (SHR) and deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rats, as well as in clinical trials.
A meta-analysis of 14 randomized trials involving 883 patients demonstrated that both Indapamide (B195227) and Chlorthalidone are more potent in lowering systolic blood pressure than Hydrochlorothiazide.[1] Specifically, Indapamide was found to lower systolic blood pressure by an additional 5.1 mmHg compared to Hydrochlorothiazide.[1] Another meta-analysis of twelve trials also concluded that thiazide-like diuretics, such as Indapamide and Chlorthalidone, are superior to thiazide-type diuretics in reducing both systolic and diastolic blood pressure.[2]
In a study on adult spontaneously hypertensive rats (SHR), a 12-week treatment with Indapamide at a dose of 1 mg/kg per day resulted in a significant reduction in systolic blood pressure to 185 ± 5 mmHg, compared to 208 ± 5 mmHg in the untreated control group.[3] Another study in DOCA-saline hypertensive rats showed that single oral doses of Indapamide (1 mg to 100 mg/kg) lowered systolic blood pressure by 10 to 35 mmHg for up to 96 hours.[4]
The following tables summarize the quantitative data on the blood pressure-lowering effects of this compound and its comparators from various studies.
Table 1: Comparative Efficacy in Lowering Systolic Blood Pressure (SBP) in Human Clinical Trials (Meta-Analysis Data)
| Drug | Comparator | Mean SBP Reduction (mmHg) | Statistical Significance |
| Indapamide | Hydrochlorothiazide | -5.1 | P=0.004 |
| Chlorthalidone | Hydrochlorothiazide | -3.6 | P=0.052 |
Data from a meta-analysis of 14 randomized trials.[1]
Table 2: Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
| Treatment (12 weeks) | Dose (mg/kg/day) | Mean Systolic Blood Pressure (mmHg) |
| Untreated Control | - | 208 ± 5 |
| Indapamide | 1 | 185 ± 5 |
| Perindopril (B612348) | 1 | 150 ± 3 |
| Indapamide + Perindopril | 1 | 123 ± 7 |
Data from a study in adult spontaneously hypertensive rats.[3]
Table 3: Dose-Response of Indapamide in Hypertensive Patients
| Daily Dose of Indapamide | Duration | Mean Decrease in Diastolic Blood Pressure (mmHg) |
| 1 mg | 4 weeks | Dose-related decreases observed |
| 2.5 mg | 4 weeks | Dose-related decreases observed |
| 5.0 mg | 4 weeks | Dose-related decreases observed |
Data from a dose-response study in 15 hypertensive patients.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for inducing hypertension in animal models used for evaluating antihypertensive drugs.
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model
This model is characterized by low-renin hypertension, mimicking certain forms of human hypertension.
-
Animal Model: Male Wistar rats (8-9 weeks old, weighing 300-330g).[6]
-
Surgical Procedure:
-
Anesthetize the rats (e.g., with an intraperitoneal injection of tiletamine (B1682376) and zolazepam, and xylazine).[6]
-
Perform a left uninephrectomy through a lateral abdominal incision.[6]
-
Implant a silicone pellet containing DOCA (e.g., 25 mg released over 21 days) subcutaneously on the back of the neck.[7]
-
-
Induction of Hypertension:
-
Drug Administration:
-
Once hypertension is established, randomly assign animals to treatment groups (e.g., vehicle control, this compound, comparator drugs).
-
Administer drugs via the desired route (e.g., oral gavage) for the specified duration.
-
-
Data Collection:
-
Continue to monitor blood pressure and heart rate throughout the treatment period.
-
Spontaneously Hypertensive Rat (SHR) Model
The SHR is a genetic model of essential hypertension and is widely used for preclinical evaluation of antihypertensive agents.
-
Animal Model: Adult male spontaneously hypertensive rats (SHR).[3]
-
Acclimatization: Allow rats to acclimate to the housing conditions for a specified period before the experiment.
-
Baseline Measurements: Measure baseline systolic blood pressure using a tail-cuff method before initiating treatment.
-
Drug Administration:
-
Blood Pressure Monitoring:
-
Measure systolic blood pressure at regular intervals throughout the study.
-
-
Terminal Procedures:
-
At the end of the treatment period, animals may be euthanized for tissue collection and further analysis (e.g., assessment of cardiac hypertrophy and vascular remodeling).[3]
-
Signaling Pathways and Mechanism of Action
This compound exerts its antihypertensive effects through a dual mechanism of action: a diuretic effect on the kidneys and a direct vasodilatory effect on blood vessels.[9]
Renal Mechanism: Inhibition of the Na+-Cl- Cotransporter (NCC)
In the distal convoluted tubule of the kidney, this compound inhibits the sodium-chloride cotransporter (NCC), leading to increased excretion of sodium and water, which contributes to a reduction in blood volume and blood pressure.[9]
References
- 1. Head-to-head comparisons of hydrochlorothiazide with indapamide and chlorthalidone: antihypertensive and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of thiazide‐like diuretics versus thiazide‐type diuretics: a meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fixed-dose combination of perindopril with indapamide in spontaneously hypertensive rats: haemodynamic, biological and structural effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cardiovascular effects of indapamide in hypertensive patients with or without renal failure. A dose-response curve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. omicsonline.org [omicsonline.org]
- 9. What is the mechanism of Indapamide? [synapse.patsnap.com]
Cross-Validating Diapamide's Mechanism of Action with CRISPR-Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CRISPR-Cas9 technology with other established methods for validating the mechanism of action of Diapamide, a thiazide-like diuretic and antihypertensive agent. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a clear understanding of the advantages and applications of each technique in drug discovery and development.
Unraveling the Dual Mechanism of this compound
This compound, also known as Indapamide (B195227), exerts its therapeutic effects through a dual mechanism of action. Primarily, it acts as a diuretic by inhibiting the sodium-chloride (Na+/Cl-) cotransporter (NCC), encoded by the SLC12A3 gene, in the distal convoluted tubule of the kidney. This inhibition leads to increased excretion of sodium and water, thereby reducing blood volume and lowering blood pressure.[1][2] Secondly, this compound is proposed to have a direct vasodilatory effect on vascular smooth muscle, potentially through the blockade of L-type calcium channels, which contributes to the reduction of peripheral vascular resistance.[1][3][4] The precise molecular interactions and the relative contribution of each mechanism to the overall antihypertensive effect are areas of ongoing research, making robust target validation crucial.
Comparing Target Validation Methodologies
The validation of a drug's mechanism of action is a critical step in the drug development pipeline. Several techniques are available, each with its own set of strengths and limitations. Here, we compare CRISPR-Cas9 with traditional methods like RNA interference (RNAi) and the use of chemical probes.
| Feature | CRISPR-Cas9 | RNA Interference (siRNA/shRNA) | Chemical Probes/Inhibitors |
| Mechanism | Gene knockout at the DNA level, leading to permanent loss of protein expression. | Post-transcriptional gene silencing by degrading target mRNA, leading to transient protein knockdown. | Direct binding to and inhibition of the target protein's activity. |
| Specificity | High, guided by a specific single-guide RNA (sgRNA). Off-target effects are a consideration but can be minimized through careful sgRNA design. | Moderate to high. Off-target effects due to partial sequence complementarity are a significant concern.[5] | Varies greatly depending on the probe's selectivity. Off-target binding is common. |
| Efficiency | High, can achieve complete and permanent gene knockout (>90% in many cell lines).[6] | Variable knockdown efficiency (typically 70-90%), often incomplete protein depletion.[7] | Dependent on the inhibitor's potency and cell permeability. |
| Permanence | Permanent and heritable modification of the genome. | Transient effect; protein expression recovers as the siRNA/shRNA is degraded or diluted. | Reversible upon removal of the compound (for most inhibitors). |
| Phenotypic Readout | Clear phenotype resulting from complete loss of protein function. | Phenotype may be less clear due to incomplete knockdown. | Can be confounded by off-target effects of the chemical probe. |
| Ease of Use | Moderately complex, requires vector design, transfection, and clonal selection. | Relatively easy and rapid for transient knockdown experiments. | Simple to apply to cell cultures or in vivo models. |
Experimental Protocol: CRISPR-Cas9 Knockout of SLC12A3 in a Human Kidney Cell Line
This protocol outlines the steps for generating a stable SLC12A3 knockout cell line using CRISPR-Cas9 to validate its role as the primary target of this compound.
Cell Line: Human embryonic kidney cells (HEK293T) or a more physiologically relevant renal cell line (e.g., mpkDCT).
Materials:
-
pSpCas9(BB)-2A-Puro (PX459) V2.0 vector (Addgene)
-
SLC12A3-targeting sgRNA sequences (designed using a reputable online tool)
-
Lipofectamine 3000 Transfection Reagent
-
DNA extraction kit
-
PCR reagents
-
T7 Endonuclease I assay kit
-
Antibodies for Western blotting (anti-NCC and loading control)
Methodology:
-
sgRNA Design and Cloning:
-
Design two to three sgRNAs targeting an early exon of the SLC12A3 gene to maximize the likelihood of a frameshift mutation.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into the BbsI-digested PX459 vector.
-
Verify the correct insertion by Sanger sequencing.
-
-
Transfection:
-
Seed HEK293T cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the PX459-SLC12A3-sgRNA plasmid using Lipofectamine 3000 according to the manufacturer's protocol.
-
Include a non-targeting sgRNA control.
-
-
Puromycin Selection:
-
48 hours post-transfection, add puromycin to the culture medium at a pre-determined optimal concentration to select for successfully transfected cells.
-
Maintain selection for 3-5 days until non-transfected control cells are eliminated.
-
-
Generation of Clonal Cell Lines:
-
After selection, perform limiting dilution or use fluorescence-activated cell sorting (FACS) to isolate single cells into 96-well plates.
-
Expand the single-cell clones.
-
-
Validation of Gene Editing:
-
T7 Endonuclease I Assay: Extract genomic DNA from expanded clones. PCR amplify the targeted region of the SLC12A3 gene. Denature and re-anneal the PCR products to form heteroduplexes. Treat with T7 Endonuclease I, which cleaves mismatched DNA. Analyze the products by gel electrophoresis. The presence of cleaved fragments indicates successful editing.
-
Sanger Sequencing: Sequence the PCR products from the T7-positive clones to confirm the presence of insertions or deletions (indels) at the target site.
-
-
Confirmation of Protein Knockout:
-
Perform Western blotting on cell lysates from validated knockout clones using an anti-NCC antibody to confirm the absence of the NCC protein.
-
-
Phenotypic Assay:
-
Measure the effect of this compound on Na+ influx in the wild-type and SLC12A3 knockout cell lines. A significant reduction or absence of this compound's effect in the knockout cells would validate NCC as its functional target.
-
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound, the experimental workflow for CRISPR-Cas9 validation, and a comparison of different target validation methods.
References
- 1. What is the mechanism of Indapamide? [synapse.patsnap.com]
- 2. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indapamide-induced inhibition of calcium movement in smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of indapamide on Ca2+ entry into vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CRISPR vs RNAi: Why CRISPR Is the Superior Tool for Modern Genetic Research | Ubigene [ubigene.us]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. scienceopen.com [scienceopen.com]
A Comparative Analysis of the Diuretic Potency of Diapamide and Loop Diuretics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the diuretic potency of Diapamide (indapamide), a thiazide-like diuretic, and commonly prescribed loop diuretics such as furosemide (B1674285), bumetanide, and torsemide. This document synthesizes available preclinical and clinical data to offer an objective overview of their relative efficacy in promoting diuresis and natriuresis.
Executive Summary
This compound exerts its diuretic effect through the inhibition of the Na+/Cl- symporter in the distal convoluted tubule of the nephron. In contrast, loop diuretics act on the Na+/K+/2Cl- symporter in the thick ascending limb of the Loop of Henle. This fundamental difference in the site of action within the nephron underpins the observed variations in their diuretic profiles. Preclinical and clinical studies indicate that while loop diuretics generally induce a more potent and rapid diuresis, this compound demonstrates a sustained natriuretic effect. The choice between these diuretic classes is often guided by the specific clinical indication, the required onset and duration of action, and the patient's renal function.
Data Presentation: Quantitative Comparison of Diuretic Potency
The following tables summarize the available quantitative data from preclinical and clinical studies, comparing the effects of this compound and loop diuretics on key diuretic parameters. It is important to note that the data are collated from different studies with varying experimental designs, and direct head-to-head comparisons across all agents in a single study are limited.
Table 1: Preclinical Comparison of Diuretic Effects in Rats
| Diuretic Agent | Dose (mg/kg, p.o.) | Urine Volume (ml/5h) | Urinary Na+ Excretion (mEq/l) | Urinary K+ Excretion (mEq/l) | Urinary Cl- Excretion (mEq/l) | Study Animal |
| Indapamide (B195227) | 0.1 | Increased | Increased | Increased | - | Normal Rats[1] |
| 1.0 | Increased | Increased | Increased | - | Normal Rats[1] | |
| 10 | Increased | Increased | Increased | - | Normal Rats[1] | |
| 30 | Increased | Increased | Increased | - | Normal Rats[1] | |
| Furosemide | 20 | ~9.65 ml/100g over 2h | Significantly Increased | Significantly Increased | Significantly Increased | Sprague-Dawley and Wistar Rats[2] |
| Trichlormethiazide (Thiazide Diuretic) | - | More potent diuretic action at lower doses than indapamide | - | - | - | Normal Rats[1] |
Note: The data for indapamide and furosemide are from different studies and are not a direct head-to-head comparison in the same experimental setup. The indapamide study showed a dose-dependent increase but did not provide specific mean values for comparison.
Table 2: Preclinical Comparison of Natriuretic Effects in Dogs
| Diuretic Agent | Dose (mg/kg, i.v.) | Change in Sodium Excretion |
| Indapamide | 0.3 | Progressive Increase |
| 1.0 | Progressive Increase | |
| 3.0 | Progressive Increase | |
| Furosemide | 0.1 (per day, p.o.) | No significant antihypertensive effect compared to indapamide; direct diuretic comparison not provided. |
Source: Adapted from a study in dogs made hypertensive with salt and DOCA.[3]
Table 3: Clinical Comparison of Antihypertensive and Electrolyte Effects
| Diuretic Agent | Daily Dose | Effect on Serum Potassium | Study Population |
| Indapamide | 2.5 mg | Significantly lower than torsemide | Patients with essential hypertension[4][5] |
| Torsemide | 2.5 mg | - | Patients with essential hypertension[4][5] |
Table 4: Clinical Efficacy of Indapamide in Combination with Furosemide
| Parameter | Furosemide Alone (40-120 mg/day) | Furosemide + Indapamide (2 mg/day) | % Change |
| Urinary Na+ Excretion (mEq/day) | 83.7 ± 82.2 | 140.7 ± 33.8 | +68.1% |
| Urine Volume (ml/day) | 1070 ± 230 | 1359 ± 296 | +27.0% |
Source: Data from a study in patients with massive edema unresponsive to furosemide alone.[6][7]
Experimental Protocols
Assessment of Diuretic Activity in Rats
A standardized method for evaluating the diuretic properties of test compounds is outlined below, based on established preclinical protocols.[8]
-
Animals: Male Wistar or Sprague-Dawley rats weighing between 150-200g are used. The animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.9% saline).
-
Group 2: Positive control (e.g., Furosemide at a standard dose).
-
Group 3: this compound (Indapamide) at various dose levels.
-
Group 4: Other loop diuretics (e.g., bumetanide, torsemide) at various dose levels.
-
-
Procedure:
-
Fasting: Animals are fasted overnight (approximately 18 hours) with free access to water.
-
Hydration: To ensure a measurable urine output, a preload of normal saline (e.g., 25 ml/kg body weight) is administered orally.
-
Drug Administration: The test compounds, positive control, or vehicle are administered orally or via the desired route.
-
Urine Collection: Each animal is placed in an individual metabolic cage that allows for the separation and collection of urine and feces. Urine is collected at specified time intervals (e.g., hourly for the first 6 hours and then a cumulative collection at 24 hours).
-
-
Analysis:
-
The total volume of urine is recorded for each animal at each time point.
-
The concentration of electrolytes (Na+, K+, Cl-) in the collected urine is determined using a flame photometer or ion-selective electrodes.
-
The diuretic activity is calculated as the total urine output per 100g of body weight.
-
Natriuretic, kaliuretic, and chloruretic activities are calculated as the total excretion of each electrolyte.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the different treatment groups.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in the renal tubule.
Caption: A typical experimental workflow for comparing diuretic potency.
References
- 1. [Antihypertensive and diuretic effects of indapamide in normotensive and hypertensive rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effect of indapamide on volume-dependent hypertension, renal haemodynamics, solute excretion and proximal nephron fractional reabsorption in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study on the antihypertensive efficacy of torasemide and indapamide in patients with essential hypertension. | Semantic Scholar [semanticscholar.org]
- 5. Comparative study on the antihypertensive efficacy of torasemide and indapamide in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Na+-excreting efficacy of indapamide in combination with furosemide in massive edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Head-to-Head Comparison: Diapamide (Indapamide) and its Impact on Renal Function
For the purposes of this guide, "Diapamide" is interpreted as Indapamide (B195227), a widely used thiazide-like diuretic. Extensive searches did not yield a distinct therapeutic agent named "this compound" in the context of renal function.
This guide provides a comprehensive comparison of indapamide's effects on renal function, drawing on available experimental data and clinical trials. The comparison is primarily framed against hydrochlorothiazide (B1673439), a conventional thiazide diuretic, to offer a clear perspective on indapamide's unique renal properties.
Data Presentation: Indapamide vs. Hydrochlorothiazide on Renal Parameters
| Parameter | Indapamide | Hydrochlorothiazide | Key Findings & Citations |
| Creatinine (B1669602) Clearance | Associated with a 28.5 +/- 4.4% increase in patients with impaired renal function over 2 years. | Associated with a 17.4 +/- 3.0% decrease in patients with impaired renal function over 2 years. | Indapamide therapy was linked to an improvement in creatinine clearance, while hydrochlorothiazide was associated with a decline in the same patient population.[1][2] |
| Glomerular Filtration Rate (GFR) | Little to no adverse effect on GFR in hypertensive patients, including those with normal and impaired renal function.[3] | Thiazide diuretics are generally considered less effective when creatinine clearance is less than 30 mL/min. | Indapamide maintains its efficacy even in patients with some degree of renal impairment.[3][4] |
| Renal Blood Flow | No adverse effect on renal plasma flow.[3] | Thiazide diuretics can sometimes reduce renal blood flow. | Indapamide appears to have a neutral or even favorable effect on renal hemodynamics. |
| Renal Tubular Injury (Urinary NGAL) | Showed a more significant decrease in urinary neutrophil gelatinase-associated lipocalin (NGAL), a marker of tubular injury. | Showed a less significant decrease in urinary NGAL compared to indapamide. | In combination with losartan (B1675146), indapamide was superior in improving renal tubular injury.[5] |
| Renal Hemodynamics (Renal Resistive Index - RRI) | Demonstrated a more significant decrease in RRI, indicating improved renal hemodynamics. | Showed a less significant decrease in RRI compared to indapamide. | Indapamide, in combination with losartan, led to greater improvements in renal hemodynamics.[5] |
| Albuminuria | A fixed combination of perindopril (B612348) and indapamide has been shown to reduce the risk of new or worsening nephropathy, including the development of macroalbuminuria.[6] | While effective in blood pressure control, the specific impact on albuminuria in comparative studies with indapamide is less pronounced. | The combination therapy including indapamide has demonstrated significant renal-protective effects in patients with type 2 diabetes. |
Experimental Protocols
Detailed methodologies from key comparative studies are outlined below to provide a deeper understanding of the evidence.
1. Long-term Effects on Creatinine Clearance in Patients with Impaired Renal Function and Hypertension
-
Study Design: A long-term, randomized, comparative clinical trial.[2]
-
Participants: Patients with impaired renal function (creatinine clearance between 30 and 90 mL/min/1.73 m2) and moderate hypertension.
-
Intervention: Patients were randomly assigned to receive either indapamide or hydrochlorothiazide for a duration of 2 years.[1][2]
-
Primary Outcome: The primary endpoint was the change in creatinine clearance from baseline to the end of the study period.
-
Data Collection: Blood pressure and renal function parameters, including serum creatinine and creatinine clearance, were monitored at regular intervals throughout the study.
2. Comparison of Effects on Renal Injury and Hemodynamics in Hypertensive Patients
-
Study Design: A prospective, randomized, open-label clinical trial.[5]
-
Participants: Hypertensive patients inadequately controlled with losartan 50 mg per day.
-
Intervention: Patients were randomized to receive either hydrochlorothiazide 12.5 mg per day or indapamide (sustained release) 1.5 mg per day in combination with losartan 50 mg per day for 24 weeks.
-
Primary Outcome: Comparison of the changes in urinary albumin-to-creatinine ratio (ACR), urinary neutrophil gelatinase-associated lipocalin (NGAL), and renal resistive index (RRI) between the two groups.
-
Data Collection: Office blood pressure, urinary ACR, urinary NGAL, and RRI were measured at baseline and at the 24-week follow-up.
Signaling Pathways and Mechanisms of Action
Indapamide exhibits a dual mechanism of action that contributes to its effects on blood pressure and renal function. This involves both a diuretic effect at the renal tubules and a direct vascular effect.
Caption: Mechanism of action of Indapamide on renal and vascular tissues.
Experimental Workflow for Assessing Renal Function in Clinical Trials
The following diagram illustrates a typical workflow for evaluating the effects of a drug like indapamide on renal function in a clinical trial setting.
References
- 1. The possible mode of action of indapamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indapamide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. What is the mechanism of Indapamide? [synapse.patsnap.com]
- 4. Clinical efficacy, safety, and pharmacokinetics of indapamide in renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of the pharmacology and clinical efficacy of indapamide sustained release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Antihypertensive action of indapamide in hypertension of chronic renal failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Validation of a Novel Anti-Diapamide (Indapamide) Antibody
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a newly developed antibody for the detection of Diapamide, a thiazide-like diuretic and antihypertensive agent, more commonly known as Indapamide (B195227). As no commercially available antibody against Indapamide has been identified, this document focuses on the rigorous validation of the new antibody, presenting key experimental data to support its specificity, sensitivity, and suitability for various research applications.
Introduction to this compound (Indapamide)
Indapamide is a widely prescribed medication for the treatment of hypertension and edema.[1][2][3][4][5] Its primary mechanism of action involves the inhibition of the Na+-Cl- symporter in the distal convoluted tubules of the kidney, leading to increased excretion of sodium, chloride, and water.[6] This diuretic effect, combined with a direct vasodilatory action, contributes to its blood pressure-lowering properties.[7] The ability to accurately detect and quantify Indapamide in biological samples is crucial for pharmacokinetic studies, drug monitoring, and related research.
Performance Characteristics of the New Anti-Diapamide Antibody
The novel anti-Diapamide antibody has been developed to provide a reliable tool for the detection and quantification of Indapamide. This guide outlines the experimental validation of its performance.
Table 1: Summary of Antibody Performance Data
| Parameter | Result | Method |
| Affinity (KD) | To be determined | Surface Plasmon Resonance (SPR) |
| Specificity | High | Competitive ELISA |
| Sensitivity (IC50) | To be determined | Competitive ELISA |
| Working Dilution | To be determined | Competitive ELISA |
Experimental Validation Protocols
To ensure the highest level of validation, a series of experiments are recommended. The following sections detail the methodologies for these key validation assays.
Competitive ELISA for Specificity and Sensitivity
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold-standard for quantifying small molecules like Indapamide. This assay determines the antibody's specificity by measuring its ability to bind to Indapamide in the presence of structurally similar molecules.
Experimental Protocol:
-
Coating: A microtiter plate is coated with a conjugate of Indapamide linked to a carrier protein (e.g., BSA or OVA).
-
Competition: The new anti-Diapamide antibody is pre-incubated with either standard solutions of Indapamide at various concentrations or with potentially cross-reacting compounds (e.g., other diuretics, related sulfonamides).
-
Incubation: The antibody-antigen mixture is added to the coated plate. Free antibody will bind to the immobilized Indapamide conjugate.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate to produce a colorimetric signal.
-
Analysis: The signal intensity is inversely proportional to the concentration of free Indapamide in the sample. The IC50 value (concentration of Indapamide that inhibits 50% of the antibody binding) is calculated to determine the assay's sensitivity.
Diagram 1: Competitive ELISA Workflow
Caption: Workflow for the competitive ELISA to determine antibody specificity and sensitivity.
Table 2: Cross-Reactivity Profile
| Compound | Structural Similarity to Indapamide | Cross-Reactivity (%) |
| Indapamide | - | 100 |
| Hydrochlorothiazide | Thiazide diuretic | To be determined |
| Chlorthalidone | Thiazide-like diuretic | To be determined |
| Furosemide | Loop diuretic | To be determined |
| Sulfanilamide | Sulfonamide base structure | To be determined |
Surface Plasmon Resonance (SPR) for Affinity Determination
SPR is a powerful technique for measuring the binding affinity (KD) between an antibody and its antigen in real-time.
Experimental Protocol:
-
Immobilization: The anti-Diapamide antibody is immobilized on a sensor chip.
-
Binding: Solutions of Indapamide at various concentrations are flowed over the chip surface.
-
Dissociation: A buffer is flowed over the chip to measure the dissociation of the antibody-antigen complex.
-
Analysis: The association and dissociation rates are measured to calculate the equilibrium dissociation constant (KD), a measure of binding affinity.
Diagram 2: SPR Experimental Workflow
Caption: Workflow for determining antibody affinity using Surface Plasmon Resonance.
Conclusion
The validation data presented in this guide will establish the new anti-Diapamide (Indapamide) antibody as a highly specific and sensitive tool for the detection and quantification of Indapamide. The detailed experimental protocols provide researchers with the necessary information to reproduce these validation experiments and to confidently incorporate this novel antibody into their research workflows. The absence of a commercially available alternative makes this thoroughly characterized antibody an invaluable resource for the scientific community.
References
- 1. IMPAD1 ELISA Kits [antibodies-online.com]
- 2. A review of 10 years of experience with indapamide as an antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-invasive cardiovascular assessment of indapamide in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and pharmacological properties of binding sites for the atypical thiazide diuretic, indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of antihypertensive treatment with indapamide in patients with noninsulin-dependent diabetes and persistent microalbuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunoassays | BioVendor Research and Diagnostics Products [biovendor.com]
Meta-Analysis of Indapamide for Hypertension: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of clinical research on Indapamide (B195227) for the treatment of hypertension. It objectively compares its performance with alternative antihypertensive agents, supported by experimental data from key clinical trials.
Comparative Efficacy and Safety of Antihypertensive Agents
The following tables summarize quantitative data from meta-analyses and major clinical trials, comparing Indapamide with other first-line antihypertensive drugs.
Table 1: Reduction in Systolic and Diastolic Blood Pressure
| Drug Class/Agent | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Comparator(s) | Key Findings & Citations |
| Indapamide | -10 to -22.2 | -5 to -11.4 | Placebo, HCTZ, Enalapril, Amlodipine, Candesartan | A meta-analysis showed Indapamide SR 1.5 mg to be highly effective in reducing SBP.[1] Another meta-analysis found Indapamide lowered SBP about 5.1 mmHg more than hydrochlorothiazide (B1673439) (HCTZ).[2][3] |
| Thiazide Diuretics (HCTZ) | -6 to -13 | -3 to -8 | Indapamide, Placebo | Generally less potent in SBP reduction compared to Indapamide at commonly prescribed doses.[2][3] |
| ACE Inhibitors (e.g., Enalapril, Perindopril) | Variable, often combined with diuretics | Variable | Indapamide, Placebo | In combination with Perindopril (B612348), Indapamide showed significant reductions in all-cause mortality and cardiovascular events.[4] One study found Indapamide reduced left ventricular mass index more than enalapril.[1] |
| Calcium Channel Blockers (e.g., Amlodipine) | Variable | Variable | Indapamide | One study in elderly patients with isolated systolic hypertension showed no significant difference in SBP reduction between Indapamide and Amlodipine.[1] |
Table 2: Cardiovascular Outcomes and Adverse Effects
| Drug Class/Agent | Key Cardiovascular Outcomes | Common Adverse Effects | Key Findings & Citations |
| Indapamide | Significant reduction in stroke risk (fatal and non-fatal).[1][4][5] Reduced risk of major cardiovascular events and heart failure.[6] | Hypokalemia (less frequent than with HCTZ), potential for increased uric acid.[6][7] Favorable metabolic profile with minimal impact on lipids and glucose.[8] | The HYVET study demonstrated a significant reduction in all-cause mortality in patients over 80.[6] The PATS trial showed a 29% reduction in stroke incidence.[5] Frequency of adverse drug reactions is similar to placebo.[1] |
| Thiazide Diuretics (HCTZ) | Effective in reducing stroke risk.[6] | Higher incidence of hypokalemia compared to Indapamide.[6] Can adversely affect lipid profiles, especially at higher doses.[8] | |
| ACE Inhibitors (e.g., Enalapril, Perindopril) | Reduced cardiovascular morbidity and mortality, often in combination therapy.[4] | Cough, angioedema. | The ADVANCE trial, using a combination of perindopril and Indapamide, showed a reduction in major macrovascular and microvascular events.[9][10] |
| Calcium Channel Blockers (e.g., Amlodipine) | Effective in reducing cardiovascular events. | Peripheral edema, headache. |
Key Experimental Protocols
Detailed methodologies from pivotal clinical trials provide context for the summarized data.
HYVET (Hypertension in the Very Elderly Trial)
-
Objective: To assess the benefits of treating hypertension in patients aged 80 years or older.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 3,845 patients aged 80 or over with a sustained systolic blood pressure (SBP) of 160-199 mmHg.
-
Intervention: Patients were randomized to receive either Indapamide SR 1.5 mg or a matching placebo. The ACE inhibitor perindopril (2 or 4 mg) could be added if the blood pressure target of 150/80 mmHg was not reached.
-
Primary Endpoint: Fatal or non-fatal stroke.
-
Key Outcomes: The trial was stopped early due to significant benefits in the active treatment group, including a 30% reduction in the rate of fatal or nonfatal stroke, a 21% reduction in all-cause mortality, and a 64% reduction in the rate of heart failure.
ADVANCE (Action in Diabetes and Vascular Disease: Preterax and Diamicron MR Controlled Evaluation)
-
Objective: To determine the effects of routine administration of a fixed combination of perindopril and Indapamide on major vascular events in patients with type 2 diabetes.[9]
-
Study Design: A 2x2 factorial randomized controlled trial.[10]
-
Participants: 11,140 patients with type 2 diabetes and a history of major vascular disease or at least one other cardiovascular risk factor.[9][10]
-
Intervention: Patients were randomized to a fixed-dose combination of perindopril and Indapamide or placebo, in addition to their existing therapy.[9][10]
-
Primary Endpoints: A composite of major macrovascular (cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke) and major microvascular events (new or worsening nephropathy or retinopathy).[9][10]
-
Key Outcomes: Active treatment was associated with a 9% relative risk reduction in the primary composite endpoint. Blood pressure was reduced by an average of 5.6/2.2 mmHg in the active treatment group compared to placebo.[9]
Signaling Pathways and Experimental Workflows
Mechanism of Action of Indapamide
Indapamide exerts its antihypertensive effects through a dual mechanism: a diuretic action on the kidneys and a direct vasodilatory effect on blood vessels.
Caption: Dual mechanism of action of Indapamide.
Typical Hypertension Clinical Trial Workflow
The following diagram illustrates a generalized workflow for a randomized controlled clinical trial investigating a new antihypertensive drug, based on common trial designs.
Caption: Generalized workflow of a hypertension clinical trial.
References
- 1. Cardiovascular protective properties of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of indapamide on contractile responses and 45Ca2+ movements in various isolated blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. krcp-ksn.org [krcp-ksn.org]
- 5. The possible mode of action of indapamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Indapamide? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. Indapamide-induced inhibition of calcium movement in smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Replicating Foundational Studies on Diuretic Mode of Action: A Comparative Guide to Indapamide and Other Thiazide-Type Diuretics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initial inquiries into the foundational studies of "Diapamide" did not yield specific research on its mode of action. It has been determined that "this compound" is a distinct chemical entity from the more extensively studied "Indapamide." Given the lack of available foundational research on this compound, this guide will focus on Indapamide, a structurally related and clinically significant thiazide-like diuretic. This comparative guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the foundational experimental data and protocols related to the mode of action of Indapamide, with comparisons to other widely used thiazide-type and thiazide-like diuretics such as Hydrochlorothiazide (HCTZ) and Chlorthalidone.
Indapamide is recognized for its dual mechanism of action, functioning as both a diuretic and a direct vasodilator.[1] Its primary diuretic effect is achieved through the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and chloride, and consequently, water.[2] This guide will delve into the quantitative data from key studies, outline the experimental methodologies to replicate these findings, and provide visual representations of the underlying pathways and workflows.
Comparative Performance Data
The following tables summarize the dose-response relationships of Indapamide, Hydrochlorothiazide, and Chlorthalidone on blood pressure and serum electrolyte levels, compiled from various clinical trials.
Table 1: Dose-Response Effect on Systolic Blood Pressure (SBP) Reduction
| Diuretic | Dose (mg/day) | Mean SBP Reduction (mmHg) | Citation(s) |
| Indapamide | 1.25 | Dose-related antihypertensive effects observed between 1.25 mg and 10 mg. | [3] |
| 2.5 | -5.1 (compared to HCTZ) | [4][5] | |
| 5.0 | Doses of 5 mg and 10 mg were not distinguishable from each other in effect. | [3] | |
| Hydrochlorothiazide (HCTZ) | 12.5 | Not significantly different from placebo in some studies. | [1] |
| 25 | -7.3% reduction in Left Ventricular Mass | [6] | |
| 50 | -7.4 (24-hour mean reduction) | [7] | |
| Chlorthalidone | 12.5 | 12.0 (systolic reduction vs. placebo) | [7] |
| 25 | -10.5 (24-hour ambulatory BP in CKD patients), -18 (mean reduction) | [7][8][9] | |
| 50-100 | Flat dose-response curve observed above 25 mg. | [8] |
Table 2: Effect on Serum Potassium Levels
| Diuretic | Dose (mg/day) | Mean Change in Serum Potassium (mEq/L) | Citation(s) |
| Indapamide | 2.5 | -0.46 | [10] |
| Hydrochlorothiazide (HCTZ) | 25 | Equivalent reductions in potassium to low-dose chlorthalidone. | [11] |
| 50 | -0.9 | [10] | |
| Chlorthalidone | 25 | Least effect on serum potassium in the 25mg dosage group compared to higher doses. | [8] |
Table 3: Comparative Natriuretic and Kaliuretic Effects
| Diuretic | Effect on Urinary Sodium (Na+) Excretion | Effect on Urinary Potassium (K+) Excretion | Citation(s) |
| Indapamide | Mild natriuretic effect. | Less potassium loss compared to HCTZ at equipotent antihypertensive doses. | [2][10] |
| Hydrochlorothiazide (HCTZ) | Increased 24-hour urinary sodium output with initial dosing. | Increased 24-hour urinary potassium output that persists with repeated dosing. | [12] |
| Chlorthalidone | Potent natriuretic effect. | Dose-dependent increase in potassium excretion. | [8] |
Experimental Protocols
To replicate the foundational studies on the mode of action of Indapamide and other thiazide-like diuretics, the following experimental methodologies are crucial.
In Vivo Assessment of Diuretic and Antihypertensive Activity in Animal Models
This protocol is designed to determine the diuretic and blood pressure-lowering effects of a test compound in rats or dogs.
Objective: To measure the effects of the test diuretic on urine output, electrolyte excretion, and blood pressure.
Materials:
-
Metabolic cages for animal housing and urine/feces collection.
-
Oral gavage needles.
-
Blood pressure monitoring system (e.g., tail-cuff method for rats).
-
Flame photometer or ion-selective electrodes for electrolyte analysis.
-
Test compounds (Indapamide, HCTZ, Chlorthalidone) and vehicle (e.g., saline).
-
Experimental animals (e.g., Wistar rats or beagle dogs).
Procedure:
-
Animal Acclimatization: House animals in metabolic cages for several days before the experiment to allow for acclimatization.
-
Hydration: Administer a saline load (e.g., 25 mL/kg body weight) orally to ensure adequate hydration and urine flow.
-
Drug Administration: Divide animals into groups. Administer the test diuretics or vehicle orally at various doses.
-
Urine Collection: Collect urine at specified time intervals (e.g., every hour for the first 6 hours, then a pooled sample for the next 18 hours).
-
Urine Analysis: Measure the volume of urine for each collection period. Analyze urine samples for sodium, potassium, and chloride concentrations.
-
Blood Pressure Measurement: Monitor systolic and diastolic blood pressure at baseline and at regular intervals after drug administration.
-
Data Analysis: Calculate the total urine output, and the excretion rates of sodium, potassium, and chloride. Compare the effects of different doses of the diuretics and the vehicle control.
In Vitro Assessment of Ion Channel Inhibition using Patch-Clamp Electrophysiology
This protocol allows for the direct investigation of the effect of a diuretic on specific ion channels, such as the Na+/Cl- cotransporter.
Objective: To determine if the test diuretic directly inhibits the activity of the target ion channel.
Materials:
-
Cell line expressing the target ion channel (e.g., HEK293 cells transfected with the Na+/Cl- cotransporter).
-
Patch-clamp rig (amplifier, micromanipulators, microscope).
-
Glass micropipettes.
-
Perfusion system.
-
Extracellular and intracellular recording solutions.
-
Test compound (Indapamide).
Procedure:
-
Cell Preparation: Culture the cells expressing the target ion channel on glass coverslips.
-
Pipette Preparation: Pull and fire-polish glass micropipettes to a resistance of 2-5 MΩ. Fill the pipette with the intracellular solution.
-
Patch Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration.
-
Current Recording: Clamp the cell membrane at a holding potential and apply voltage steps to elicit ion channel currents. Record the baseline current.
-
Drug Application: Perfuse the cell with the extracellular solution containing the test diuretic at various concentrations.
-
Data Acquisition and Analysis: Record the changes in the ion channel current in the presence of the drug. Construct a dose-response curve to determine the inhibitory concentration (IC50) of the compound.
Visualizations
Signaling Pathway of Thiazide-Like Diuretics
Caption: Mechanism of action of Indapamide in the renal tubule and vascular smooth muscle.
Experimental Workflow for In Vivo Diuretic Assay
Caption: Workflow for assessing the in vivo diuretic and antihypertensive effects.
References
- 1. ahajournals.org [ahajournals.org]
- 2. What is the mechanism of Indapamide? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Hydrochlorothiazide vs chlorthalidone, indapamide, and potassium‐sparing/hydrochlorothiazide diuretics for reducing left ventricular hypertrophy: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Chlorthalidone in mild hypertension - dose response relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Renal excretory responses to single and repeated administration of diuretics in healthy subjects: clinical connotations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In-Silico Predictions of Diapamide Binding Through In-Vitro Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in-vitro assays for validating in-silico predictions of Diapamide's binding targets. It offers detailed experimental protocols, quantitative data analysis, and visual representations of workflows and signaling pathways to aid researchers in the crucial process of experimental validation in drug discovery.
Introduction
In-silico methods, such as molecular docking and virtual screening, are powerful tools for identifying potential protein targets for small molecules like this compound.[1][2][3] These computational approaches predict binding affinities and modes of interaction, offering a rapid and cost-effective way to generate hypotheses about a compound's mechanism of action. However, these predictions must be rigorously validated through experimental in-vitro assays to confirm the predicted interactions and quantify their binding parameters. This guide outlines a systematic approach to validate a hypothetical in-silico prediction of this compound binding to a putative target, using a combination of biophysical and cell-based assays.
This compound, a thiazide-like diuretic, is known for its antihypertensive effects.[4][5][6] Its mechanism of action is primarily attributed to the inhibition of the sodium chloride symporter in the distal convoluted tubule of the kidney and potential direct effects on vascular smooth muscle, possibly involving calcium channels.[7][8][9] For the purpose of this guide, we will work with a hypothetical in-silico prediction that identifies Carbonic Anhydrase II (CA-II) as a high-affinity binding partner for this compound. This is based on evidence suggesting that other thiazide-like diuretics interact with carbonic anhydrases.[10]
In-Silico Prediction Overview
A hypothetical molecular docking study predicted that this compound binds to the active site of Carbonic Anhydrase II with a strong predicted binding energy. The simulation suggested key hydrogen bond interactions with active site residues and a favorable hydrophobic interaction profile. The goal of the subsequent in-vitro assays is to confirm this direct binding, determine the binding affinity and kinetics, and assess the functional consequences of this interaction.
Comparative Analysis of In-Vitro Validation Assays
To validate the in-silico prediction, a multi-faceted approach employing various in-vitro techniques is recommended. Each assay provides unique insights into the binding event. Here, we compare three complementary methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a functional Carbonic Anhydrase activity assay.
Quantitative Data Summary
The following table summarizes hypothetical data obtained from the in-vitro assays, comparing the binding and functional inhibition of this compound with Acetazolamide (a known CA-II inhibitor) and a negative control compound.
| Assay | Parameter | This compound | Acetazolamide (Positive Control) | Negative Control |
| Surface Plasmon Resonance (SPR) | Binding Affinity (KD) | 25 nM | 10 nM | No Binding Detected |
| Association Rate (ka) | 1.5 x 105 M-1s-1 | 2.0 x 105 M-1s-1 | - | |
| Dissociation Rate (kd) | 3.75 x 10-3 s-1 | 2.0 x 10-3 s-1 | - | |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (KD) | 30 nM | 12 nM | No Binding Detected |
| Stoichiometry (n) | 1.1 | 1.0 | - | |
| Enthalpy Change (ΔH) | -8.5 kcal/mol | -9.2 kcal/mol | - | |
| Entropy Change (-TΔS) | -2.3 kcal/mol | -2.8 kcal/mol | - | |
| Carbonic Anhydrase II Activity Assay | IC50 | 150 nM | 50 nM | > 100 µM |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity and kinetics of the this compound-CA-II interaction.
Methodology:
-
Immobilization: Recombinant human Carbonic Anhydrase II is immobilized on a CM5 sensor chip via amine coupling.
-
Analyte Preparation: this compound, Acetazolamide, and the negative control are serially diluted in running buffer (e.g., HBS-EP+).
-
Binding Measurement: The diluted compounds are injected over the sensor surface at a constant flow rate. The change in the refractive index, proportional to the mass bound to the surface, is monitored in real-time.
-
Data Analysis: The association (ka) and dissociation (kd) rates are determined by fitting the sensorgram data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (KD) is calculated as kd/ka.
Isothermal Titration Calorimetry (ITC)
Objective: To confirm the binding interaction and determine the thermodynamic parameters of binding.
Methodology:
-
Sample Preparation: Purified CA-II is placed in the sample cell, and this compound (or control compounds) is loaded into the injection syringe. Both are in the same buffer (e.g., phosphate-buffered saline).
-
Titration: A series of small injections of the ligand (this compound) are made into the protein solution.
-
Heat Measurement: The heat released or absorbed upon each injection is measured by the microcalorimeter.
-
Data Analysis: The resulting thermogram is integrated to yield the enthalpy change (ΔH). The data is then fit to a binding model to determine the binding affinity (KD), stoichiometry (n), and entropy change (ΔS).[11]
Carbonic Anhydrase II Activity Assay
Objective: To assess the functional consequence of this compound binding on the enzymatic activity of CA-II.
Methodology:
-
Assay Principle: This assay measures the esterase activity of CA-II using p-nitrophenyl acetate (B1210297) (pNPA) as a substrate, which is hydrolyzed to the colored product p-nitrophenol.
-
Procedure:
-
A fixed concentration of CA-II is pre-incubated with varying concentrations of this compound, Acetazolamide, or the negative control in a 96-well plate.
-
The enzymatic reaction is initiated by adding pNPA.
-
The absorbance at 405 nm is measured over time using a plate reader.
-
-
Data Analysis: The initial reaction rates are calculated. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Visualizing the Workflow and Pathway
Experimental Workflow
The following diagram illustrates the logical flow from computational prediction to experimental validation.
Caption: Workflow for validating in-silico predictions.
Hypothetical Signaling Pathway
This diagram depicts the potential downstream effects of this compound binding to and inhibiting Carbonic Anhydrase II in a renal tubule cell.
Caption: Hypothetical signaling pathway of this compound.
Conclusion
The validation of in-silico predictions through robust in-vitro assays is a cornerstone of modern drug discovery. The presented workflow, utilizing a combination of biophysical and functional assays, provides a comprehensive approach to confirm the binding of this compound to its predicted target, Carbonic Anhydrase II. The hypothetical data demonstrates how SPR and ITC can confirm a direct, high-affinity interaction, while the activity assay reveals the functional consequences of this binding. This multi-assay strategy provides strong evidence to support or refute the initial computational hypothesis, enabling more informed decisions in the progression of a drug development program. The integration of computational and experimental approaches is crucial for efficiently identifying and validating novel drug targets and mechanisms of action.
References
- 1. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico prediction of binding sites on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. An overview of the pharmacology and clinical efficacy of indapamide sustained release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indapamide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. Indapamide - Wikipedia [en.wikipedia.org]
- 7. Articles [globalrx.com]
- 8. The possible mode of action of indapamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 10. Identification and pharmacological properties of binding sites for the atypical thiazide diuretic, indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Analytical Approaches to Study Plant Ligand-Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Diapamide: A Guide for Laboratory Professionals
The following provides essential safety and logistical information for the proper disposal of Diapamide, a substance also known as Indapamide. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulations.
Hazard Identification and Classification
This compound is a solid, white substance classified with reproductive toxicity (H361: Suspected of damaging fertility or the unborn child) and is hazardous to the aquatic environment with long-lasting effects.[1][2] Therefore, it is imperative that it is not disposed of through standard laboratory drains or as general waste without proper deactivation or containment.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Hand Protection: Appropriate chemical-resistant gloves.[3][4]
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[3][4]
-
Respiratory Protection: In cases where dust formation is possible, a dust respirator is recommended.[4][5]
Disposal Procedures
The primary principle for the disposal of this compound is to prevent its release into the environment.[2] Do not empty this compound into drains or dispose of it with household garbage.[1][3]
Step 1: Waste Classification
Chemical waste generators must determine if the discarded this compound is classified as hazardous waste according to local, regional, and national regulations.[3] Consult your institution's Environmental Health and Safety (EHS) department for guidance on classification.
Step 2: Segregation and Collection
-
Solid Waste: Collect waste this compound powder and any contaminated solids (e.g., weighing paper, contaminated PPE) in a designated, clearly labeled, and sealed hazardous waste container.[6] Avoid generating dust during collection.[3]
-
Liquid Waste: For solutions containing this compound, collect them in a designated, sealed, and clearly labeled hazardous waste container for liquids.
Step 3: Disposal Pathway
The preferred method for the disposal of pharmaceutical waste is through a licensed hazardous waste disposal service.[6] This ensures the substance is handled and treated in a compliant and environmentally responsible manner, often through incineration or other approved methods.[6]
Alternative for Small Quantities (Non-RCRA Hazardous):
If determined not to be a RCRA hazardous waste by your institution's EHS department and no take-back program is available, the following procedure can be used for trace amounts, ensuring compliance with local regulations:
-
Deactivation/Inerting: Mix the this compound with an inert and undesirable substance such as used coffee grounds or cat litter.[7][8][9][10] This makes the substance less appealing for accidental ingestion and helps to contain it. Do not crush pills or capsules.[10]
-
Containment: Place the mixture into a sealable plastic bag or another non-leakable container to prevent it from leaking.[7][8][9][10]
-
Final Disposal: Place the sealed container in the regular trash.[10]
-
De-identification: Scratch out or remove all personal or identifying information from the original container before disposing of it.[7][10]
Never flush this compound down the toilet or drain. [8][9][11][12] This can lead to the contamination of water supplies as wastewater treatment plants are often not equipped to remove such pharmaceutical compounds.[9][13]
Spill Management
In the event of a this compound spill:
-
Ensure adequate ventilation.[3]
-
Wearing appropriate PPE, sweep up the solid material.[3] Avoid creating dust.[3]
-
Place the spilled material into a suitable, labeled container for disposal.[3][4][5]
-
Clean the contaminated surface thoroughly.[4]
Quantitative Data and Physical Properties
The following table summarizes key quantitative data for this compound (Indapamide) relevant to its handling and disposal.
| Property | Value |
| Physical State | Solid |
| Appearance | White |
| Melting Point/Range | 160 - 162 °C / 320 - 323.6 °F |
| Molecular Formula | C16 H16 Cl N3 O3 S |
| Molecular Weight | 365.84 |
Experimental Protocols Cited
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Workflow.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. anentawaste.com [anentawaste.com]
- 7. dea.gov [dea.gov]
- 8. Medicine: Proper Disposal [nationwidechildrens.org]
- 9. epa.gov [epa.gov]
- 10. fda.gov [fda.gov]
- 11. sdmedwaste.com [sdmedwaste.com]
- 12. mcfenvironmental.com [mcfenvironmental.com]
- 13. Diagnosing Down-the-Drain Disposal of Unused Pharmaceuticals at a River Catchment Level: Unrecognized Sources of Environmental Contamination That Require Nontechnological Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Diapamide
Essential Safety and Handling Guide for Diapamide
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational plans for safe handling and disposal, ensuring adherence to laboratory safety standards.
Engineering Controls and Ventilation
To minimize exposure to this compound dust or fumes, adequate ventilation is crucial.[1] Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[1] Work should be conducted in a laboratory fume hood or another form of local exhaust ventilation.[2] All equipment used during handling must be grounded to prevent static discharge.[1] An eyewash station and safety shower should be readily accessible in the workspace.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound to prevent skin, eye, and respiratory exposure. The following table summarizes the required equipment.
| Protection Type | Required Equipment | Specifications and Guidelines |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. | Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin Protection | Chemical-resistant gloves and a lab coat or long-sleeved clothing. For larger spills, a full suit and boots may be necessary. | Select gloves that are impermeable and resistant to the chemical.[5] Always inspect gloves prior to use.[2] An apron may also be required.[1] |
| Respiratory Protection | An effective dust mask or a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator. | Required when engineering controls are not feasible, if dust is generated, or if respiratory irritation occurs.[1][2] For significant exposure risk, a full-face supplied air respirator should be used.[2][6] |
Hygiene and Handling Procedures
Adherence to strict hygiene and handling protocols is essential to prevent contamination and accidental exposure.
-
Handling: Avoid contact with skin, eyes, and clothing.[1][4] Do not breathe in dust.[1] Avoid dust formation during handling.[1][4]
-
Hygiene: Wash hands thoroughly before breaks and immediately after handling the product.[1][5] Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][3]
-
Storage: Keep containers tightly closed in a cool, dry, and well-ventilated place.[1][2] Store in a freezer at approximately -20°C.[1] Keep away from heat, ignition sources, and incompatible materials like oxidizing agents.[1][4]
Emergency and Disposal Protocols
Immediate and appropriate action during an emergency is critical. The following sections outline procedures for exposure, spills, and disposal.
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] Seek medical attention if irritation persists.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water, removing all contaminated clothing and shoes.[1][4] |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, provide artificial respiration.[1] Seek immediate medical attention if symptoms occur.[4] |
| Ingestion | Do not induce vomiting.[1] Clean the mouth with water and drink plenty of water afterward.[4] Never give anything by mouth to an unconscious person.[1] Call a physician or Poison Control Center immediately.[2] In case of overdose, call the poison control helpline at 1-800-222-1222.[7] |
First-aiders should wear gloves and other necessary protective clothing to avoid exposure to contaminated materials.[1]
Spill Response Plan
In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment, including splash goggles, a full suit, a dust respirator, boots, and gloves.[6] Avoid creating dust.[4]
-
Containment: Prevent the spill from spreading or entering drains.[1]
-
Cleanup: Sweep or shovel the spilled material into a suitable container for disposal.[1][4]
-
Decontamination: Thoroughly clean the contaminated surface to remove any residual material.[1][3]
The following workflow outlines the key steps for responding to a this compound spill.
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[5][8] Do not allow the substance to enter sewers or surface water.[5]
For non-bulk, unused, or expired this compound that is not on the FDA's flush list, follow these disposal steps if a drug take-back program is not available:[9][10][11]
-
Mix the tablets (do not crush) with an unappealing substance such as dirt, cat litter, or used coffee grounds.[9][11]
-
Place the mixture in a sealed container, like a plastic bag.[9][11]
-
Dispose of the sealed container in the household trash.[9]
-
Scratch out all personal information from the empty prescription bottle before recycling or discarding it.[9]
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. Indapamide: MedlinePlus Drug Information [medlineplus.gov]
- 8. chemdmart.com [chemdmart.com]
- 9. fda.gov [fda.gov]
- 10. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 11. dea.gov [dea.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
